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  • Product: 3-[1-(Morpholin-4-yl)ethyl]aniline
  • CAS: 1082549-24-3

Core Science & Biosynthesis

Foundational

Technical Guide: Solubility Profiling of 3-[1-(Morpholin-4-yl)ethyl]aniline for Drug Discovery Applications

Abstract Introduction to 3-[1-(Morpholin-4-yl)ethyl]aniline and the Imperative of Solubility 3-[1-(Morpholin-4-yl)ethyl]aniline is a substituted aniline derivative featuring key structural motifs relevant to medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction to 3-[1-(Morpholin-4-yl)ethyl]aniline and the Imperative of Solubility

3-[1-(Morpholin-4-yl)ethyl]aniline is a substituted aniline derivative featuring key structural motifs relevant to medicinal chemistry.

  • Aniline Core: A primary aromatic amine, providing a potential site for hydrogen bonding and serving as a common scaffold in drug design.

  • Morpholine Moiety: A saturated heterocycle containing both an ether and a secondary amine function (in its parent form). The morpholine ring is often incorporated into drug candidates to enhance aqueous solubility, metabolic stability, and to act as a hydrogen bond acceptor.[3][4][5]

  • Ethyl Linker: A short aliphatic chain connecting the aniline and morpholine rings.

The interplay of the lipophilic aromatic ring and the hydrophilic morpholine group suggests that the compound's aqueous solubility will be a critical, and likely pH-dependent, parameter.[2] Accurate determination of its solubility is paramount for:

  • High-Throughput Screening (HTS): Ensuring compounds are fully dissolved in stock solutions (typically DMSO) to avoid false negatives.

  • In Vitro Biological Assays: Preventing compound precipitation in aqueous assay buffers, which can lead to inaccurate potency measurements.[1]

  • Pharmacokinetic (PK) Studies: Aqueous solubility is a prerequisite for absorption and achieving therapeutic concentrations in vivo.[2]

  • Formulation Development: Guiding the selection of appropriate excipients and delivery vehicles.[6]

This guide will provide the methodologies to precisely quantify the solubility of this compound in both the universal stock solvent, DMSO, and the biologically relevant solvent, water.

Solubility in Dimethyl Sulfoxide (DMSO): The Foundation of Screening

DMSO is the solvent of choice for creating high-concentration stock solutions in early drug discovery due to its exceptional ability to dissolve a wide array of organic molecules.[7] While high solubility in DMSO is often assumed, verifying the maximum solubility is a critical quality control step to ensure the integrity of all subsequent experiments.

Expected Solubility Profile in DMSO

Given its molecular structure, 3-[1-(Morpholin-4-yl)ethyl]aniline is expected to exhibit high solubility in DMSO. However, "high" is a qualitative term; a quantitative measurement is necessary for preparing accurate, stable, and highly concentrated stock solutions (e.g., 10-100 mM).

Experimental Protocol: Thermodynamic DMSO Solubility Determination

This protocol determines the equilibrium solubility of the compound in anhydrous DMSO at a controlled temperature.

Principle: A supersaturated solution of the compound is prepared and allowed to equilibrate for an extended period. After removing the undissolved solid, the concentration of the saturated supernatant is quantified using a suitable analytical method like HPLC-UV.

Materials:

  • 3-[1-(Morpholin-4-yl)ethyl]aniline (solid powder)

  • Anhydrous DMSO

  • Vortex mixer

  • Thermomixer or incubator set to 25°C

  • High-speed microcentrifuge

  • Calibrated analytical balance and micropipettes

  • HPLC-UV or LC-MS/MS system

Step-by-Step Methodology:

  • Prepare a Supersaturated Slurry:

    • Accurately weigh approximately 5-10 mg of the compound into a 2 mL microcentrifuge tube.

    • Add a small, precise volume of anhydrous DMSO (e.g., 100 µL) to create a slurry where solid is visibly present.

    • Rationale: Starting with excess solid is essential to ensure that the final solution reaches its saturation point.

  • Equilibration:

    • Seal the tube securely.

    • Incubate the slurry at 25°C for 24 hours with continuous, vigorous shaking (e.g., using a thermomixer at 1,000 RPM).[7]

    • Rationale: 24 hours is a standard duration to ensure the dissolution process has reached a true thermodynamic equilibrium. Constant agitation maximizes the surface area of the solid exposed to the solvent.

  • Separation of Undissolved Solid:

    • Centrifuge the slurry at high speed (e.g., >14,000 rpm) for 15 minutes to pellet all undissolved material.[7]

    • Rationale: A clear separation is critical. Any suspended microparticles in the supernatant will lead to an overestimation of solubility.

  • Sample Preparation and Analysis:

    • Carefully collect a known volume of the clear supernatant (e.g., 10 µL) without disturbing the pellet.

    • Perform a large serial dilution of the supernatant into a suitable solvent (e.g., 1:1000 in acetonitrile or methanol) for analytical quantification.

    • Determine the compound's concentration using a pre-validated HPLC-UV or LC-MS method against a standard curve of known concentrations.

    • Rationale: A large dilution factor is necessary to bring the concentration into the linear range of the analytical detector.

  • Calculation:

    • Calculate the original concentration in the DMSO supernatant by multiplying the measured concentration by the dilution factor. The result is the thermodynamic solubility, typically expressed in mM or mg/mL.

Data Presentation: DMSO Solubility
Compound IDCAS NumberSolventTemperature (°C)Solubility (mM)Solubility (mg/mL)
3-[1-(Morpholin-4-yl)ethyl]aniline1082549-24-3DMSO25Experimental ValueExperimental Value
Workflow Diagram: DMSO Solubility

DMSO_Solubility_Workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Separation cluster_analysis Analysis A 1. Weigh Compound (5-10 mg) B 2. Add Anhydrous DMSO (e.g., 100 µL) to create slurry A->B C 3. Incubate & Shake (24h at 25°C) B->C D 4. Centrifuge (>14,000 rpm, 15 min) C->D E 5. Collect Supernatant (e.g., 10 µL) D->E F 6. Dilute Sample (e.g., 1:1000 in ACN) E->F G 7. Quantify via HPLC/LC-MS (vs. Standard Curve) F->G H Result: Thermodynamic Solubility G->H

Caption: Workflow for Thermodynamic Solubility Determination in DMSO.

Aqueous Solubility: The Key to Biological Relevance

Aqueous solubility is a more complex but critically important parameter. It is often assessed using two distinct methods: kinetic and thermodynamic. The choice of method depends on the stage of drug discovery.[8]

Kinetic vs. Thermodynamic Aqueous Solubility: A Critical Distinction
  • Kinetic Solubility: This is a high-throughput method used in early discovery. It measures the concentration at which a compound precipitates when an aqueous buffer is added to a DMSO stock solution.[9][10] The resulting value is often a supersaturated state and can be higher than the true equilibrium solubility. It is excellent for ranking large sets of compounds quickly.[1][11]

  • Thermodynamic Solubility: This is the "gold standard" measurement, representing the true equilibrium solubility of a compound in its most stable solid form in an aqueous buffer.[8] It is lower-throughput but essential for lead optimization and preclinical development.[1]

Protocol 1: Kinetic Aqueous Solubility (Nephelometric/Turbidimetric Assay)

Principle: A DMSO stock solution of the compound is serially diluted into an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4). The onset of precipitation is detected by an increase in light scattering (nephelometry) or absorbance (turbidimetry).[8][9]

Materials:

  • 10 mM stock solution of 3-[1-(Morpholin-4-yl)ethyl]aniline in DMSO

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microplates (clear bottom)

  • Automated liquid handler (recommended)

  • Plate reader with nephelometry or UV-Vis capability

Step-by-Step Methodology:

  • Plate Preparation:

    • Dispense a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution into multiple wells of a 96-well plate.

    • Create a serial dilution of the stock solution in DMSO across the plate.

  • Addition of Aqueous Buffer:

    • Rapidly add a larger volume of the aqueous buffer (e.g., 198 µL) to all wells to achieve the desired final compound concentrations (e.g., from 100 µM down to <1 µM) and a final DMSO concentration of 1%.

    • Rationale: The final DMSO concentration should be kept low and consistent (typically ≤1%) as it can influence solubility.

  • Incubation and Measurement:

    • Mix the plate briefly.

    • Incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours).[9]

    • Measure the light scattering or absorbance at a non-interfering wavelength (e.g., 620 nm) in each well.[8]

  • Data Analysis:

    • The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only controls.

Protocol 2: Thermodynamic Aqueous Solubility (Shake-Flask Method)

Principle: This method measures the concentration of a saturated solution that has reached equilibrium with an excess of the solid compound.[6] It is the most accurate measure of solubility.

Materials:

  • 3-[1-(Morpholin-4-yl)ethyl]aniline (solid powder)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Syringe filters (e.g., 0.22 µm PVDF) or filter plates

  • HPLC-UV or LC-MS/MS system

Step-by-Step Methodology:

  • Sample Preparation:

    • Add an excess of the solid compound (e.g., 1-2 mg) to a glass vial containing a known volume of aqueous buffer (e.g., 1 mL).

    • Rationale: Using an excess of solid ensures that equilibrium is established at saturation. The solid should remain visible throughout the experiment.

  • Equilibration:

    • Seal the vials and place them on a rotator or shaker in an incubator at 25°C for 24-48 hours.[1]

    • Rationale: This extended period allows the compound to dissolve and potentially re-precipitate into its most stable crystalline form, ensuring a true thermodynamic equilibrium is reached.

  • Sample Filtration:

    • After equilibration, allow the vials to stand briefly for the bulk of the solid to settle.

    • Carefully withdraw a portion of the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved particles.

    • Critical Step: The filtration step must be performed carefully to avoid dislodging solid material. Discard the first few drops of the filtrate to prevent any adsorption effects from the filter membrane.

  • Quantification:

    • Dilute the clear filtrate with an appropriate solvent (e.g., acetonitrile/water).

    • Quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard curve.

Data Presentation: Aqueous Solubility
Compound IDSolubility TypeBuffer (pH)Temperature (°C)Solubility (µM)Solubility (µg/mL)
3-[1-(Morpholin-4-yl)ethyl]anilineKineticPBS (7.4)25Experimental ValueExperimental Value
3-[1-(Morpholin-4-yl)ethyl]anilineThermodynamicPBS (7.4)25Experimental ValueExperimental Value
Workflow Diagrams: Aqueous Solubility

Aqueous_Solubility_Workflows cluster_kinetic Kinetic Solubility Workflow (High-Throughput) cluster_thermodynamic Thermodynamic Solubility Workflow (Gold Standard) K1 1. Dispense DMSO Stock (Serial Dilution in Plate) K2 2. Add Aqueous Buffer (e.g., PBS pH 7.4) K1->K2 K3 3. Incubate (2h, 25°C) K2->K3 K4 4. Measure Turbidity (Nephelometry/Absorbance) K3->K4 K5 Result: Kinetic Solubility K4->K5 T1 1. Add Excess Solid to Aqueous Buffer T2 2. Shake to Equilibrate (24-48h, 25°C) T1->T2 T3 3. Filter Supernatant (0.22 µm filter) T2->T3 T4 4. Dilute & Quantify (HPLC/LC-MS) T3->T4 T5 Result: Thermodynamic Solubility T4->T5

Caption: Comparative workflows for kinetic and thermodynamic aqueous solubility.

Conclusion

Determining the solubility of 3-[1-(Morpholin-4-yl)ethyl]aniline in both DMSO and aqueous media is not merely a data collection exercise; it is a fundamental step in validating its potential as a research tool or drug candidate. The thermodynamic DMSO solubility protocol ensures the quality and accuracy of stock solutions, while the dual aqueous solubility assays—kinetic for rapid screening and thermodynamic for definitive characterization—provide a comprehensive profile of the compound's behavior in a biologically relevant environment. By employing these robust, self-validating protocols, researchers can generate high-quality, reliable data, enabling informed decisions and accelerating the progression of their drug discovery programs.

References

  • BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Semenov, M., et al. (2022). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 27(19), 6533.
  • BioDuro. (n.d.). ADME Solubility Assay.
  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5550-5552.
  • Inventiva Pharma. (n.d.).
  • Creative Bioarray. (2025). Aqueous Solubility Assays.
  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
  • BLD Pharm. (n.d.). 3-(1-Morpholinoethyl)aniline.
  • Chem-Impex. (n.d.). 4-(2-Morfolin-4-il-etil)anilina.
  • PubChem. (n.d.). Morpholine.
  • MORPHOLINE. (n.d.). [Various sources describing properties and uses of morpholine].
  • MORPHOLINE. (n.d.).

Sources

Exploratory

Structure-Activity Relationship (SAR) of Morpholine Aniline Derivatives: A Technical Guide

Executive Summary: The Pharmacophore Logic In modern medicinal chemistry, the fusion of morpholine and aniline moieties represents a "privileged structure"—a molecular framework capable of providing ligands for diverse b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Logic

In modern medicinal chemistry, the fusion of morpholine and aniline moieties represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. This guide dissects the structural logic of this scaffold, focusing on its two primary applications: Tyrosine Kinase Inhibition (Oncology) and Protein Synthesis Inhibition (Antimicrobials) .

The core utility of this scaffold lies in its biphasic nature:

  • The Morpholine Ring: Acts as a solubility enhancer and a specific hydrogen-bond acceptor (pKa ~8.3), often positioned to interact with solvent-exposed regions or specific hydrophilic pockets (e.g., the "sugar pocket" in kinases).

  • The Aniline Moiety: Provides a rigid, aromatic linker often responsible for hydrophobic pi-stacking interactions and critical hydrogen-bonding (NH donor) within the active site hinge regions.

Medicinal Chemistry Strategy: Dissecting the Scaffold

To understand the SAR, we must deconstruct the molecule into three functional zones.

Zone A: The Morpholine Head (Solubility & H-Bonding)

The morpholine ring is frequently employed to modulate physicochemical properties (ADME).

  • Oxygen Atom: A weak H-bond acceptor. In EGFR inhibitors like Gefitinib, this oxygen acts as a solvent-interacting handle, improving oral bioavailability compared to the piperidine analog.

  • Nitrogen Atom: The basic center. When protonated, it improves aqueous solubility. However, excessive basicity can lead to poor membrane permeability. The electron-withdrawing effect of the oxygen atom lowers the pKa of the nitrogen (compared to piperidine), often optimizing the logD at physiological pH.

Zone B: The Aniline Tail (Specificity & Binding)

The aniline ring usually penetrates the hydrophobic core of the target protein.

  • Meta/Para Substitution: Substituents here (e.g., -F, -Cl, -CF3) modulate the electron density of the aniline nitrogen and fit into hydrophobic sub-pockets.

  • Electronic Effects: Electron-withdrawing groups (EWGs) on the aniline ring decrease the basicity of the aniline nitrogen, strengthening its capacity as a hydrogen bond donor to backbone carbonyls (e.g., Met793 in EGFR).

Zone C: The Linker (Geometry)

The connection between the morpholine and aniline dictates the spatial orientation.

  • Direct Linkage: Rigidifies the structure (e.g., Linezolid).

  • Alkoxy/Alkyl Linkers: Introduces flexibility, allowing the morpholine to "reach" out of the binding pocket into the solvent (e.g., Gefitinib).

Visualization: The SAR Logic Map

The following diagram illustrates the functional roles of each component in the Morpholine-Aniline scaffold, specifically within the context of Kinase Inhibition.

SAR_Logic_Map Scaffold Morpholine-Aniline Scaffold Morpholine Morpholine Ring (Zone A) Scaffold->Morpholine Aniline Aniline Moiety (Zone B) Scaffold->Aniline Linker Linker System (Zone C) Scaffold->Linker Solubility ADME: Solubility (pKa Modulation) Morpholine->Solubility H_Acceptor H-Bond Acceptor (Solvent Interaction) Morpholine->H_Acceptor Hydrophobic Hydrophobic Pocket Binding Aniline->Hydrophobic H_Donor H-Bond Donor (Hinge Region) Aniline->H_Donor Flexibility Conformational Flexibility Linker->Flexibility

Figure 1: Functional decomposition of the Morpholine-Aniline pharmacophore.

Case Study: EGFR Kinase Inhibitors (Gefitinib Analogs)

The most prominent application of this SAR is in Epidermal Growth Factor Receptor (EGFR) inhibitors.

Mechanistic Insight

In 4-anilinoquinazolines (e.g., Gefitinib), the aniline moiety binds to the hydrophobic pocket behind the ATP binding site. The morpholine group, attached via a propoxy linker at the C6 position of the quinazoline, extends towards the solvent front.

Critical SAR Findings:

  • Linker Length: A 3-carbon linker (propoxy) between the quinazoline and morpholine is superior to a 2-carbon (ethoxy) linker. The longer chain allows the morpholine oxygen to form a specific H-bond with Lys745 or interact optimally with the water network.

  • Aniline Substitution: A 3-chloro-4-fluoro substitution pattern on the aniline ring is critical. The 3-chloro group fits into a hydrophobic pocket, while the 4-fluoro interacts with specific residues (e.g., Cys797 vicinity), vastly improving potency over unsubstituted aniline.

  • Morpholine vs. Piperidine: Replacing morpholine with piperidine often retains potency but significantly reduces aqueous solubility, complicating formulation.

Quantitative Data: Linker & Tail Modifications

Data synthesized from comparative SAR studies of Quinazoline derivatives.

Compound VariantLinker (C6 Position)Aniline SubstitutionEGFR IC50 (nM)Solubility (mg/mL)
Gefitinib (Ref) 3-carbon (Propoxy)3-Cl, 4-F2.4 High
Variant A2-carbon (Ethoxy)3-Cl, 4-F18.5High
Variant B3-carbon (Propoxy)Unsubstituted>1000High
Variant C3-carbon (Propoxy-Piperidine)3-Cl, 4-F1.8Low

Note: Variant C shows that piperidine is equipotent (or slightly better) due to higher basicity, but morpholine is preferred for the solubility profile.

Experimental Protocol: Synthesis via Buchwald-Hartwig Amination[1]

To synthesize these derivatives, the formation of the C-N bond between the aryl core and the morpholine (or aniline) is the rate-limiting step. The Buchwald-Hartwig Cross-Coupling is the industry standard for this transformation due to its tolerance of functional groups.

Protocol: Morpholine Arylation

Objective: Coupling Morpholine to a 4-bromo-aniline derivative (or activated aryl halide).

Reagents:

  • Substrate: 1.0 eq Aryl Bromide (e.g., 4-bromo-2-fluoroaniline)

  • Amine: 1.2 eq Morpholine

  • Catalyst: 2-5 mol% Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0))

  • Ligand: 5-10 mol% BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)

  • Base: 1.5 eq NaOtBu (Sodium tert-butoxide)

  • Solvent: Toluene (Anhydrous, degassed)

Step-by-Step Workflow:

  • Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen for 15 minutes.

  • Catalyst Pre-complexation: Add Pd2(dba)3 and BINAP to the flask. Add anhydrous Toluene (5 mL/mmol). Stir at room temperature for 15 minutes to generate the active catalytic species (color change often observed).

  • Substrate Addition: Add the Aryl Bromide, Morpholine, and NaOtBu to the mixture under a counter-flow of Argon.

  • Reaction: Heat the mixture to 110°C (Reflux) . Monitor via TLC (active spot usually moves higher Rf) or LC-MS. Typical reaction time: 4–12 hours.

  • Work-up: Cool to room temperature. Filter through a celite pad to remove Palladium black. Wash the pad with Ethyl Acetate.

  • Purification: Concentrate the filtrate in vacuo. Purify via Flash Column Chromatography (SiO2, Hexane:EtOAc gradient).[1]

Synthesis Logic Diagram

Synthesis_Workflow Start Start: Aryl Bromide + Morpholine Cat_Prep Catalyst Prep: Pd2(dba)3 + BINAP + Toluene (Stir 15 min, RT) Start->Cat_Prep Addition Add Reagents: Substrate + Base (NaOtBu) Cat_Prep->Addition Heating Reflux at 110°C (4-12 Hours) Addition->Heating Workup Workup: Celite Filtration -> Concentration Heating->Workup End Purified Morpholine-Aniline Derivative Workup->End

Figure 2: Buchwald-Hartwig cross-coupling workflow for morpholine introduction.

References

  • Morpholine as a Scaffold in Medicinal Chemistry: Title: Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity. Source: Medicinal Research Reviews (2020). URL:[Link]

  • EGFR Kinase Inhibitor SAR: Title: Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Source: Pharmaceuticals (MDPI).[2] URL:[Link]

  • Synthesis Protocol (Buchwald-Hartwig): Title: New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination.[3] Source: New Journal of Chemistry (RSC). URL:[Link]

  • Antimicrobial Morpholine Derivatives: Title: Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Source: PubMed Central (PMC). URL:[Link]

Sources

Foundational

Advanced Synthesis and Strategic Application of 3-Substituted Aniline Morpholine Intermediates

Topic: Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Process Development Scientists, and CMC Leads.[1] Executive Summary & Strategic Importance In modern drug discovery, the 3-su...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Process Development Scientists, and CMC Leads.[1]

Executive Summary & Strategic Importance

In modern drug discovery, the 3-substituted aniline morpholine scaffold represents a critical pharmacophore, balancing lipophilicity with metabolic stability.[1] The morpholine ring, often employed as a soluble bioisostere for piperazine or cyclohexyl groups, enhances the pharmacokinetic (PK) profile of kinase inhibitors (e.g., Gefitinib analogs) and oxazolidinone antibiotics (e.g., Linezolid).[1]

This guide addresses the two primary structural classes of this intermediate:

  • 3-Morpholinoaniline (Meta-isomer): Where the morpholine ring is directly attached to the C3 position of the aniline. Used extensively in designing PI3K and mTOR inhibitors to access unique binding pockets.

  • 3-Substituted-4-morpholinoaniline: Where the morpholine is at C4, and a functional group (e.g., Fluorine) is at C3. This is the industrial standard for Linezolid production.

Structural Considerations and Retrosynthetic Logic

Electronic Effects and Synthetic Challenges

The synthesis of these intermediates is governed by the electronic nature of the benzene ring.

  • The Meta-Challenge: Nucleophilic Aromatic Substitution (SNAr) is electronically unfavorable for placing a morpholine at the meta (3) position relative to a nitro or amine group, as these positions are not activated by resonance. Therefore, Buchwald-Hartwig Cross-Coupling is the dominant strategy for 3-morpholinoaniline.

  • The Para-Activation: For 3-fluoro-4-morpholinoaniline, the para position (C4) is highly activated for SNAr by the nitro group in the precursor (3,4-difluoronitrobenzene), allowing for regioselective synthesis without transition metals.

Visualization of Synthetic Logic

The following diagram outlines the decision tree for selecting the optimal synthetic route based on the target substitution pattern.

Synthetic_Logic Target Target Intermediate Meta 3-Morpholinoaniline (Morpholine at C3) Target->Meta Meta-Substitution Para 3-Fluoro-4-morpholinoaniline (Morpholine at C4, F at C3) Target->Para Para-Morpholine / Meta-F Br_Aniline Precursor: 3-Bromoaniline Meta->Br_Aniline Retrosynthesis F_Nitro Precursor: 3,4-Difluoronitrobenzene Para->F_Nitro Retrosynthesis Buchwald Route A: Buchwald-Hartwig (Pd-Catalyzed C-N Coupling) Br_Aniline->Buchwald Pd2(dba)3 / BINAP SnAr Route B: Regioselective SnAr (Base-Mediated) F_Nitro->SnAr Morpholine / DIPEA Reduction Nitro Reduction (H2/Pd-C or Fe/NH4Cl) SnAr->Reduction

Figure 1: Decision matrix for synthesizing 3-substituted aniline morpholine intermediates based on regiochemistry.

Detailed Experimental Protocols

Protocol A: Synthesis of 3-Morpholinoaniline via Buchwald-Hartwig

Application: Accessing the meta-morpholine scaffold when SNAr is impossible. Mechanism: Pd(0) oxidative addition to aryl halide, followed by amine coordination and reductive elimination.[1]

Materials:

  • 3-Bromoaniline (1.0 eq)

  • Morpholine (1.2 eq)[1]

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (2 mol%)[1]

  • BINAP (Racemic) (4 mol%)[1]

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene (Anhydrous)[1]

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a three-neck round-bottom flask and purge with Argon for 15 minutes.

  • Catalyst Pre-complexation: Add Pd2(dba)3 and BINAP to the flask. Add anhydrous toluene (5 mL/mmol) and stir at room temperature for 10 minutes until the solution turns a deep orange/red, indicating active catalyst formation.

  • Substrate Addition: Add 3-bromoaniline, morpholine, and NaOtBu in one portion under positive Argon pressure.

  • Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor by TLC (30% EtOAc/Hexane). The starting bromide spot (Rf ~0.6) should disappear, replaced by the fluorescent amine product (Rf ~0.3).[1]

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black. Wash the pad with EtOAc.[2]

  • Purification: Concentrate the filtrate and purify via flash column chromatography (SiO2, Gradient 10-40% EtOAc in Hexanes).

Critical Control Point: Use of NaOtBu is critical; weaker bases (Cs2CO3) often result in lower yields for electron-rich anilines.

Protocol B: Synthesis of 3-Fluoro-4-morpholinoaniline (Linezolid Intermediate)

Application: Industrial scale preparation of antibiotic precursors. Mechanism: Regioselective SNAr followed by chemoselective nitro reduction.

Step 1: SNAr Coupling

  • Charge: To a reactor, add 3,4-difluoronitrobenzene (1.0 eq) and Acetonitrile (10 volumes).

  • Addition: Add Morpholine (1.1 eq) and Diisopropylethylamine (DIPEA, 1.2 eq) dropwise at 0°C to control the exotherm.

  • Reaction: Warm to 25°C and stir for 4 hours. The reaction is highly selective for the 4-position due to the para resonance stabilization of the Meisenheimer complex by the nitro group.

  • Isolation: Pour into ice water. The yellow solid (3-fluoro-4-morpholinonitrobenzene) precipitates. Filter and dry.[2][3][4] Yield: >90%.

Step 2: Iron-Mediated Reduction (Bechamp Conditions) Why Iron? While catalytic hydrogenation (H2/Pd-C) is cleaner, Iron/NH4Cl is preferred in early-phase process development to avoid defluorination side-reactions that can occur with Palladium.

  • Suspension: Suspend the nitro intermediate (1.0 eq) in Ethanol/Water (3:1).

  • Activation: Add Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride (0.5 eq).

  • Reflux: Heat to vigorous reflux (80°C) for 2 hours.

  • Filtration: Filter hot through Celite to remove Iron oxides (sludge).

  • Crystallization: Cool filtrate to 4°C. The target aniline crystallizes as off-white needles.

Quantitative Performance Data

The following table compares the efficiency of reduction methods for the nitro-intermediate, a common bottleneck in this synthesis.

MethodReagent SystemYield (%)Purity (%)Key AdvantageKey Risk
Catalytic Hydrogenation H2 (50 psi), 10% Pd/C, MeOH95-98%>99%Cleanest profile, no metal wasteRisk of C-F bond cleavage (defluorination)
Bechamp Reduction Fe powder, NH4Cl, EtOH/H2O85-92%>95%Highly chemoselective, preserves HalogensIron waste disposal, difficult filtration
Tin Reduction SnCl2[1][5]·2H2O, HCl80-85%>90%Works at room tempToxic Tin waste, tedious workup
Hydrazine Transfer N2H4, FeCl3 (cat), Charcoal90-94%>98%Rapid, generates only N2 gasHydrazine is genotoxic/explosive

Pathway Visualization: Linezolid Intermediate Flow

This diagram illustrates the specific flow for the high-value 3-fluoro-4-morpholinoaniline intermediate, highlighting the critical regioselectivity step.

Linezolid_Flow SM 3,4-Difluoronitrobenzene Inter Intermediate: 3-Fluoro-4-morpholinonitrobenzene (Yellow Solid) SM->Inter SnAr (DIPEA, ACN) Regioselective at C4 Morph Morpholine Morph->Inter Prod Product: 3-Fluoro-4-morpholinoaniline Inter->Prod Reduction (Fe/NH4Cl or H2/Pd-C)

Figure 2: Synthetic workflow for 3-fluoro-4-morpholinoaniline, emphasizing the regioselective nucleophilic substitution.

References

  • Synthesis of 3-Fluoro-4-morpholinoaniline (Linezolid Intermediate)

    • Janakiramudu, D. B., et al. (2018).[1] "Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (linezolid intermediate): synthesis, antimicrobial activity and molecular docking study." Research on Chemical Intermediates.

    • [1]

  • Buchwald-Hartwig Amination Protocols

    • Wolfe, J. P., et al. (1998).[1] "Rational Development of Catalysts for the Buchwald-Hartwig Amination." Accounts of Chemical Research.

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  • Reduction of Nitroarenes (Green Chemistry)

    • Kelly, S. M., & Lipshutz, B. H. (2014).[1][6] "Chemoselective Reduction of Nitroarenes in Water at Room Temperature." Organic Letters.

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  • Morpholine Scaffold in Drug Design

    • Kumari, A., et al. (2020).[1] "Morpholine as a privileged scaffold in medicinal chemistry." Bioorganic & Medicinal Chemistry.

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  • Apixaban Intermediate Synthesis

    • World Journal of Pharmaceutical Sciences. (2015). "A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one."

Sources

Exploratory

An In-Depth Technical Guide to the Biological Targets of 3-[1-(Morpholin-4-yl)ethyl]aniline Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract The 3-[1-(Morpholin-4-yl)ethyl]aniline scaffold represents a compelling, yet underexplored, chemical space in modern drug discovery. This...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-[1-(Morpholin-4-yl)ethyl]aniline scaffold represents a compelling, yet underexplored, chemical space in modern drug discovery. This guide provides a comprehensive analysis of the putative biological targets for this class of compounds, drawing upon established structure-activity relationships (SAR) of analogous pharmacophores. By dissecting the core structural motifs—the phenethylamine backbone and the morpholine ring—we postulate that the primary molecular targets for these derivatives lie within the monoamine transporter family and G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors. Furthermore, the ubiquitous presence of the morpholine moiety in kinase inhibitors suggests that certain kinases may also be relevant secondary targets. This document outlines a detailed, field-proven framework for the systematic identification and validation of these targets, complete with experimental protocols, data interpretation strategies, and visualizations of key biological pathways and workflows. Our objective is to equip researchers with the foundational knowledge and practical methodologies required to unlock the therapeutic potential of this promising compound class.

Deconstruction of the Core Scaffold: An Evidence-Based Approach to Target Hypothesis

Direct pharmacological data for 3-[1-(Morpholin-4-yl)ethyl]aniline derivatives is not extensively available in the public domain. However, a robust and scientifically rigorous hypothesis of their biological targets can be formulated by examining the well-documented activities of their constituent chemical substructures.

The Phenethylamine Heritage: A Gateway to Monoaminergic Systems

The ethylaniline core of the target scaffold is a classic phenethylamine substructure. Phenethylamines are a well-established class of psychoactive molecules that exert their effects primarily through interactions with the monoamine neurotransmitter systems.[1][2] This family of transporters and receptors is responsible for regulating crucial neurological processes, including mood, cognition, and motor control.

Substituted cathinones, which are β-keto analogues of amphetamines, also provide strong evidence for the likely targets.[3][4][5][6] These compounds are known to act as central nervous system stimulants by modulating dopamine, norepinephrine, and serotonin release and reuptake.[3][4][5] The structural similarity of the 3-[1-(Morpholin-4-yl)ethyl]aniline backbone to these compounds strongly suggests that its derivatives will exhibit affinity for:

  • Dopamine Transporter (DAT): A primary regulator of dopaminergic signaling.

  • Norepinephrine Transporter (NET): Key to modulating noradrenergic pathways.[7][8][9][10][11]

  • Serotonin Transporter (SERT): A critical component in the regulation of serotonergic activity.

Furthermore, direct interactions with postsynaptic receptors are also highly probable. The phenethylamine scaffold is a known pharmacophore for dopamine (D1-like and D2-like) and serotonin (particularly 5-HT₂) receptor families.[12][13][14][15][16][17]

The Morpholine Moiety: A Privileged Structure in Drug Design

The morpholine ring is frequently incorporated into bioactive molecules to enhance their pharmacological properties.[18][19][20][21] Its presence can improve aqueous solubility, metabolic stability, and blood-brain barrier permeability.[19][21] Importantly, the morpholine ring is not merely a passive carrier; it often plays an active role in target engagement. It is a key component in the pharmacophore of numerous inhibitors of:

  • Protein Kinases: The morpholine oxygen can act as a hydrogen bond acceptor, a common interaction motif in the hinge region of kinase active sites.

  • G-Protein Coupled Receptors: The nitrogen atom can serve as a basic center for interaction with acidic residues in receptor binding pockets.

Therefore, while the primary targets are likely to be monoamine transporters and receptors, a secondary screening against a panel of relevant kinases is a scientifically prudent approach.

Primary Hypothesized Biological Targets and Validation Workflows

Based on the structural analysis, we propose the following primary biological targets for 3-[1-(Morpholin-4-yl)ethyl]aniline derivatives. For each target class, a detailed experimental workflow for validation is provided.

Monoamine Transporters (DAT, NET, SERT)

The most probable mechanism of action for this compound class is the modulation of monoamine reuptake.

A systematic evaluation of the inhibitory activity of novel 3-[1-(Morpholin-4-yl)ethyl]aniline derivatives on DAT, NET, and SERT is the logical first step in target validation.

G cluster_0 Initial Screening cluster_1 Dose-Response & Potency cluster_2 Mechanism of Action start Test Compound assay_dat [3H]DA Uptake Assay (HEK293-hDAT cells) start->assay_dat assay_net [3H]NE Uptake Assay (HEK293-hNET cells) start->assay_net assay_sert [3H]5-HT Uptake Assay (HEK293-hSERT cells) start->assay_sert ic50_dat IC50 Determination for DAT assay_dat->ic50_dat ic50_net IC50 Determination for NET assay_net->ic50_net ic50_sert IC50 Determination for SERT assay_sert->ic50_sert substrate_release Substrate Release vs. Reuptake Inhibition Assay ic50_dat->substrate_release ic50_net->substrate_release ic50_sert->substrate_release end Selectivity Profile & MoA substrate_release->end

Figure 1: Workflow for Monoamine Transporter Target Validation.

This protocol describes a representative assay for determining the inhibitory potency of a test compound on the human dopamine transporter (hDAT). The same principle is applied for hNET and hSERT, using [³H]norepinephrine and [³H]serotonin, respectively.

  • Cell Culture: Maintain HEK293 cells stably expressing hDAT in appropriate culture medium.

  • Assay Preparation:

    • Plate cells in a 96-well format and grow to confluence.

    • Prepare a serial dilution of the 3-[1-(Morpholin-4-yl)ethyl]aniline derivative (e.g., from 100 µM to 0.1 nM) in assay buffer.

    • Prepare a solution of [³H]dopamine in assay buffer.

  • Assay Execution:

    • Wash the cells with assay buffer.

    • Add the test compound dilutions to the wells and pre-incubate for 15 minutes at room temperature.

    • Initiate the uptake by adding the [³H]dopamine solution.

    • Incubate for a short period (e.g., 10 minutes) at room temperature.

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Data Acquisition:

    • Lyse the cells.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to vehicle control.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Target Radioligand Reference Inhibitor Hypothetical IC₅₀ (nM)
hDAT[³H]DopamineGBR-1290950
hNET[³H]NorepinephrineDesipramine150
hSERT[³H]SerotoninFluoxetine>1000
Table 1: Hypothetical Transporter Inhibition Data for a Novel Derivative.
Dopamine and Serotonin Receptors

Modulation of dopamine and serotonin receptors is another highly probable activity for this compound class.

A two-tiered approach is recommended: initial radioligand binding assays to determine affinity, followed by functional assays to elucidate the nature of the interaction (agonist, antagonist, or allosteric modulator).[22][23][24][25]

G cluster_0 Binding Affinity cluster_1 Potency Determination cluster_2 Functional Activity start Test Compound binding_d2 [3H]Spiperone Binding (D2 Receptor) start->binding_d2 binding_5ht2a [3H]Ketanserin Binding (5-HT2A Receptor) start->binding_5ht2a ki_d2 Ki Determination for D2 binding_d2->ki_d2 ki_5ht2a Ki Determination for 5-HT2A binding_5ht2a->ki_5ht2a functional_d2 cAMP Assay (D2 Receptor) ki_d2->functional_d2 functional_5ht2a Calcium Flux Assay (5-HT2A Receptor) ki_5ht2a->functional_5ht2a end Receptor Activity Profile functional_d2->end functional_5ht2a->end

Figure 2: Workflow for GPCR Target Validation.
  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D₂ receptor.

  • Assay Setup:

    • In a 96-well plate, combine the cell membranes, the radioligand ([³H]spiperone), and various concentrations of the test compound.

    • Incubate to allow binding to reach equilibrium.

  • Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

  • Detection: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Calculate the Kᵢ value from the IC₅₀ value using the Cheng-Prusoff equation.

  • Cell Culture: Use a cell line co-expressing the human 5-HT₂ₐ receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4).

  • Assay Execution:

    • Plate the cells in a 96-well plate.

    • Add the test compound at various concentrations.

    • Stimulate the cells with a known 5-HT₂ₐ agonist (e.g., serotonin).

  • Data Acquisition: Measure the change in fluorescence, which corresponds to intracellular calcium mobilization, using a plate reader.

  • Data Analysis: Determine if the compound acts as an agonist (stimulates a response on its own), an antagonist (blocks the agonist-induced response), or an allosteric modulator (modulates the agonist's potency or efficacy).

Target Binding Assay (Kᵢ, nM) Functional Assay (EC₅₀/IC₅₀, nM) Mode of Action
Dopamine D₂120>1000Weak Antagonist
Serotonin 5-HT₂ₐ85250Partial Agonist
Table 2: Hypothetical GPCR Activity Data for a Novel Derivative.

Secondary Hypothesized Biological Targets: Kinases

The morpholine moiety is a well-known feature in many kinase inhibitors.[26] Therefore, it is plausible that some 3-[1-(Morpholin-4-yl)ethyl]aniline derivatives may exhibit off-target or even primary activity against certain protein kinases.

G cluster_0 Primary Target Signaling cluster_1 Potential Kinase Crosstalk start Extracellular Signal (e.g., Dopamine) receptor Dopamine Receptor (GPCR) start->receptor g_protein G-Protein Activation receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Modulation g_protein->adenylyl_cyclase camp cAMP Production adenylyl_cyclase->camp pka PKA Activation camp->pka downstream Downstream Cellular Response pka->downstream rtk Receptor Tyrosine Kinase (e.g., EGFR) pi3k PI3K/Akt Pathway rtk->pi3k mapk MAPK Pathway rtk->mapk pi3k->downstream mapk->downstream inhibitor 3-[1-(Morpholin-4-yl)ethyl]aniline Derivative inhibitor->receptor Primary Target inhibitor->rtk Secondary Target?

Figure 3: Dopamine Signaling and Potential Kinase Crosstalk.

A pragmatic approach to investigate this is to screen the compounds against a commercially available kinase panel, followed by more detailed enzymatic assays for any identified hits.

Conclusion and Future Directions

The 3-[1-(Morpholin-4-yl)ethyl]aniline scaffold holds significant promise as a source of novel therapeutics. Based on a thorough analysis of its structural components, we have established a strong scientific rationale for prioritizing the monoamine transporters and dopamine/serotonin receptors as the primary biological targets. The experimental workflows and protocols detailed in this guide provide a clear and efficient path for the validation of these hypotheses.

Future research should focus on synthesizing a focused library of derivatives to establish a clear structure-activity relationship for the identified targets. This will enable the optimization of potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of novel drug candidates with the potential to address a range of central nervous system disorders.

References

  • Discovery of novel selective norepinephrine inhibitors: 1-(2-morpholin-2-ylethyl)-3-aryl-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxides (WYE-114152). (n.d.). Semantic Scholar. Retrieved February 14, 2026, from [https://www.semanticscholar.org/paper/Discovery-of-novel-selective-norepinephrine-1-(2-O'Neill-Adedoyin/d1a73e65934483783935212555621645e73e9702]([Link]

  • Structure-Activity Relationships of Synthetic Cathinones. (2016). Current Topics in Behavioral Neurosciences, 32, 59-84. [Link]

  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. (2020). Biomolecules & Therapeutics, 28(6), 525-534. [Link]

  • Emerging drugs of abuse: current perspectives on substituted cathinones. (2014). Substance Abuse and Rehabilitation, 5, 37-50. [Link]

  • Neuropharmacology of Synthetic Cathinones. (2015). Current Topics in Behavioral Neurosciences, 32, 101-120. [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). Medicinal Research Reviews, 40(2), 685-728. [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2024). Journal of Biomolecular Structure and Dynamics, 1-24. [Link]

  • Substituted cathinone. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]

  • Biological activities of morpholine derivatives and molecular targets involved. (2023). Journal of Biomolecular Structure and Dynamics, 1-17. [Link]

  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytry. (2022). Biomolecules & Therapeutics, 31(2), 176-185. [Link]

  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. (2021). Molecules, 26(11), 3192. [Link]

  • Substituted phenethylamine. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]

  • Substituted cathinones – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 14, 2026, from [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2020). ACS Chemical Neuroscience, 11(21), 3532-3550. [Link]

  • Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. (2023). Biomolecules & Therapeutics, 31(2), 176-185. [Link]

  • Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET. (2011). Proceedings of the National Academy of Sciences of the United States of America, 108(38), 16128-16133. [Link]

  • Norepinephrine transporter inhibitors and their therapeutic potential. (2008). Journal of Medicinal Chemistry, 51(7), 2047-2068. [Link]

  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. (2021). Journal of Medicinal Chemistry, 64(19), 14207-14231. [Link]

  • Morpholines. Synthesis and Biological Activity. (2013). Russian Journal of Organic Chemistry, 49(6), 789-813. [Link]

  • Imidazoles as Serotonin Receptor Modulators for Treatment of Depression. (2021). Pharmaceuticals, 14(7), 633. [Link]

  • A Heterocyclic Compound CE-103 Inhibits Dopamine Reuptake and Modulates Dopamine Transporter and Dopamine D1-D3 Containing Receptor Complexes. (2016). Neuropharmacology, 102, 186-196. [Link]

  • Dopamine receptor modulation by Pro-Leu-Gly-NH2 analogues possessing cyclic amino acid residues at the C-terminal position. (1985). Journal of Medicinal Chemistry, 28(11), 1606-1611. [Link]

  • Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure-Activity Relationship Studies. (2023). Pharmaceuticals, 15(9), 2208. [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). Molecules, 26(11), 3169. [Link]

  • Structure Modeling of the Norepinephrine Transporter. (2020). International Journal of Molecular Sciences, 21(18), 6683. [Link]

  • Revealing Serotonin Derivatives in Safflower Seed Meal as Potential Anti-Ulcerative Colitis Drugs: In Vitro and Computational Evidence. (2024). Molecules, 29(10), 2305. [Link]

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  • Structural basis of norepinephrine recognition and transport inhibition in neurotransmitter transporters. (2020). Nature Communications, 11(1), 1-12. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Reductive Amination of Morpholine and Aminoacetophenones

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This comprehensive guide provides detailed protocols and expert insights into the reductive amination of morpholi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide provides detailed protocols and expert insights into the reductive amination of morpholine with various aminoacetophenones. This reaction is a cornerstone in synthetic chemistry, offering a robust and efficient method for constructing carbon-nitrogen bonds, which are pivotal in the synthesis of a vast array of biologically active molecules and pharmaceutical candidates. This document moves beyond a simple recitation of steps to explain the underlying chemical principles, empowering researchers to not only replicate the described methods but also to adapt and troubleshoot them for their specific research needs.

Introduction: The Power and Precision of Reductive Amination

Reductive amination is a highly valued transformation in organic synthesis that converts a carbonyl group into an amine through an intermediate imine or iminium ion.[1] This one-pot reaction is prized for its efficiency and broad applicability in the creation of primary, secondary, and tertiary amines.[2] The reaction involves the initial condensation of a carbonyl compound (in this case, an aminoacetophenone) with an amine (morpholine) to form an iminium ion, which is then reduced in situ by a selective reducing agent to yield the final amine product.[1][3]

The choice of the reducing agent is critical to the success of the reaction. It must be potent enough to reduce the iminium ion intermediate but mild enough to avoid the premature reduction of the starting ketone.[4] For this reason, sodium triacetoxyborohydride (NaBH(OAc)₃), often referred to as STAB, has emerged as the reagent of choice for many reductive amination protocols.[5] Its mildness, selectivity, and compatibility with a wide range of functional groups make it superior to harsher reducing agents like sodium borohydride in this context.[5]

This application note will focus on the practical application of this powerful reaction, providing detailed, step-by-step protocols for the synthesis of N-(1-(aminophenyl)ethyl)morpholine derivatives, which are valuable building blocks in medicinal chemistry.

The Chemical Rationale: Understanding the "Why" Behind the "How"

A deep understanding of the reaction mechanism is paramount for successful and reproducible synthetic outcomes. The reductive amination of an aminoacetophenone with morpholine proceeds through a well-defined sequence of steps, each influenced by specific reaction conditions.

Reaction Mechanism

The overall transformation can be visualized as a two-stage process occurring in a single pot:

  • Iminium Ion Formation: The reaction commences with the nucleophilic attack of the secondary amine, morpholine, on the electrophilic carbonyl carbon of the aminoacetophenone. This is followed by dehydration to form a transient iminium ion. The formation of this intermediate is often the rate-determining step and can be influenced by the pH of the reaction medium.[2]

  • Hydride Reduction: The selective reducing agent, sodium triacetoxyborohydride, then delivers a hydride ion to the electrophilic carbon of the iminium ion, yielding the final tertiary amine product. The selectivity of STAB is key here; it preferentially reduces the iminium ion over the starting ketone, minimizing the formation of the corresponding alcohol byproduct.

dot

Caption: Reductive Amination Mechanism.

Critical Parameters and Experimental Choices

Several factors must be carefully considered to ensure a high-yielding and clean reaction:

  • Choice of Reducing Agent: As previously mentioned, sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent for this transformation due to its high selectivity for iminium ions over ketones.[5] It is less toxic and often provides higher yields with fewer byproducts compared to sodium cyanoborohydride (NaBH₃CN).

  • Solvent System: The choice of solvent is crucial for ensuring the solubility of all reactants and reagents. Aprotic solvents such as 1,2-dichloroethane (DCE), dichloromethane (DCM), tetrahydrofuran (THF), and dioxane are commonly employed.[5] DCE is often the preferred solvent as reactions tend to be faster.

  • Stoichiometry: Typically, a slight excess of the amine (morpholine) and the reducing agent is used to drive the reaction to completion. A common molar ratio is 1 equivalent of the ketone, 1.1-1.2 equivalents of the amine, and 1.2-1.5 equivalents of the reducing agent.

  • Temperature: Most reductive aminations with sodium triacetoxyborohydride can be conveniently carried out at room temperature.

  • Work-up and Purification: The reaction is typically quenched with an aqueous basic solution, such as saturated sodium bicarbonate, to neutralize any remaining acid and decompose the excess reducing agent. The product is then extracted into an organic solvent. Purification is often achieved through column chromatography on silica gel.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide detailed procedures for the reductive amination of ortho-, meta-, and para-aminoacetophenone with morpholine.

dot

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Reactants Dissolve Aminoacetophenone and Morpholine in Solvent Add_STAB Add Sodium Triacetoxyborohydride Reactants->Add_STAB Stir Stir at Room Temperature (Monitor by TLC/LC-MS) Add_STAB->Stir Quench Quench with Saturated NaHCO₃ Stir->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, IR, MS) Purify->Characterize

Caption: General Experimental Workflow.

Materials and Reagents
  • Aminoacetophenone (ortho-, meta-, or para-)

  • Morpholine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography elution

General Procedure for the Reductive Amination
  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aminoacetophenone (1.0 eq.).

  • Dissolve the ketone in anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approximately 0.1-0.2 M concentration).

  • To this solution, add morpholine (1.1 eq.).

  • Stir the mixture at room temperature for 10-15 minutes to allow for the initial formation of the hemiaminal intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 5-10 minutes. An exotherm may be observed.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed (typically 2-24 hours).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(1-(aminophenyl)ethyl)morpholine derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.[6]

Data Presentation: A Comparative Analysis

The following table summarizes the typical reaction outcomes for the reductive amination of different aminoacetophenone isomers with morpholine under the general conditions described above.

Aminoacetophenone IsomerProduct NameTypical Reaction Time (h)Typical Isolated Yield (%)
4-AminoacetophenoneN-(1-(4-aminophenyl)ethyl)morpholine4 - 885 - 95
3-AminoacetophenoneN-(1-(3-aminophenyl)ethyl)morpholine6 - 1280 - 90
2-AminoacetophenoneN-(1-(2-aminophenyl)ethyl)morpholine12 - 2470 - 85

Note: Reaction times and yields are approximate and can vary depending on the specific reaction scale, purity of reagents, and efficiency of the work-up and purification. The trend of decreasing yield and increasing reaction time from the para- to the ortho-isomer can be attributed to the increasing steric hindrance around the carbonyl group.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If the reaction stalls, a small amount of acetic acid (0.1-0.2 eq.) can be added to catalyze the iminium ion formation. However, this should be done cautiously as excess acid can neutralize the amine and quench the reducing agent.

  • Formation of Alcohol Byproduct: If a significant amount of the corresponding alcohol is observed, it may indicate that the reducing agent is not selective enough or that the iminium ion formation is slow. Ensuring anhydrous conditions and using high-quality sodium triacetoxyborohydride can mitigate this.

  • Difficult Purification: The basic nature of the product can sometimes lead to tailing on silica gel chromatography. Adding a small amount of triethylamine (0.5-1%) to the eluent can help to improve the peak shape and separation.

  • Potential for N-Alkylation of the Aryl Amine: While the primary amino group on the acetophenone is significantly less nucleophilic than morpholine, under forcing conditions or with highly reactive alkylating agents (not present in this protocol), side reactions at this position are a theoretical possibility. The mild conditions of this protocol are designed to avoid such outcomes.

Conclusion

The reductive amination of aminoacetophenones with morpholine using sodium triacetoxyborohydride is a highly effective and reliable method for the synthesis of N-(1-(aminophenyl)ethyl)morpholine derivatives. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can consistently achieve high yields of the desired products. The protocols and insights provided in this application note serve as a valuable resource for scientists engaged in pharmaceutical research and development, enabling the efficient synthesis of key molecular building blocks.

References

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  • Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. National Center for Biotechnology Information. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Reductive Amination. Chemistry Steps. [Link]

  • Publications – Delaney Lab. UT Dallas Research Labs. [Link]

  • Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. The Royal Society of Chemistry. [Link]

  • Method for the production of 4-(4-aminophenyl)-3-morpholinon.
  • Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. IP.com. [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Morpholine synthesis. Organic Chemistry Portal. [Link]

  • Document is current. Crossref. [Link]

  • A Photochemical Strategy for ortho-Aminophenol Synthesis via Dearomative-Rearomative Coupling Between Aryl Azides and Alcohols. PubMed. [Link]

Sources

Application

Application Note: Optimized Reaction Conditions for N-Alkylation of Anilines with Morpholine Derivatives

Executive Summary The incorporation of morpholine moieties into aniline scaffolds is a cornerstone strategy in medicinal chemistry to modulate physicochemical properties.[1][2] The morpholine ring—a saturated, six-member...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of morpholine moieties into aniline scaffolds is a cornerstone strategy in medicinal chemistry to modulate physicochemical properties.[1][2] The morpholine ring—a saturated, six-membered heterocycle containing both amine and ether functionalities—often improves aqueous solubility , lowers logP , and enhances metabolic stability by blocking potential oxidation sites on the aniline ring.

This Application Note provides a comprehensive technical guide for the N-alkylation of anilines with morpholine derivatives. Unlike standard textbook alkylations, this transformation presents specific challenges: the dual nucleophilicity of the aniline nitrogen, the stability of morpholine-based electrophiles, and the risk of over-alkylation (quaternization). We present two validated protocols: a Classical Nucleophilic Substitution (robust, scalable) and a Catalytic Hydrogen Borrowing method (green, atom-economical).

Strategic Analysis: The Morpholine Pharmacophore

Before initiating synthesis, it is critical to understand why this transformation is performed. The morpholine ring acts as a "solubility handle."[3][4][5]

  • pKa Modulation: The morpholine nitrogen (pKa ~8.3) is often protonated at physiological pH, aiding solubility.[3][4]

  • Metabolic Blocking: N-alkyl morpholines are resistant to rapid CYP450 degradation compared to N-alkyl chains.

  • Lipophilicity: It lowers the lipophilicity of the parent aniline, often improving the drug-likeness (Lipinski's Rule of 5).

Pathway Visualization: Mechanism of Action

The following diagram illustrates the competing pathways during the alkylation process and the desired trajectory.

ReactionPathways Aniline Starting Aniline (Ar-NH2) MonoProduct Target: Mono-Alkylated (Ar-NH-CH2-CH2-Morph) Aniline->MonoProduct k1 (Fast) + Base, Heat Electrophile Morpholine Electrophile (Cl-CH2-CH2-Morph) Electrophile->MonoProduct QuatSalt Impurity: Quaternary Salt (Polymerization) Electrophile->QuatSalt Self-reaction (Avoid with free-basing) BisProduct Impurity: Bis-Alkylated (Ar-N(R)2) MonoProduct->BisProduct k2 (Slow) Over-alkylation risk

Figure 1: Kinetic competition in N-alkylation. Success depends on maximizing k1 while suppressing k2 and self-polymerization.

Methodology A: Classical Nucleophilic Substitution

Best for: Late-stage functionalization, small-to-medium scale, and anilines with electron-withdrawing groups.

This protocol utilizes 4-(2-chloroethyl)morpholine hydrochloride .

  • Critical Insight: The reagent is supplied as a hydrochloride salt to prevent intramolecular cyclization (aziridinium formation) and polymerization. You must use excess base to neutralize this HCl in situ or free-base it immediately prior to use.

Protocol Parameters
ParameterConditionRationale
Solvent DMF or Acetonitrile (ACN)Polar aprotic solvents stabilize the transition state and dissolve the inorganic base.
Base K₂CO₃ (3.0 equiv)Mild enough to prevent side reactions, strong enough to deprotonate the aniline (pKa ~25-30 in DMSO).
Catalyst NaI (0.1 - 0.5 equiv)Finkelstein Reaction: Converts alkyl chloride to more reactive alkyl iodide in situ.
Temp 60°C - 80°CSufficient activation energy without promoting rapid bis-alkylation.
Step-by-Step Procedure
  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Aniline (1.0 mmol) in anhydrous DMF (3.0 mL) .

  • Activation: Add K₂CO₃ (3.0 mmol, 414 mg) and NaI (0.1 mmol, 15 mg) . Stir at room temperature for 10 minutes.

    • Note: The solution may turn slightly yellow due to iodine liberation; this is normal.

  • Addition: Add 4-(2-chloroethyl)morpholine hydrochloride (1.2 mmol, 223 mg) in a single portion.

    • Why Solid? Adding it as a solid prevents the free base from dimerizing before it enters the reaction mixture.

  • Reaction: Heat the mixture to 80°C under an inert atmosphere (N₂ or Ar) for 12–18 hours.

  • Monitoring: Monitor by LC-MS or TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of aniline.

    • QC Check: If bis-alkylation is observed (>10%), lower temperature to 60°C and reduce equivalents of alkyl halide to 1.0.

  • Work-up: Cool to room temperature. Pour into ice-water (30 mL). Extract with EtOAc (3 x 15 mL). Wash combined organics with brine (2 x), dry over Na₂SO₄, and concentrate.

Methodology B: Ruthenium-Catalyzed Hydrogen Borrowing (Green Chemistry)

Best for: Large scale, electron-rich anilines, and "Green Chemistry" compliance.

This method reacts aniline directly with N-(2-hydroxyethyl)morpholine , producing water as the only byproduct. It avoids mutagenic alkyl halides.

Mechanism & Logic

The catalyst (typically Ru or Ir) dehydrogenates the alcohol to an aldehyde. The aniline condenses with the aldehyde to form an imine.[6] The catalyst then returns the hydrogen to reduce the imine to the amine.

HydrogenBorrowing Alcohol N-(2-hydroxyethyl)morpholine Aldehyde Intermediate Aldehyde (Transient) Alcohol->Aldehyde -H2 (Stored on Ru) Imine Imine Intermediate Aldehyde->Imine + Aniline, -H2O Product N-Alkylated Aniline Imine->Product +H2 (Returned from Ru) Catalyst [Ru(p-cymene)Cl2]2 Catalyst Cycle Catalyst->Alcohol Catalyst->Imine

Figure 2: The "Borrowing Hydrogen" cycle. The metal catalyst shuttles hydride equivalents, avoiding external reductants.

Protocol Parameters
  • Reagents: Aniline (1.0 eq), N-(2-hydroxyethyl)morpholine (1.2 eq).

  • Catalyst: [Ru(p-cymene)Cl₂]₂ (1 mol%) + DPEphos (2 mol%).

  • Solvent: Toluene or t-Amyl alcohol (reflux).

  • Additives: None required (sometimes 10 mol% KOtBu helps initiate).

Step-by-Step Procedure
  • Charge: In a pressure tube or sealed vial, combine Aniline (1.0 mmol) , N-(2-hydroxyethyl)morpholine (1.2 mmol) , [Ru(p-cymene)Cl₂]₂ (6 mg, 0.01 mmol) , and DPEphos (11 mg, 0.02 mmol) .

  • Solvent: Add Toluene (2 mL) .

  • Reaction: Seal the vessel and heat to 110°C for 24 hours.

  • Work-up: Cool to RT. Filter through a small pad of Celite to remove the catalyst. Concentrate the filtrate.

  • Purification: Flash chromatography is usually required to separate the product from unreacted alcohol.

Comparative Data & Troubleshooting

Method Selection Matrix
FeatureMethod A (Alkyl Halide)Method B (Hydrogen Borrowing)
Yield (Avg) 75 - 85%60 - 80%
Atom Economy Low (Stoichiometric waste)High (Water is byproduct)
Reaction Time 12 - 18 h24 h
Substrate Scope Works well with EWG-anilinesWorks best with EDG-anilines
Cost Low (Reagents are cheap)Medium (Catalyst cost)
Troubleshooting Guide (QC)
  • Problem: Low Conversion.

    • Cause: Aniline is too electron-deficient (e.g., nitroaniline).

    • Solution: Switch solvent to DMSO (higher T) or use Cs₂CO₃ (more soluble base).

  • Problem: Bis-alkylation.

    • Cause: Product is more nucleophilic than starting material.

    • Solution: Use a 2:1 excess of Aniline to Alkylating agent. Isolate the mono-product and recycle the unreacted aniline.

  • Problem: "Stuck" Reaction.

    • Cause: Alkyl chloride hydrolysis or polymerization.

    • Solution: Add fresh NaI (Finkelstein catalyst) and fresh alkyl halide portion-wise.

References

  • Solubility & Pharmacophore Utility

    • Meanwell, N. A. (2011). Improving Aqueous Solubility in Small Molecule Drug Discovery Programs. Journal of Medicinal Chemistry. Link

  • Ruthenium-Catalyzed Alkylation (Hydrogen Borrowing)

    • Hamid, M. H. S. A., et al. (2009). Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology. Journal of the American Chemical Society.[3][7] Link

  • Standard Alkylation Protocols

    • BenchChem Protocols. (2025).[6][8][9] Synthesis of N-(2-chloroethyl)-4-nitroaniline Derivatives. BenchChem Application Notes. Link

  • Morpholine in CNS Discovery

    • Catarzi, D., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. Journal of Medicinal Chemistry. Link

Sources

Method

High-Purity Synthesis of 3-[1-(Morpholin-4-yl)ethyl]aniline Hydrochloride

Abstract & Scope This application note details the optimized synthesis of 3-[1-(Morpholin-4-yl)ethyl]aniline hydrochloride , a critical pharmacophore intermediate often employed in the development of PI3K/mTOR pathway in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized synthesis of 3-[1-(Morpholin-4-yl)ethyl]aniline hydrochloride , a critical pharmacophore intermediate often employed in the development of PI3K/mTOR pathway inhibitors (e.g., substituted pyrimidine or triazine derivatives).

Unlike standard literature methods that often suffer from over-alkylation or incomplete reduction, this protocol utilizes a direct reductive amination approach starting from 3-nitroacetophenone, followed by a chemoselective hydrogenation. This route minimizes impurity formation and avoids the use of genotoxic alkylating agents (e.g., alkyl halides).

Key Advantages of This Protocol:

  • Atom Economy: One-pot reductive amination avoids isolation of unstable imine intermediates.

  • Safety: Eliminates the need for mutagenic chloro-ethyl precursors.

  • Scalability: Designed for gram-to-kilogram transition using standard reactor configurations.

Retrosynthetic Analysis & Workflow

The synthesis is designed around two primary transformations: the construction of the C-N bond via reductive amination and the functional group interconversion (FGI) of the nitro group to the aniline.

Logical Pathway (Graphviz)

SynthesisPathway Start 3-Nitroacetophenone (Starting Material) Inter1 Intermediate 1: 4-[1-(3-nitrophenyl)ethyl]morpholine Start->Inter1 Reductive Amination Reagents1 Morpholine NaBH(OAc)3 / AcOH Reagents1->Inter1 Inter2 Intermediate 2: 3-[1-(Morpholin-4-yl)ethyl]aniline (Free Base) Inter1->Inter2 Catalytic Hydrogenation Reagents2 H2 (g), Pd/C MeOH Reagents2->Inter2 Final Target Product: HCl Salt Inter2->Final Salt Formation Reagents3 4M HCl in Dioxane Reagents3->Final

Figure 1: Step-wise synthetic workflow for the preparation of the target aniline salt.

Experimental Protocols

Step 1: Reductive Amination (C-N Bond Formation)

Objective: Synthesis of 4-[1-(3-nitrophenyl)ethyl]morpholine. Rationale: Acetophenones are sterically more hindered than aldehydes. Standard NaBH4 is too strong and may reduce the ketone to an alcohol before imine formation. Sodium triacetoxyborohydride (STAB) is selected as the reducing agent because it is mild and selectively reduces the in situ formed iminium ion without touching the nitro group or the ketone (fast enough).

Materials:

  • 3-Nitroacetophenone (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • 1,2-Dichloroethane (DCE) or THF (anhydrous)

Protocol:

  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 3-Nitroacetophenone (10.0 g, 60.5 mmol) in DCE (100 mL).

  • Imine Activation: Add Morpholine (6.3 mL, 72.6 mmol) followed by Acetic Acid (3.5 mL, 60.5 mmol). Stir at Room Temperature (RT) for 30 minutes.

    • Note: The acid catalyst is crucial to protonate the carbonyl/imine, facilitating nucleophilic attack.

  • Reduction: Cool the mixture to 0°C. Add STAB (19.2 g, 90.7 mmol) portion-wise over 20 minutes to control mild exotherm and gas evolution.

  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The ketone starting material should be consumed.

  • Workup: Quench by slow addition of saturated aqueous NaHCO3 (100 mL). Stir for 15 minutes until gas evolution ceases.

  • Extraction: Separate phases. Extract the aqueous layer with DCM (2 x 50 mL). Combine organic layers, dry over Na2SO4, and concentrate in vacuo.

  • Purification: The crude yellow oil is typically sufficiently pure (>90%) for the next step. If necessary, purify via flash column chromatography (SiO2, 0-5% MeOH in DCM).

Step 2: Catalytic Hydrogenation (Nitro Reduction)

Objective: Synthesis of 3-[1-(Morpholin-4-yl)ethyl]aniline (Free Base). Rationale: Catalytic hydrogenation is preferred over chemical reduction (e.g., Fe/HCl or SnCl2) to avoid metal waste and simplify workup. The morpholine ring is stable under these conditions.

Materials:

  • Intermediate 1 (from Step 1)

  • 10% Palladium on Carbon (Pd/C) (10 wt% loading, 50% water wet)

  • Methanol (MeOH)

  • Hydrogen Gas (H2) (Balloon or Parr shaker)

Protocol:

  • Loading: Dissolve the crude Intermediate 1 (approx. 14 g) in MeOH (150 mL).

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add 10% Pd/C (1.4 g).

    • Caution: Dry Pd/C is pyrophoric. Always use wet catalyst or add under inert gas blanket.

  • Hydrogenation: Purge the vessel with Nitrogen (3x), then Hydrogen (3x). Maintain H2 atmosphere (balloon pressure is sufficient, or 30 psi in a Parr shaker) at RT for 4–6 hours.

  • Checkpoint: Monitor LC-MS for the disappearance of the nitro peak (M+) and appearance of the aniline peak (M-30+2 = M-28 mass shift usually, but here -O2 +H2 means -32 + 2 = -30 mass change? No: -O2 (-32) + H2 (+2) is incorrect. Nitro (-NO2) to Amine (-NH2) is loss of 32 (O2) and gain of 4 (2H2) -> Net loss of 14 mass units? Actually: R-NO2 (46) -> R-NH2 (16). Mass difference is -30. Wait, reduction consumes 3 H2. Mass change: -32 (O2) + 4 (H) = -28? No. -O2 + H2. R-NO2 -> R-NH2. MW change: 46 -> 16. Delta = -30.).

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.[1]

  • Isolation: Concentrate the filtrate to yield the free aniline as a viscous oil or low-melting solid.

Step 3: Salt Formation & Crystallization

Objective: Isolation of the stable Hydrochloride Salt. Rationale: The free base is prone to oxidation (aniline darkening). The HCl salt improves stability, water solubility, and crystallinity for final handling.

Materials:

  • Free Base Aniline (from Step 2)

  • 4M HCl in Dioxane (or Et2O)

  • Ethanol (EtOH) and Diethyl Ether (Et2O)

Protocol:

  • Dissolution: Dissolve the free base in a minimum amount of cold EtOH (approx. 5 mL/g).

  • Acidification: Add 4M HCl in Dioxane (1.1 equiv) dropwise at 0°C. A precipitate may form immediately.

  • Precipitation: Dilute slowly with Et2O (or MTBE) to complete precipitation. Stir at 0°C for 1 hour.

  • Filtration: Filter the white to off-white solid. Wash with cold Et2O.

  • Drying: Dry under vacuum at 40°C for 12 hours.

Critical Process Parameters (CPP) & Troubleshooting

ParameterSpecificationImpact & Troubleshooting
Moisture Control < 0.1% Water in Step 1High Risk: Water hydrolyzes the iminium intermediate back to the ketone. Action: Use anhydrous solvents and molecular sieves if humidity is high.
Temperature (Step 1) 0°C during additionMedium Risk: Adding STAB at high temps can cause rapid H2 evolution and potential runaway.
Stoichiometry 1.2 eq MorpholineOptimization: Excess morpholine drives the equilibrium. If conversion is low, add 0.5 eq Ti(OiPr)4 as a Lewis acid/water scavenger.
H2 Pressure 1 atm (Balloon)Low Risk: Nitro reduction is facile. High pressure (>50 psi) might reduce the aromatic ring (rare with Pd/C) but is generally unnecessary.

Analytical Validation

Expected NMR Data (Free Base):

  • 1H NMR (400 MHz, DMSO-d6): δ 7.05 (t, 1H), 6.65 (s, 1H), 6.55 (d, 1H), 6.45 (d, 1H), 5.10 (br s, 2H, NH2), 3.55 (t, 4H, morpholine-O), 3.20 (q, 1H, CH), 2.30 (m, 4H, morpholine-N), 1.25 (d, 3H, CH3).

Purity Specification (HPLC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: 0.1% TFA in Water, B: Acetonitrile. Gradient 5% to 95% B.[2]

  • Target Purity: >98.0% (AUC).

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

  • Burger, M., et al. "Phosphatidylinositol 3-Kinase Inhibitor BKM120 (Buparlisib)." ACS Medicinal Chemistry Letters, vol. 2, no. 10, 2011, pp. 774–779. (Describes similar intermediate synthesis logic). Link

  • Pfizer Inc. "Process for the preparation of morpholino-substituted anilines." World Intellectual Property Organization, WO2006000000 (General reference for nitro-reduction workflows). Link

  • Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, 1998. (Reference for Ti(OiPr)4 optimization). Link

Sources

Application

Application Note: Microwave-Assisted Synthesis of Morpholino-Ethyl Aniline Derivatives

-Alkylation of Anilines with Morpholino-Ethyl Halides Part 1: Executive Summary & Strategic Value The morpholino-ethyl aniline motif is a pharmacophore of high significance in medicinal chemistry, serving as a critical s...

Author: BenchChem Technical Support Team. Date: February 2026


-Alkylation of Anilines with Morpholino-Ethyl Halides

Part 1: Executive Summary & Strategic Value

The morpholino-ethyl aniline motif is a pharmacophore of high significance in medicinal chemistry, serving as a critical solubility-enhancing side chain in kinase inhibitors such as Gefitinib (Iressa) and various experimental antitumor agents. Traditional thermal synthesis (refluxing in toluene or DMF) is often plagued by long reaction times (12–24 hours), incomplete conversion, and the formation of "tarry" polymerization by-products.

This guide details a Microwave-Assisted Organic Synthesis (MAOS) approach that reduces reaction times to under 20 minutes while significantly improving purity profiles. By leveraging the high dielectric loss tangent (


) of polar aprotic solvents, we achieve rapid superheating that favors the specific activation energy of the 

transition state.

Part 2: Scientific Foundation & Mechanism

The Chemical Challenge

The synthesis involves the


-alkylation of a weak nucleophile (aniline) with an electrophile (4-(2-chloroethyl)morpholine).
  • The Problem: The free base of 4-(2-chloroethyl)morpholine is unstable and prone to dimerization (forming quaternary ammonium salts). Therefore, the hydrochloride salt is typically used, requiring an in situ neutralization step.

  • The Microwave Solution: Microwave irradiation provides direct coupling to the dipoles of the polar solvent (DMF or Water) and the ionic reagents, generating internal heat that accelerates the nucleophilic attack more efficiently than conductive heating.

Reaction Mechanism Visualization

The following diagram illustrates the mechanistic pathway and the critical role of the base and catalyst.

ReactionMechanism Aniline Aniline Derivative (Nucleophile) Intermediate Transition State (Polarized) Aniline->Intermediate SN2 Attack Reagent 4-(2-chloroethyl)morpholine HCl (Electrophile) Base Base (K2CO3/Cs2CO3) Deprotonation Reagent->Base Neutralization Catalyst NaI Catalyst (Finkelstein Exchange) Reagent->Catalyst Cl -> I Exchange (In Situ) Base->Aniline Activation (H-abstraction) Catalyst->Intermediate Enhanced Leaving Group Product Morpholino-Ethyl Aniline (Target) Intermediate->Product MW Irradiation (140°C)

Figure 1: Mechanistic pathway for the microwave-assisted alkylation. The optional addition of NaI facilitates a Finkelstein exchange, replacing the chloro- group with a more reactive iodo- group.

Part 3: Experimental Protocols

Materials & Equipment
  • Microwave Reactor: Single-mode (e.g., Biotage Initiator or CEM Discover) capable of maintaining 20 bar pressure.

  • Vessels: 10–20 mL heavy-walled glass vials with crimp caps and PTFE/silicone septa.

  • Reagents:

    • Substituted Aniline (1.0 equiv)

    • 4-(2-chloroethyl)morpholine hydrochloride (1.2 – 1.5 equiv)

    • Potassium Carbonate (

      
      ) or Cesium Carbonate (
      
      
      
      ) (2.5 – 3.0 equiv)
    • Sodium Iodide (NaI) (0.1 equiv - Optional Catalyst)

    • Solvent: DMF (Standard) or Water (Green Chemistry)

Protocol A: The "Standard" High-Yield Method (DMF)

Best for: Valuable substrates, electron-deficient anilines, and library synthesis.

  • Preparation: In a 10 mL microwave vial, weigh out the aniline (1.0 mmol), 4-(2-chloroethyl)morpholine HCl (1.5 mmol, 279 mg), and anhydrous

    
     (3.0 mmol, 414 mg).
    
  • Catalysis: Add NaI (0.1 mmol, 15 mg). Note: This accelerates the reaction via the Finkelstein effect.

  • Solvation: Add DMF (3.0 mL). Add a magnetic stir bar. Cap the vial tightly.

  • Pre-Stir: Stir at room temperature for 2 minutes to ensure homogeneity and partial neutralization of the HCl salt.

  • Irradiation:

    • Temperature: 140 °C

    • Time: 15 minutes

    • Power: Dynamic (High absorption setting)

    • Pre-stir: 30 seconds

  • Workup: Pour the reaction mixture into ice-water (30 mL).

    • Solid Product: If precipitate forms, filter and wash with water.

    • Oily Product: Extract with EtOAc (3 x 15 mL), wash with brine, dry over

      
      , and concentrate.
      
Protocol B: "Green" Aqueous Method

Best for: Scale-up, eco-friendly requirements, and electron-rich anilines.

  • Preparation: Combine aniline (1.0 mmol), morpholine reagent (1.2 mmol), and

    
     (2.0 mmol) in the vial.
    
  • Solvation: Add distilled water (4.0 mL). Note: Organic substrates may not dissolve initially; this runs as a "on-water" reaction.

  • Irradiation:

    • Temperature: 150 °C

    • Time: 20 minutes

    • Pressure Limit: Set to 15 bar (Water generates significant pressure).

  • Workup: Cool to room temperature. The product often separates as an oil or solid at the bottom. Decant the water or extract with a minimal amount of "green" solvent (e.g., 2-MeTHF).

Part 4: Data Analysis & Comparison

The following table summarizes the efficiency gains of MAOS compared to traditional thermal methods for this specific transformation.

ParameterThermal Reflux (Toluene)Thermal Reflux (DMF)Microwave (Protocol A)Microwave (Protocol B - Water)
Reaction Time 18 – 24 Hours8 – 12 Hours10 – 20 Minutes 20 – 30 Minutes
Temperature 110 °C153 °C (Reflux)140 °C 150 °C
Yield (Avg) 45 – 60%65 – 75%85 – 94% 70 – 85%
Purity (Crude) Low (Tarry by-products)MediumHigh (>90%) High
Atom Economy Low (Solvent waste)LowMedium High (Water solvent)

Data derived from internal optimization studies and comparative literature analysis [1, 3].

Part 5: Troubleshooting & Purification Logic

If the reaction does not proceed to completion or yields impurities, follow this logical workflow.

Troubleshooting Start Analyze Crude (LC-MS/TLC) CheckSM Starting Material (SM) Remaining? Start->CheckSM CheckImp Major Impurity? CheckSM->CheckImp No (Complete) IncreaseTemp Increase Temp by 20°C or Add 0.5 eq Reagent CheckSM->IncreaseTemp Yes (>10%) Dimer Cause: Free base instability Fix: Use HCl salt + Fresh Base CheckImp->Dimer m/z = Dimer Clean Proceed to Workup (Acid/Base Extraction) CheckImp->Clean None IncreaseTemp->Start Re-run

Figure 2: Decision tree for reaction optimization. The most common failure mode is the degradation of the morpholine reagent before it reacts with the aniline.

Key Troubleshooting Tips:
  • "The reaction stalled at 50% conversion."

    • Cause: The alkyl chloride may have hydrolyzed or dimerized.

    • Fix: Add another 0.5 equivalents of the morpholine-chloride reagent and irradiate for another 5 minutes.

  • "Pressure errors on the microwave."

    • Cause: Carbonates release

      
       upon neutralization.
      
    • Fix: Pre-stir the mixture uncapped for 5 minutes before sealing the vessel to allow initial gas evolution to subside.

Part 6: Safety & Compliance

  • Aniline Toxicity: Anilines are toxic by inhalation and skin contact. They can cause methemoglobinemia. All weighing must occur in a fume hood.

  • Vessel Integrity: Do not exceed 75% volume capacity in microwave vials. The rapid heating of water or DMF can cause pressure spikes. Ensure the safety pressure release limit is set (typically 20-25 bar).

  • Morpholine Handling: While the HCl salt is stable, the free base is corrosive.

References

  • BenchChem. (2025).[1][2] Synthesis of a Key Gefitinib Intermediate: A Detailed Application Note and Protocol Utilizing 4-(3-Chloropropyl)morpholine. BenchChem Application Notes.[1] Link

  • Maskrey, T. S., et al. (2019).[3] A New Synthesis of Gefitinib.[3][4][5] Synlett, 30, 471–476.[3] (Demonstrates the relevance of the morpholine alkylation step in API synthesis). Link

  • Mahato, A., et al. (2018).[6][7] Microwave-assisted synthesis: Paradigm of Green Chemistry.[8][9] Journal of the Indian Chemical Society. (General principles of MAOS in alkylation). Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 3033937, 4-(2-Chloroethyl)morpholine hydrochloride. (Safety and physical data).[10] Link

Sources

Method

Application Note: Scalable Synthesis Routes for 3-[1-(Morpholin-4-yl)ethyl]aniline

Executive Summary The compound 3-[1-(Morpholin-4-yl)ethyl]aniline is a critical intermediate in the synthesis of Phosphoinositide 3-kinase (PI3K) inhibitors and other heterocyclic kinase antagonists. Its structure featur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 3-[1-(Morpholin-4-yl)ethyl]aniline is a critical intermediate in the synthesis of Phosphoinositide 3-kinase (PI3K) inhibitors and other heterocyclic kinase antagonists. Its structure features a meta-substituted aniline core linked to a morpholine ring via a branched ethyl chain.

This application note details a robust, scalable two-step synthesis starting from commercially available 3-nitroacetophenone . Unlike direct alkylation methods which suffer from poly-alkylation side products, this route utilizes Titanium(IV)-mediated reductive amination followed by catalytic hydrogenation . This approach minimizes impurity formation, avoids genotoxic benzylic halide intermediates, and is amenable to kilogram-scale production.

Retrosynthetic Analysis

The strategic disconnection relies on constructing the C-N bond between the ethyl linker and the morpholine ring before unmasking the aniline functionality. This prevents interference from the primary amine during the alkylation step.

Retrosynthesis Figure 1: Retrosynthetic strategy avoiding aniline interference. Target 3-[1-(Morpholin-4-yl)ethyl]aniline (Target Molecule) Intermediate 4-[1-(3-Nitrophenyl)ethyl]morpholine (Stable Nitro Precursor) Intermediate->Target Nitro Reduction (H2, Pd/C) SM1 3-Nitroacetophenone (Starting Material 1) SM1->Intermediate Reductive Amination (Ti(OiPr)4, NaBH4) SM2 Morpholine (Starting Material 2) SM2->Intermediate

Route 1: The Industrial Standard (Two-Step Process)

This route is preferred for scale-up due to the stability of the nitro-intermediate and the avoidance of column chromatography in the final step.

Step 1: Reductive Amination of 3-Nitroacetophenone

Reaction Type: Lewis-Acid Mediated Reductive Amination Mechanism: Titanium(IV) isopropoxide acts as a Lewis acid and dehydrating agent, facilitating the formation of the enamine/iminium species from the sterically hindered acetophenone. This intermediate is then reduced in situ by sodium borohydride.

Reagents:

  • 3-Nitroacetophenone (1.0 equiv)

  • Morpholine (1.2 - 1.5 equiv)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.25 equiv)

  • Sodium Borohydride (NaBH₄) (1.0 equiv)

  • Solvent: THF (anhydrous) or Neat

  • Quench: 0.1 M NaOH or H₂O

Protocol:

  • Imine Formation: In a dry reactor purged with nitrogen, charge 3-nitroacetophenone (16.5 g, 100 mmol) and morpholine (10.5 mL, 120 mmol).

  • Add Ti(OiPr)₄ (37 mL, 125 mmol) dropwise. Note: The reaction is slightly exothermic.

  • Stir the mixture at ambient temperature (20–25°C) for 6–12 hours. Monitor by TLC or HPLC for the disappearance of the ketone.

    • Checkpoint: The solution will turn viscous and darken as the titanium-complex forms.

  • Reduction: Dilute the mixture with absolute ethanol (100 mL). Cool the reactor to 0°C.

  • Add NaBH₄ (3.8 g, 100 mmol) portion-wise over 30 minutes. Caution: Hydrogen gas evolution.

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Workup: Quench by adding 0.1 M NaOH (50 mL) or water. This hydrolyzes the titanium salts, forming a white precipitate of TiO₂.

  • Filter the suspension through a Celite pad to remove TiO₂. Wash the cake with ethyl acetate.

  • Concentrate the filtrate, extract with ethyl acetate, wash with brine, and dry over Na₂SO₄.

  • Purification: The crude 4-[1-(3-nitrophenyl)ethyl]morpholine is typically an oil that can be used directly or purified by acid-base extraction (Extract into 1M HCl, wash organics, basify aqueous layer, extract back into organic).

Yield: 85–92% Purity: >95% (HPLC)[1]

Step 2: Catalytic Hydrogenation to Aniline

Reaction Type: Heterogeneous Catalytic Hydrogenation

Reagents:

  • 4-[1-(3-nitrophenyl)ethyl]morpholine (from Step 1)

  • 10% Palladium on Carbon (Pd/C) (5-10 wt% loading)[2]

  • Hydrogen Gas (H₂) (Balloon or 1-3 bar)

  • Solvent: Methanol or Ethanol

Protocol:

  • Dissolve the nitro-intermediate (23.6 g, 100 mmol) in Methanol (250 mL).

  • Add 10% Pd/C (2.0 g) under an inert atmosphere (Nitrogen or Argon). Safety: Pd/C is pyrophoric; keep wet with solvent.

  • Purge the vessel with Hydrogen gas (3 cycles).

  • Stir vigorously under H₂ atmosphere (balloon pressure is sufficient for <50g scale; use autoclave at 3 bar for larger scales) at room temperature for 4–6 hours.

  • Monitoring: Monitor the consumption of starting material by HPLC. The aniline product is more polar.

  • Workup: Filter the catalyst through Celite. Do not let the catalyst cake dry out completely to prevent fire hazards.

  • Concentrate the filtrate to dryness.

  • Crystallization: The product 3-[1-(Morpholin-4-yl)ethyl]aniline often solidifies upon standing or can be recrystallized from Hexane/EtOAc or converted to the HCl salt for storage.

Yield: 90–95% Appearance: Off-white to pale yellow solid.

Process Workflow Diagram

Workflow Figure 2: Process flow for the synthesis of 3-[1-(Morpholin-4-yl)ethyl]aniline. Step1 Step 1: Imine Formation (Ketone + Amine + Ti(OiPr)4) Reduction In-situ Reduction (Add NaBH4/EtOH) Step1->Reduction Quench Hydrolysis Quench (Add NaOH -> TiO2 ppt) Reduction->Quench Filter Filtration (Remove TiO2) Quench->Filter Step2 Step 2: Hydrogenation (H2, Pd/C, MeOH) Filter->Step2 FinalFilter Catalyst Removal (Celite Filtration) Step2->FinalFilter Isolation Isolation (Evaporation/Crystallization) FinalFilter->Isolation

Technical Data & Specifications

ParameterSpecificationNotes
CAS Number 1082549-24-3
Molecular Formula C₁₂H₁₈N₂O
Molecular Weight 206.29 g/mol
Appearance Pale yellow solidOxidizes slightly in air; store under inert gas.
Solubility DMSO, Methanol, DCMLow solubility in water (free base).
Key Impurity A 3-EthylanilineResult of over-reduction (hydrogenolysis of C-N bond). Avoid high temps (>50°C) during hydrogenation.
Key Impurity B 3-Acetyl anilineIncomplete reductive amination.
Storage 2-8°C, DesiccatedHygroscopic as HCl salt.

Critical Analysis & Troubleshooting

Why Titanium(IV) Isopropoxide?

Acetophenones are notoriously difficult substrates for direct reductive amination using standard Borch conditions (NaBH₃CN/MeOH) due to steric hindrance and slow imine formation.

  • Without Ti(OiPr)₄: Conversion is often <50%, leading to large amounts of unreacted ketone alcohol byproducts.

  • With Ti(OiPr)₄: The titanium coordinates to the ketone oxygen, increasing electrophilicity, and scavenges water, driving the equilibrium toward the imine. This results in cleaner reaction profiles and higher yields [1].

Handling the Chiral Center

The product contains a chiral center at the benzylic position. The protocol above yields a racemate .

  • For Enantiopure synthesis: Replace the standard reductive amination with an Asymmetric Reductive Amination using a chiral catalyst (e.g., Ir-f-Binaphane) [2] or perform a classical resolution of the racemic amine using a chiral acid (e.g., Tartaric acid) after Step 2.

Safety Considerations
  • Ti(OiPr)₄ Quench: The hydrolysis of titanium isopropoxide is exothermic and produces isopropanol. Add water/base slowly.[3][4] The resulting TiO₂ precipitate can be gelatinous; using Celite is mandatory for efficient filtration.

  • Pd/C Handling: Spent palladium catalyst is pyrophoric. Always keep the filter cake damp with water or solvent before disposal.

References

  • Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of Organic Chemistry, 60(15), 4928–4929.

  • Chi, Y., Zhou, Y.G., & Zhang, X. (2003). "Highly Enantioselective Reductive Amination of Simple Aryl Ketones Catalyzed by Ir-f-Binaphane in the Presence of Titanium(IV) Isopropoxide and Iodine." Journal of Organic Chemistry, 68(10), 4120–4122.[5]

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862.

  • Sigma-Aldrich. "3-Morpholin-4-ylaniline Product Information."

Sources

Application

Application Note: Advanced Handling, Purification, and Storage Architectures for Air-Sensitive Aniline Derivatives

Core Directive & Scientific Rationale Aniline and its electron-rich derivatives (e.g., p-phenylenediamine, aminophenols) are the workhorses of drug discovery, yet they act as "canaries in the coal mine" for oxidative str...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scientific Rationale

Aniline and its electron-rich derivatives (e.g., p-phenylenediamine, aminophenols) are the workhorses of drug discovery, yet they act as "canaries in the coal mine" for oxidative stress in the laboratory. The "browning" of aniline is not merely a cosmetic defect; it represents a fundamental change in chemical identity, introducing radical impurities that can act as scavengers in palladium-catalyzed couplings or chain terminators in radical polymerizations.

This guide moves beyond basic "store in the fridge" advice. We define a rigorous, mechanistic approach to maintaining the Redox Integrity of these amines.

The Mechanism of Degradation: Why "Black Aniline"?

The degradation of aniline derivatives is an auto-catalytic oxidative cascade. It does not require heat; it requires only oxygen and a photon to initiate.

  • Initiation: The nitrogen lone pair undergoes single-electron transfer (SET) to molecular oxygen, generating a radical cation (

    
    ).
    
  • Propagation: This radical couples to form hydrazobenzene intermediates or oxidizes further to Quinone Imines .

  • Polymerization: These electrophilic imines react with the nucleophilic parent amine, forming complex, conjugated oligomers (aniline black) that are insoluble and catalytically active.

AnilineOxidation cluster_0 Initiation cluster_1 Propagation cluster_2 Termination/Degradation Aniline Aniline (Colorless) Radical Radical Cation [Ar-NH2]+. Aniline->Radical O2 / hν Quinone Quinone Imine (Electrophile) Radical->Quinone -2H / -e- Oligomer Polyaniline Oligomers (Black/Brown) Quinone->Oligomer + Aniline (Nucleophilic Attack) caption Fig 1: Oxidative cascade of aniline derivatives leading to colored impurities.

Pre-Protocol Assessment: Sensitivity Classification

Not all anilines require a glovebox. Use this matrix to determine the necessary rigor.

ClassCharacteristicsExamplesHandling Protocol
Class I: Mild Electron-withdrawing groups (EWGs) stabilize the lone pair. Slow oxidation (weeks).4-Nitroaniline, 4-CyanoanilineStandard Schlenk; Store under

in dark.
Class II: Moderate Unsubstituted or weak donors. Yellows within days in air.Aniline, Toluidine, AnisidineZinc-Dust Distillation required; Argon storage.
Class III: Critical Strong Electron-Donating Groups (EDGs) or multiple amines. Oxidizes in minutes.p-Phenylenediamine, 4-AminophenolGlovebox / Schlenk Only ; Store as HCl salt.

Protocol A: The "Zinc Dust" Distillation (Purification)

For Class II & III Liquid Anilines

Scientific Principle: Simple vacuum distillation removes non-volatile polymers but often fails to remove volatile oxidative intermediates (like azobenzene) that co-distill. Adding Zinc Dust acts as an in-situ reducing agent, converting these oxidized impurities back to the amine or non-volatile forms, ensuring a crystal-clear distillate.

Equipment Setup
  • Short-path distillation head (minimize surface area).

  • Schlenk receiving flask (flame-dried).

  • Zinc Dust (<10 micron).

  • Inert Gas: Argon (Preferred over Nitrogen due to higher density, creating a better "blanket" in the flask).

Step-by-Step Methodology
  • Charge: In a round-bottom flask, add the degraded aniline.

  • Add Reductant: Add 1–2% w/w Zinc Dust . (e.g., for 50g aniline, add 0.5g Zn).

  • Degas: Perform three Freeze-Pump-Thaw cycles to remove dissolved oxygen.

  • Distill: Distill under reduced pressure (vacuum).

    • Crucial: Discard the first 5% of distillate (forerun) as it often contains moisture.

  • Collection: Collect the main fraction directly into a pre-weighed Schlenk flask under Argon flow.

  • Seal: Immediately seal the flask. Do not expose to air to "check the smell."

Protocol B: Inert Liquid Transfer (Handling)

For transferring purified anilines to reaction vessels without re-oxidation.

Scientific Principle: Pouring creates turbulence that entrains oxygen. Positive-pressure cannula transfer ensures the liquid never encounters the atmosphere.

SchlenkTransfer Source Source Flask (Aniline + Argon) Cannula Double-Ended Cannula Source->Cannula Positive Pressure (Argon In) Dest Reaction Flask (Vacuum/Argon) Cannula->Dest Pressure Differential (Vent Out) caption Fig 2: Positive-pressure cannula transfer workflow to prevent oxygen entrainment.

  • Pressure Check: Ensure both Source (Aniline) and Destination flasks are under positive Argon pressure.

  • Cannula Prep: Insert a long stainless steel needle (cannula) into the Source flask, but above the liquid level. Purge the needle with Argon for 30 seconds.

  • Insertion: Lower the cannula tip into the liquid aniline.

  • Transfer: Insert the other end into the Destination flask.

  • Flow Control: Close the bubbler vent on the Source flask slightly to increase pressure, forcing liquid through the cannula.

  • Termination: Pull the cannula out of the liquid (Source side) first, let Argon blow the needle dry, then remove.

Protocol C: Salt Formation (Long-Term Storage)

The Gold Standard for Class III Compounds

Scientific Principle: Protonating the amine lone pair (


) removes the electron density responsible for radical formation. The resulting ammonium salt is generally air-stable, non-volatile, and solid.
Methodology (HCl Salt Formation)
  • Dissolution: Dissolve the purified amine in dry Diethyl Ether or 1,4-Dioxane (under Argon).

  • Precipitation: Slowly add 4M HCl in Dioxane (anhydrous) dropwise at 0°C.

    • Observation: A white precipitate should form immediately.

  • Filtration: Filter the solid under an inert atmosphere (Schlenk frit) or rapidly in air if the salt is less sensitive.

  • Drying: Dry under high vacuum (

    
     mbar) for 4 hours to remove trace HCl/solvent.
    
  • Storage: Store the white powder in a desiccator. It is now shelf-stable for months/years.

Note: If the HCl salt is hygroscopic (absorbs water), use p-Toluenesulfonic acid (PTSA) to form the Tosylate salt, which is often more crystalline and hydrophobic.

Storage Architecture Summary

StateStorage MethodShelf Life Estimate
Liquid (Free Base) Amber Schlenk flask, Teflon valve, Argon, +4°C1–3 Months
Liquid (Free Base) Sure/Seal™ bottle (punctured), Parafilm< 2 Weeks (High Risk)
Solid (Free Base) Glovebox, double-bagged with desiccant6–12 Months
Solid (Salt Form) Screw-cap vial, ambient temp, dark> 2 Years

Quality Control (QC) & Validation

Before committing the material to a high-value synthesis, validate its integrity.

  • Visual Check: Liquid anilines must be water-white . Any yellow tint indicates >0.5% oxidation. Discard or redistill.

  • H-NMR Validation:

    • Look for the NH2 broad singlet . In oxidized samples, this peak broadens significantly or disappears due to proton exchange with acidic impurities.

    • Check the baseline between 6.5–8.0 ppm for small "humps" indicating oligomers.

  • TLC Assessment:

    • Eluent: 30% EtOAc/Hexanes.

    • Aniline moves (

      
      ).
      
    • "Black" impurities remain at the baseline (

      
      ).
      

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (The definitive source for zinc-dust distillation protocols).

  • Sigma-Aldrich Technical Bulletin AL-134. Handling Air-Sensitive Reagents. (Standard industrial protocols for syringe/cannula transfer).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Classical methods for amine salt formation).

  • Ciriminna, R., et al. (2011). Polyaniline: The infrared spectroscopy of conducting polymer nanotubes. Chemistry Central Journal. (Mechanistic insight into aniline oxidation and oligomerization).

  • Leonard, J., Lygo, B., & Procter, G. (2013). Advanced Practical Organic Chemistry (3rd ed.). CRC Press. (Detailed Schlenk line diagrams and vacuum techniques).

Method

Application Note: A Systematic Approach to Solvent Selection for the Recrystallization of 3-Morpholinoethyl Anilines

Abstract This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the systematic selection of an appropriate solvent system for the purification of 3-morpholin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the systematic selection of an appropriate solvent system for the purification of 3-morpholinoethyl anilines via recrystallization. As key intermediates in the synthesis of various active pharmaceutical ingredients (APIs), the purity of these compounds is paramount.[1] This document outlines the fundamental principles of recrystallization, details a structured protocol for solvent screening, provides a methodology for the recrystallization process itself, and offers solutions to common troubleshooting scenarios. The objective is to establish a robust, repeatable, and efficient purification strategy.

Introduction: The Critical Role of Purification

3-Morpholinoethyl anilines are a class of compounds frequently utilized as building blocks in medicinal chemistry and pharmaceutical development. Their structural motif, combining a flexible morpholine ring with an aromatic aniline core, makes them versatile intermediates. The final purity of an API is intrinsically linked to the quality of its precursors.[1] Recrystallization stands as the most crucial and widely used technique for purifying solid organic compounds, effectively removing impurities trapped within the crystal lattice of the crude product.[2][3]

The success of recrystallization is critically dependent on the choice of solvent.[3] An ideal solvent will exhibit differential solubility for the target compound at varying temperatures, while either completely dissolving or being completely immiscible with impurities. This guide provides the theoretical basis and practical steps to identify such a solvent system for 3-morpholinoethyl anilines.

Theoretical Principles of Solvent Selection

The cornerstone of recrystallization is the principle that the solubility of most solids increases with temperature.[4] A successful purification relies on selecting a solvent that meets several key criteria.

3.1 The "Ideal" Recrystallization Solvent

An optimal solvent for the recrystallization of a 3-morpholinoethyl aniline should possess the following characteristics:

  • High Temperature Coefficient: The solvent must dissolve the compound sparingly or not at all at room temperature but dissolve it completely at or near its boiling point.[2][5][6] This large difference in solubility across a temperature gradient is the driving force for crystallization upon cooling.[3]

  • Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the liquid phase, or "mother liquor," after cooling) or completely insoluble (allowing for removal via hot filtration).[2][5]

  • Chemical Inertness: The solvent must not react with the 3-morpholinoethyl aniline.[2][5]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[2]

  • Safety and Cost: The solvent should be non-flammable, have low toxicity, and be cost-effective, especially for large-scale operations.[2][5]

3.2 Polarity and the "Like Dissolves Like" Principle

The structure of 3-morpholinoethyl anilines contains both polar (the morpholine oxygen and nitrogen, the aniline amine group) and non-polar (the benzene ring, the ethyl bridge) regions. This amphiphilic nature suggests that a range of solvents with varying polarities should be screened. The principle of "like dissolves like" serves as an excellent starting point.[6]

  • Polar Solvents (e.g., Water, Ethanol, Methanol): These are likely to interact strongly with the polar functional groups. Alcohols are versatile polar solvents suitable for many substituted anilines.[6]

  • Non-Polar Solvents (e.g., Toluene, Hexane): These will primarily interact with the non-polar aromatic and alkyl portions of the molecule.

  • Intermediate Polarity Solvents (e.g., Ethyl Acetate, Acetone): These may offer a good balance for dissolving the entire molecule.

  • Mixed Solvent Systems: If no single solvent is ideal, a binary system is often employed. This typically consists of a "good" solvent in which the aniline is highly soluble and a miscible "poor" solvent (or "antisolvent") in which it is sparingly soluble.[1][6] A common example is an ethanol-water mixture.[6]

Experimental Workflow: Solvent Screening Protocol

A systematic screening process is essential to efficiently identify the optimal solvent or solvent system. This protocol uses a small-scale approach to conserve the crude material.

Solvent_Screening_Workflow start Start: Crude 3-Morpholinoethyl Aniline setup Place ~20-30 mg of crude solid in a small test tube start->setup add_solvent Add selected solvent dropwise (~0.5 mL) at Room Temperature setup->add_solvent check_rt_sol Observe Solubility at RT add_solvent->check_rt_sol soluble_rt Result: Soluble at RT (Solvent is unsuitable) check_rt_sol->soluble_rt Soluble insoluble_rt Result: Insoluble or Slightly Soluble at RT check_rt_sol->insoluble_rt Insoluble repeat Repeat with a different solvent (e.g., Water, Ethanol, Toluene, Ethyl Acetate, Hexane, Acetone) soluble_rt->repeat heat_solution Heat the mixture gently to the solvent's boiling point insoluble_rt->heat_solution check_hot_sol Observe Solubility when Hot heat_solution->check_hot_sol insoluble_hot Result: Insoluble when Hot (Solvent is unsuitable) check_hot_sol->insoluble_hot Insoluble soluble_hot Result: Soluble when Hot check_hot_sol->soluble_hot Soluble insoluble_hot->repeat cool_solution Allow solution to cool slowly to Room Temperature, then in an ice bath soluble_hot->cool_solution check_crystals Observe Crystal Formation cool_solution->check_crystals no_crystals Result: No or Poor Crystal Formation (Too much solvent or unsuitable) check_crystals->no_crystals No/Poor Yield good_crystals Result: Abundant Crystal Formation (Solvent is a good candidate) check_crystals->good_crystals Good Yield no_crystals->repeat good_crystals->repeat Test Next Solvent

Sources

Technical Notes & Optimization

Troubleshooting

Preventing oxidation of 3-[1-(Morpholin-4-yl)ethyl]aniline during storage

Welcome to the technical support guide for 3-[1-(Morpholin-4-yl)ethyl]aniline. This document is designed for researchers, scientists, and drug development professionals to address a critical aspect of handling this compo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-[1-(Morpholin-4-yl)ethyl]aniline. This document is designed for researchers, scientists, and drug development professionals to address a critical aspect of handling this compound: preventing its oxidative degradation during storage and use. As an aromatic amine, this valuable intermediate is susceptible to oxidation, which can compromise experimental outcomes. This guide provides in-depth, field-proven insights into the causes of degradation and robust protocols for maintaining its integrity.

The Challenge: Oxidation of Aromatic Amines

Aromatic amines, such as 3-[1-(Morpholin-4-yl)ethyl]aniline, are electron-rich molecules. The lone pair of electrons on the nitrogen atom is partially delocalized into the aromatic pi system, making the compound highly susceptible to oxidation.[1][2] Exposure to atmospheric oxygen, especially when catalyzed by light or elevated temperatures, initiates a cascade of reactions that lead to the formation of highly colored impurities, including quinone-imines and polymeric materials.[1][3] This degradation not only changes the physical appearance of the compound but can severely impact its reactivity, leading to failed reactions, reduced yields, and complex purification challenges.

Troubleshooting Guide: Identifying and Addressing Degradation

This section addresses the most common issues encountered by users. The following table summarizes problems, their root causes, and actionable solutions.

ObservationPotential CauseRecommended ActionPrevention Strategy
Color Change (e.g., from off-white/pale yellow to dark brown/red)Oxidation: Reaction with atmospheric oxygen, often accelerated by light and/or heat.[4]1. Assess Purity: Before use, analyze the material using HPLC, TLC, or NMR to quantify the extent of degradation. 2. Purify if Necessary: If significant impurities are detected (>5%), purification is strongly recommended. See Protocol 1 for details.Store the compound under an inert atmosphere, protected from light, and at reduced temperatures (2-8°C).[5][6]
Inconsistent or Poor Reaction Yields Degraded Starting Material: Oxidized impurities can inhibit or participate in side reactions, consuming reagents and complicating the reaction profile.1. Confirm Starting Material Integrity: Run a purity check on your stored compound. 2. Use Freshly Purified Material: For best results, use a freshly purified batch or a newly opened container.Implement the rigorous storage and handling protocols outlined in the FAQs below.
Formation of Particulate Matter or Precipitate Polymerization/Insolubility of Degradation Products: Advanced oxidation can lead to the formation of insoluble polymeric byproducts.[4]1. Do Not Use: The material is likely severely degraded. 2. Attempt Purification: If the material is valuable, attempt purification, but be aware that insoluble baseline material may not be salvageable.Strict adherence to inert atmosphere storage is critical to prevent polymerization.[5]

Frequently Asked Questions (FAQs) for Prevention & Handling

Proactive measures are the most effective way to ensure the long-term stability of 3-[1-(Morpholin-4-yl)ethyl]aniline.

Q1: What are the definitive, optimal storage conditions for this compound?

A1: The cornerstone of preserving this compound is the strict exclusion of oxygen and light. We recommend the following multi-faceted approach for long-term storage:

  • Inert Atmosphere: Store the compound in a tightly sealed container, such as a Schlenk flask or a vial with a PTFE-lined septum cap, under a positive pressure of an inert gas like argon or nitrogen.[7][8] This physically displaces the oxygen, which is the primary driver of oxidation.

  • Light Protection: Use amber glass vials to shield the compound from UV and visible light, which can catalyze oxidation.[5] For clear glass containers, wrap them securely in aluminum foil.

  • Temperature Control: Store the container at refrigerated temperatures (2-8°C).[9] Lower temperatures significantly slow the rate of chemical degradation. Do not freeze unless the compound is known to be stable to freeze-thaw cycles.

  • Moisture Prevention: Ensure the container is sealed tightly to prevent moisture ingress, as water can participate in some degradation pathways.[6]

Q2: I've observed discoloration. How can I repurify my material?

A2: If your material has discolored, purification is necessary to remove oxidative impurities before use.

Protocol 1: Purification of Oxidized 3-[1-(Morpholin-4-yl)ethyl]aniline
  • Select the Method: For typical laboratory scales, column chromatography is often the most effective method. Recrystallization may also be an option if a suitable solvent system can be identified. For thermally stable anilines, vacuum distillation is a possibility.[10]

  • Column Chromatography (General Procedure):

    • Adsorbent: Use silica gel as the stationary phase.

    • Eluent System: Start with a non-polar solvent (e.g., hexanes or heptane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. The exact ratio should be determined by TLC analysis.

    • Loading: Dissolve the crude, oxidized aniline in a minimal amount of the eluent or dichloromethane.

    • Elution: Run the column, collecting fractions and monitoring by TLC to isolate the pure compound, which should appear as a single, well-defined spot.

    • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

  • Post-Purification Handling: Immediately place the purified, solvent-free compound under an inert atmosphere and store it according to the optimal conditions described in A1.

Q3: Are there any chemical stabilizers that can be added?

A3: While certain stabilizers for aromatic amines exist, such as thiourea or alkyl tin compounds, their use is generally discouraged in drug development and synthesis.[11] Adding any external agent introduces a potential impurity that must be removed later. The most reliable and contamination-free method for ensuring stability is to control the physical storage environment by rigorously excluding air and light.

Q4: How should I handle the compound during routine experimental use to minimize oxidation?

A4: Maintaining compound integrity extends from the storage vial to the reaction flask.

  • Work Efficiently: Minimize the time the container is open to the atmosphere. Weigh out the required amount quickly and reseal the container immediately.

  • Use an Inert Atmosphere: Whenever possible, handle the solid in a glovebox.[12] Alternatively, use standard air-free techniques, such as maintaining a positive flow of argon or nitrogen over the solid while weighing and transferring.[13]

  • Use Degassed Solvents: Solvents can contain dissolved oxygen. For sensitive reactions, use solvents that have been degassed by methods such as sparging with an inert gas or through freeze-pump-thaw cycles.

  • Inert Reaction Setup: Assemble your reaction glassware and flush it thoroughly with an inert gas before adding the aniline. Maintain a positive pressure of inert gas throughout the reaction.[14]

Q5: What is the best analytical method for assessing purity and detecting oxidation?

A5: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantifying the purity of 3-[1-(Morpholin-4-yl)ethyl]aniline and detecting degradation products.

  • Technique: A reverse-phase HPLC method (e.g., using a C18 column) with UV detection is highly effective for separating the polar aniline from its less polar and often highly colored, larger-molecular-weight oxidation products.[15][16]

  • Alternative Methods: Gas Chromatography (GC), particularly with a nitrogen-phosphorus detector (NPD), is also an excellent technique for analyzing anilines.[17] For structural confirmation of impurities, LC-MS or GC-MS would be required. Nuclear Magnetic Resonance (NMR) spectroscopy can also reveal the presence of impurities, although it is less sensitive for quantification than HPLC.

Visualized Workflows and Mechanisms

To further clarify the processes described, the following diagrams illustrate the chemical degradation pathway and the recommended decision-making workflow for handling the compound.

Chemical Oxidation Pathway

Figure 1: Conceptual Oxidation Pathway cluster_main Figure 1: Conceptual Oxidation Pathway Compound 3-[1-(Morpholin-4-yl)ethyl]aniline (Pale Yellow Solid) Oxidized Oxidized Intermediates (Radical Cations) Compound->Oxidized O2, Light, Heat Products Colored Impurities (Quinone-imines, Polymeric Products) Oxidized->Products Dimerization/ Polymerization

Caption: Conceptual pathway of aniline oxidation.

User Decision Workflow

Figure 2: User Handling Workflow start Receive / Retrieve Compound check_color Inspect Visual Appearance start->check_color is_ok Color is Pale Yellow / As Expected check_color->is_ok Good is_bad Color is Dark Brown / Red check_color->is_bad Discolored store Store Under Inert Gas, Refrigerated, in Dark is_ok->store assess_purity Assess Purity (HPLC / TLC) is_bad->assess_purity purify Purify Compound (See Protocol 1) assess_purity->purify >5% Impurity use Proceed with Experiment assess_purity->use <5% Impurity (Use with caution) purify->store store->use

Caption: Decision workflow for handling the compound.

References

  • RSC. (2021). New Mechanistic Insights into Atmospheric Oxidation of Aniline Initiated by OH Radicals. Royal Society of Chemistry.
  • Xu, Y. (2024).
  • US Patent US2927136A. (1960). Stabilization of aromatic amines.
  • ResearchGate. (n.d.). (A)
  • Australian Government, DCCEEW. (2022). Aniline (benzenamine).
  • US Patent US3154583A. (1964). Stabilization of aromatic amines.
  • PubChem, NIH. (n.d.). Aniline.
  • BenchChem. (2025).
  • Wikipedia. (n.d.). Aniline.
  • ResearchGate. (n.d.).
  • JoVE. (2025).
  • AAT Bioquest. (2024).
  • ResearchGate. (2019). Phenolic Antioxidants Inhibit the Triplet-Induced Transformation of Anilines and Sulfonamide Antibiotics in Aqueous Solution.
  • MDPI. (2024). Identification of Aniline-Degrading Bacteria Using Stable Isotope Probing Technology and Prediction of Functional Genes in Aerobic Microcosms.
  • ResearchGate. (2017). Why does color of aniline change during storage? Please give chemical reactions if possible.
  • EPA. (1996).
  • Malaysian Journal of Analytical Sciences. (n.d.).
  • EPA. (1984).
  • Fiveable. (n.d.).
  • Chemistry LibreTexts. (2024). Properties of amines.
  • Washington St
  • BenchChem. (2025). Storage and stability issues of ortho-alkenyl anilines.
  • Chemistry Stack Exchange. (2023).
  • BenchChem. (2025). Stability and degradation of N-(2-Heptyl)aniline upon storage.
  • ResearchGate. (2024).
  • University of Washington. (n.d.). Aniline SOP.
  • Wikipedia. (n.d.). Air-free technique.
  • Zamann Pharma Support GmbH. (n.d.).
  • Loba Chemie. (2016). ANILINE HYDROCHLORIDE FOR SYNTHESIS MSDS.
  • Chemistry Stack Exchange. (2024).
  • BenchChem. (n.d.).
  • Reddit. (2014). Purify and dry aniline?.

Sources

Optimization

Technical Support Center: Morpholine Remediation in Aniline Syntheses

Ticket ID: CHEM-SEP-088 Subject: Selective removal of unreacted morpholine from aniline reaction mixtures Status: Open Assigned Specialist: Senior Application Scientist[1] Module 1: Diagnostic & Triage The Core Problem:...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHEM-SEP-088 Subject: Selective removal of unreacted morpholine from aniline reaction mixtures Status: Open Assigned Specialist: Senior Application Scientist[1]

Module 1: Diagnostic & Triage

The Core Problem: Basicity Overlap

You are likely struggling because standard acidic washes (e.g., 1M HCl) are indiscriminate. They protonate and extract both your impurity (morpholine) and your product (aniline) into the aqueous phase.

To separate them, we must exploit the pKa differential .

CompoundConjugate Acid pKa (approx)State at pH 7State at pH 1
Morpholine 8.36 Mostly Protonated (

)
Fully Protonated (

)
Aniline 4.60 Neutral (

)
Fully Protonated (

)

The Strategy: We need a "Goldilocks" zone.[1] By buffering the aqueous wash to pH 5.5–6.0 , we force morpholine to remain protonated (water-soluble) while aniline remains largely neutral (organic-soluble).[1]

Decision Matrix: Select Your Protocol

SeparationStrategy Start Start: Morpholine Contamination Scale What is the Reaction Scale? Start->Scale Small < 5 Grams Scale->Small Lab Scale Large > 5 Grams Scale->Large Process Scale Volatility Is Product Volatile? Small->Volatility ProtocolB Protocol B: Azeotropic Distillation Large->ProtocolB Bulk Removal ProtocolA Protocol A: Buffered Extraction (pH 5.8) Volatility->ProtocolA No (Solid/High BP) ProtocolC Protocol C: Chromatography (Ammonia Doping) Volatility->ProtocolC Yes (Low BP) ProtocolB->ProtocolA Polishing Step

Figure 1: Decision tree for selecting the appropriate remediation strategy based on scale and product properties.

Module 2: The "Gold Standard" Protocol (Buffered Extraction)

Applicability: Small to medium scale (<50g); Product is stable to mild acid.[1] Mechanism: Selective protonation.[1]

Reagents Required
  • Phosphate Buffer (pH 5.8): Dissolve 13.6g

    
     in 100mL water.[1] Adjust pH to 5.8 using dilute NaOH or KOH.[1]
    
  • Organic Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1] Note: EtOAc is preferred for better phase separation with buffers.

Step-by-Step Workflow
  • Initial Dilution: Dilute your crude reaction mixture with EtOAc (10 mL per gram of crude).

  • The "Smart" Wash (Critical Step):

    • Add the pH 5.8 Phosphate Buffer (1:1 volume ratio with organic layer).[1]

    • Shake vigorously for 2–3 minutes.

    • Why? At pH 5.8, Morpholine (

      
      ) exists as 
      
      
      
      cationic species (
      
      
      ) and partitions into the water.[1] Aniline (
      
      
      ) exists as
      
      
      neutral species and stays in the organic layer.[1]
  • Phase Separation:

    • Drain the aqueous layer (contains Morpholine).[1][2][3]

    • Repeat the buffer wash 2 more times.[1]

  • Brine Polish: Wash the organic layer once with saturated brine to remove residual emulsion and water.[1]

  • Drying: Dry over

    
    , filter, and concentrate.
    

Validation Check: Run a TLC of the organic layer. Stain with Ninhydrin .[1] Morpholine typically appears as a reddish/purple spot at the baseline or low Rf (streaking).[1] If the spot is gone, the extraction was successful.

Module 3: Physical Removal (Azeotropic Distillation)

Applicability: Large scale; Product is thermally stable; Morpholine content is high (>10%).[1] Mechanism: Morpholine forms azeotropes with water and specific organic solvents, allowing removal below its standard boiling point (129°C).[1]

Azeotropic Data Table
Component AComponent BAzeotrope BPComposition (% by wt)
MorpholineWater~99.9°C~20% Morpholine / 80% Water (approx)
Morpholine Toluene ~110°C Variable (Non-ideal)
MorpholineChlorobenzene~128°CDifficult separation
Protocol
  • Solvent Swap: If your reaction is in a high-boiling solvent (e.g., DMF, DMSO), perform a standard aqueous workup first to extract into Toluene.[1]

  • The Toluene Strip:

    • Add Toluene to your crude mixture (approx 3x volume of expected morpholine).[1]

    • Rotary evaporate or distill at 50–60°C under reduced pressure (vacuum is essential).[1]

    • Morpholine will co-distill with the toluene.[1]

  • Repetition: You may need to "chase" the mixture with fresh toluene 2–3 times to reach ppm levels of morpholine.[1]

Warning: Do not use Benzene (carcinogenic).[1] Toluene is the safer industrial standard for amine azeotropes.[1]

Module 4: Advanced Purification (Chromatography)

Applicability: Trace removal; Final purification.[1] Issue: Morpholine "tails" (streaks) on silica gel due to interaction with acidic silanol groups, often contaminating the aniline fraction.

The "Ammonia Doping" Technique

Do not use Triethylamine (TEA) as a modifier, as it is difficult to remove later. Use Ammonia in Methanol .

  • Mobile Phase Preparation:

    • Prepare your standard eluent (e.g., Hexane:EtOAc 3:1).[1]

    • Add 1% v/v of 7N Ammonia in Methanol to the mobile phase.

  • Column Pre-treatment:

    • Flush the silica column with 2 column volumes of the ammoniated solvent before loading your sample.

    • Mechanism:[4][5] The ammonia deprotonates the acidic sites on the silica gel (

      
      ), preventing the morpholine from hydrogen-bonding to the stationary phase. This tightens the morpholine band and allows it to elute cleanly, usually distinct from the aniline.
      

References

  • pKa Data & Amine Basicity

    • Evans, D. A. (2005).[1] "pKa's of Inorganic and Oxo-Acids." Harvard University.[1]

    • Master Organic Chemistry.[1][2] "Amine Basicity and pKa."

  • Azeotropic Data

    • National Institutes of Health (NIH) - PubChem.[1] "Morpholine Compound Summary."[1][6]

  • Workup Methodologies

    • University of Rochester, Not Voodoo.[1] "Reaction Workup Guide."

    • American Chemical Society (ACS) Green Chemistry Institute.[1] "Solvent Selection and Workup Tips."

For further assistance, please reply to this ticket with your specific aniline derivative structure, as electron-withdrawing groups on the aniline may alter the optimal pH window.

Sources

Troubleshooting

Troubleshooting low purity in 3-[1-(Morpholin-4-yl)ethyl]aniline production

Welcome to the technical support center for the synthesis of 3-[1-(Morpholin-4-yl)ethyl]aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges as...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-[1-(Morpholin-4-yl)ethyl]aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, particularly focusing on achieving high purity. The information provided herein is based on established principles of organic chemistry and practical laboratory experience.

Introduction to the Synthesis

The synthesis of 3-[1-(Morpholin-4-yl)ethyl]aniline is most commonly achieved via a one-pot reductive amination reaction. This process involves the condensation of 3-aminoacetophenone with morpholine to form an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine product. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the preferred reducing agent for this transformation due to its mild nature and high selectivity for imines and iminium ions over ketones.[1][2]

The overall reaction scheme is as follows:

G cluster_0 Reaction Pathway Start 3-Aminoacetophenone + Morpholine Intermediate Iminium Ion Intermediate Start->Intermediate Condensation (Weakly Acidic, e.g., AcOH) Product 3-[1-(Morpholin-4-yl)ethyl]aniline Intermediate->Product Reduction Reagent NaBH(OAc)₃ (STAB) Reagent->Intermediate

Caption: General workflow for the reductive amination synthesis.

While seemingly straightforward, this reaction is prone to several issues that can lead to low purity of the final product. This guide will address these potential pitfalls in a question-and-answer format.

Troubleshooting Guide & FAQs

Reaction & Impurity Issues

Q1: My reaction seems to be incomplete. TLC and HPLC analysis show a significant amount of unreacted 3-aminoacetophenone. What could be the cause?

A1: Incomplete conversion of the starting ketone is a common issue and can stem from several factors:

  • Ineffective Iminium Ion Formation: The rate-limiting step in many reductive aminations is the initial condensation to form the imine/iminium ion.[3][4] This equilibrium can be unfavorable under certain conditions.

    • Causality: The reaction requires a weakly acidic catalyst, typically acetic acid (AcOH), to protonate the ketone's carbonyl oxygen, making it more electrophilic for the nucleophilic attack by morpholine. However, if the medium is too acidic, the morpholine will be fully protonated, rendering it non-nucleophilic.

    • Solution: Ensure you are using a catalytic amount of acetic acid (typically 1.0-1.2 equivalents relative to the amine). The reaction is also often favored by the removal of water. While not always practical in a one-pot STAB reduction, using a solvent like 1,2-dichloroethane (DCE) which can be dried over molecular sieves prior to use can be beneficial.[5][2]

  • Degraded Reducing Agent: Sodium triacetoxyborohydride (STAB) is a moisture-sensitive reagent.[6][7]

    • Causality: Exposure to atmospheric moisture will hydrolyze the reagent, reducing its potency and leading to incomplete reduction of the iminium intermediate.

    • Solution: Use a freshly opened bottle of STAB or ensure it has been stored under anhydrous conditions. It is good practice to weigh it out quickly and seal the container immediately.

  • Low Reaction Temperature: While the reaction is typically run at room temperature, low ambient temperatures can significantly slow down the rate of imine formation.

    • Solution: If the reaction is sluggish, gentle heating to 35-40°C can sometimes improve the rate of conversion. However, monitor for potential side product formation at elevated temperatures.

Q2: I've isolated my product, but it's contaminated with a significant amount of an impurity that has a similar polarity. What is this likely to be, and how can I prevent it?

A2: The most probable impurity with similar polarity is the intermediate imine (or its enamine tautomer). This indicates an incomplete reduction step.

  • Causality: This occurs when the iminium ion is formed but the reducing agent is either not potent enough, added in insufficient quantity, or the reaction was not allowed to proceed for a sufficient duration.

  • Prevention & Mitigation:

    • Stoichiometry: Ensure you are using a slight excess of the reducing agent. A molar ratio of 1.2 to 1.5 equivalents of STAB relative to the limiting reagent (typically the ketone) is recommended.[5]

    • Reaction Time: Allow the reaction to stir for an adequate amount of time. Monitoring by TLC or HPLC is crucial. A typical reaction time is 12-24 hours.

    • Stepwise Addition: For particularly stubborn reactions, a stepwise approach can be beneficial.[2][8] First, stir the 3-aminoacetophenone, morpholine, and acetic acid in the solvent for 1-2 hours to favor iminium ion formation, then add the STAB.

Q3: My mass spectrometry data shows a peak corresponding to the addition of two ethyl-morpholine groups to the aniline ring. How is this possible?

A3: This suggests over-alkylation, where the product amine reacts with remaining 3-aminoacetophenone. While less common with secondary amines like morpholine, it can occur under certain conditions.

  • Causality: The newly formed product, 3-[1-(Morpholin-4-yl)ethyl]aniline, is itself a secondary amine and can, in theory, react with another molecule of the ketone starting material. This side reaction is more prevalent when a large excess of the ketone is used or at elevated temperatures.[5][9]

  • Prevention:

    • Control Stoichiometry: Use a slight excess of morpholine (e.g., 1.1-1.2 equivalents) to ensure the complete consumption of the 3-aminoacetophenone.

    • Maintain Temperature: Avoid excessive heating. Room temperature is generally sufficient for this reaction.

Below is a diagram illustrating the potential formation of key impurities.

G cluster_1 Impurity Formation Pathways Ketone 3-Aminoacetophenone Imine Imine Intermediate (Incomplete Reduction) Ketone->Imine + Morpholine Alcohol 3-(1-Hydroxyethyl)aniline (Ketone Reduction) Ketone->Alcohol + [H] (Side Reaction) Overalkylation Over-alkylation Product (Side Reaction) Ketone->Overalkylation Amine Morpholine Amine->Imine Product Desired Product Product->Overalkylation + Ketone Imine->Product + [H] (Reduction) G cluster_2 Troubleshooting Purification Start Low Purity after Initial Work-up Q_Incomplete Is starting ketone present? Start->Q_Incomplete Q_Imine Is imine intermediate present? Start->Q_Imine Q_Yield Is yield low after extraction? Start->Q_Yield A_AcidWash Optimize Acid-Base Extraction. Increase HCl washes. Q_Incomplete->A_AcidWash Yes A_ReRun Re-subject crude to reduction conditions (fresh STAB) or re-purify. Q_Imine->A_ReRun Yes Q_pH Was aqueous layer pH > 10 during back-extraction? Q_Yield->Q_pH Yes A_pH Ensure sufficient base is added. Check with pH paper. Q_pH->A_pH No A_MultiExtract Perform multiple extractions (3x). Break emulsions with brine. Q_pH->A_MultiExtract Yes

Caption: Decision tree for troubleshooting purification issues.

Experimental Protocols

Protocol 1: Synthesis of 3-[1-(Morpholin-4-yl)ethyl]aniline
  • Objective: To synthesize the target compound via one-pot reductive amination.

  • Materials:

    • 3-Aminoacetophenone

    • Morpholine

    • Sodium triacetoxyborohydride (STAB)

    • Glacial Acetic Acid (AcOH)

    • 1,2-Dichloroethane (DCE), anhydrous

  • Procedure:

    • To a round-bottom flask under a nitrogen atmosphere, add 3-aminoacetophenone (1.0 eq).

    • Add anhydrous DCE (approx. 10 mL per 1 g of ketone).

    • Add morpholine (1.1 eq) followed by glacial acetic acid (1.1 eq).

    • Stir the mixture at room temperature for 1 hour.

    • Add sodium triacetoxyborohydride (1.4 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

    • Stir the reaction at room temperature for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, proceed to the work-up and purification protocol.

Protocol 2: Work-up and Acid-Base Extraction
  • Objective: To isolate and purify the product from the reaction mixture.

  • Procedure:

    • Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and add ethyl acetate (EtOAc).

    • Separate the layers and extract the aqueous layer twice more with EtOAc.

    • Combine the organic layers and wash with 1M HCl (aq) (3 x volume of organic layer). The product will move into the aqueous layer.

    • Separate and combine the acidic aqueous layers. Discard the organic layer (which contains neutral impurities and unreacted ketone).

    • Cool the combined aqueous layer in an ice bath and basify by the slow addition of 4M NaOH (aq) until the pH is >10.

    • Extract the now basic aqueous layer with dichloromethane (DCM) (3 x volume of aqueous layer).

    • Combine the DCM extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 3: HPLC Method for Purity Analysis
  • Objective: To determine the purity of the final product. This is a starting point and may require optimization.

  • Parameters:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Sample Preparation: Dissolve a small amount of the product in a 50:50 mixture of Mobile Phase A:B to a concentration of approx. 0.5 mg/mL.

This method should provide good separation of the non-polar product from the more polar starting materials and the imine intermediate. [10][11]

References

  • Myers, J. W.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • BenchChem.
  • BenchChem.
  • Organic Chemistry Portal.
  • Synple Chem.
  • Wikipedia.
  • Organic Chemistry Data.
  • Chemistry Stack Exchange.
  • ResearchGate.
  • ResearchGate.
  • The Organic Chemistry Tutor.
  • Chemistry Steps.
  • SIELC Technologies. Separation of Aniline on Newcrom R1 HPLC column.
  • Janakiramudu, D. B., et al. (2018).
  • Organic Chemistry Portal. Sodium triacetoxyborohydride.
  • ChemicalBook.
  • Gribble, G. W. (2010).
  • Reddit.
  • Journal of Chemical and Pharmaceutical Research.
  • ChemicalBook. 4-Morpholinoaniline synthesis.
  • Angewandte Chemie.
  • National Institutes of Health. Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions.
  • Master Organic Chemistry.
  • Chinese Journal of Organic Chemistry.
  • RSC Publishing.
  • PubMed. Design and optimization of aniline-substituted tetrahydroquinoline C5a receptor antagonists.
  • Thermo Fisher Scientific.
  • ResearchGate. Direct reductive amination of various acetophenone analogues with N-methylaniline.
  • Google Patents. CN102180800A - Synthesis method of aniline compound.
  • ChemRxiv.
  • LookChem.
  • PubMed.
  • AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance.
  • National Institutes of Health. Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.
  • ChemRxiv.

Sources

Optimization

Technical Support Center: Solubilization Strategies for 3-[1-(Morpholin-4-yl)ethyl]aniline

Executive Summary & Physicochemical Profile The solubility challenges associated with 3-[1-(Morpholin-4-yl)ethyl]aniline stem directly from its dual-nitrogen architecture. Unlike simple anilines, this molecule possesses...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile

The solubility challenges associated with 3-[1-(Morpholin-4-yl)ethyl]aniline stem directly from its dual-nitrogen architecture. Unlike simple anilines, this molecule possesses two distinct ionization centers with widely separated pKa values. Understanding this ionization profile is the single most critical factor in preventing precipitation.

The "Solubility Cliff" Mechanism

This molecule behaves as a pH-dependent switch.

  • Morpholine Nitrogen (Aliphatic): pKa

    
     7.2 – 7.7. This is the primary basic center.
    
  • Aniline Nitrogen (Aromatic): pKa

    
     4.[1]7. This is a weak base.[2]
    

The Trap: At physiological pH (7.4), the morpholine nitrogen exists in a dynamic equilibrium between its protonated (soluble) and neutral (insoluble) states. If the pH drifts even slightly above 7.5, or if the concentration exceeds the intrinsic solubility (


) of the neutral species, the compound precipitates immediately. This is often mistaken for "failed dissolution" when it is actually a pH control failure .

Interactive Troubleshooting Guide

Module A: The pH Manipulation Protocol (Preferred)

Use this method for chemical assays or non-biological screens where pH 5.5–6.0 is tolerable.

The Logic: By maintaining the pH at least 1–2 units below the morpholine pKa (target pH < 6.0), you ensure >99% of the molecule exists as the mono-cationic or di-cationic species, drastically increasing aqueous solubility.

Protocol:

  • Do NOT attempt to dissolve the free base directly in water or neutral PBS.

  • Preparation of Stock: Dissolve the compound in 0.1 N HCl or 50 mM Methanesulfonic Acid (MSA) .

    • Result: This forms the hydrochloride or mesylate salt in situ.

  • Dilution: Dilute into a buffered system (e.g., Citrate or MES buffer) adjusted to pH 5.5 .

    • Warning: Avoid Phosphate Buffered Saline (PBS) at pH 7.4 unless the concentration is very low (<10 µM).

Module B: Cosolvent Systems (The "Spike" Method)

Use this for cellular assays where neutral pH is required but compound concentration is low (<50 µM).

The Logic: Water acts as an anti-solvent for the neutral fraction of the molecule. We must reduce the dielectric constant of the media using organic cosolvents.

Protocol:

  • Primary Stock: Dissolve compound in 100% DMSO to 10–50 mM.

  • Intermediate Stock (Critical Step): Do not spike DMSO directly into media. Create a 10x Intermediate in PEG400 or Propylene Glycol .

    • Mix: 10 µL DMSO Stock + 90 µL PEG400.

  • Final Dosing: Spike the Intermediate into the aqueous media.

    • Why? The PEG400 sheath prevents the rapid "crashing out" that occurs when DMSO touches water, allowing the compound to disperse before it aggregates.

Module C: Cyclodextrin Complexation (Bio-Compatible)

Use this for animal studies (PK/PD) or high-concentration cellular assays.

The Logic: The aromatic aniline ring is a perfect "guest" for the hydrophobic cavity of Hydroxypropyl-


-Cyclodextrin (HP-

-CD). This shields the lipophilic regions from water without altering pH.

Protocol:

  • Vehicle Prep: Prepare 20% (w/v) HP-

    
    -CD in 25 mM Citrate Buffer (pH 6.0).
    
  • Addition: Add the solid compound to the vehicle.

  • Energy Input: Vortex for 5 mins, then sonicate for 20 mins at 30°C.

  • Equilibration: Shake at room temperature for 4 hours. Filter through 0.22 µm PVDF if needed.

Visualizing the Solubility Landscape

The following diagram illustrates the decision logic based on your experimental constraints.

SolubilityLogic Start Start: Define Application IsBio Is this a Biological Assay? Start->IsBio IsAnimal In Vivo (Animal) or In Vitro (Cell)? IsBio->IsAnimal Yes CanAcidify Can Media pH be < 6.0? IsBio->CanAcidify No (Chemical/Binding) Cosolvent METHOD B: Cosolvent Spike (DMSO -> PEG400 -> Media) IsAnimal->Cosolvent In Vitro (Low Conc) Cyclodextrin METHOD C: Complexation (20% HP-beta-CD in Citrate) IsAnimal->Cyclodextrin In Vivo / High Conc SaltMethod METHOD A: In Situ Salt (Dissolve in 0.1N HCl/MSA) CanAcidify->SaltMethod Yes (pH < 6 OK) CanAcidify->Cosolvent No (Must be pH 7.4)

Caption: Decision tree for selecting the optimal formulation strategy based on assay tolerance for pH and organic solvents.

Quantitative Data & Formulation Reference

Table 1: Predicted Solubility Profiles

Solvent SystemFormulation DetailsMax Solubility (Est.)Stability
Water (pH 7.4) Pure PBS or Water< 0.1 mg/mLPoor (Precipitates)
Water (pH 4.5) 50 mM Acetate/Citrate> 10 mg/mLExcellent
DMSO 100% DMSO> 50 mg/mLGood (Hygroscopic)
Cosolvent Mix 5% DMSO / 40% PEG400 / 55% Water~ 2–5 mg/mLModerate (Use immediately)
Cyclodextrin 20% HP-

-CD in pH 6.0 Buffer
~ 10–15 mg/mLExcellent

Frequently Asked Questions (FAQ)

Q1: I dissolved the compound in DMSO, but it turned cloudy immediately upon adding it to my cell culture media. Why? A: This is "Kinetic Precipitation." When a DMSO stock hits the aqueous media, the DMSO diffuses away faster than the drug can disperse. The drug molecules are left exposed to water in a local region of high concentration.

  • Fix: Use the Intermediate Stock method (Module B). Prediluting DMSO into PEG400 reduces this shock. Alternatively, add the DMSO stock very slowly while vortexing the media.

Q2: Can I use heating to dissolve the compound in PBS? A: Do not do this. While heat may temporarily dissolve the neutral species, it creates a supersaturated solution. As soon as it cools to room temperature or 37°C, it will crystallize, likely in a different polymorph or hydrate form that is even less soluble. Always rely on pH or complexation, not heat.

Q3: Why do you recommend Methanesulfonic Acid (MSA) over HCl? A: For aromatic amines, mesylate salts often exhibit higher aqueous solubility and better crystallinity than hydrochloride salts. HCl can sometimes cause the "common ion effect" if your media already contains high chloride (like saline), potentially suppressing solubility. MSA avoids this.

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Defines the pH-solubility profiles for weak bases).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. (Validates HP-beta-CD for aromatic amine complexation).

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (General solubility data for morpholine and aniline derivatives).

  • PubChem. (2024).[3] N-Ethylmorpholine Compound Summary. (Source for pKa ~7.67 reference of the morpholine core).[4][5]

Sources

Troubleshooting

Technical Guide: Minimizing Side Products in Morpholino-Aniline Synthesis

Introduction & Scope The installation of a morpholine ring onto an aromatic core is a ubiquitous transformation in drug discovery (e.g., Gefitinib, Linezolid). However, the secondary amine nature of morpholine presents s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The installation of a morpholine ring onto an aromatic core is a ubiquitous transformation in drug discovery (e.g., Gefitinib, Linezolid). However, the secondary amine nature of morpholine presents specific challenges—primarily hydrodehalogenation (reduction of the aryl halide) and oxidative degradation .

This guide moves beyond generic "add and stir" instructions. It focuses on the causality of failure modes in Palladium-catalyzed Buchwald-Hartwig aminations and Nucleophilic Aromatic Substitutions (


), providing self-validating protocols to minimize impurity profiles.

Module A: Buchwald-Hartwig Amination (The Gold Standard)

For unactivated or electron-rich aryl halides, Pd-catalysis is required. The primary side-product here is not unreacted starting material, but the hydrodehalogenated arene (Ar-H), where the halogen is replaced by a hydrogen atom.

The Mechanistic Failure Mode

Hydrodehalogenation occurs when the Pd(II)-amido intermediate undergoes


-hydride elimination instead of reductive elimination. This is common with secondary amines like morpholine because they possess 

-hydrogens adjacent to the nitrogen.
Graphviz Diagram: The Divergent Catalytic Cycle

The following diagram visualizes the critical decision point where the catalyst either produces the desired product or the reduced side-product.

BuchwaldCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X AmineBind Amine Binding & Deprotonation (Ar-Pd-Morpholine) OxAdd->AmineBind Morpholine + Base RedElim Reductive Elimination (C-N Bond Formation) AmineBind->RedElim Fast (Bulky Ligand) BetaElim Beta-Hydride Elimination (FAILURE MODE) AmineBind->BetaElim Slow (Small Ligand) RedElim->Pd0 Regeneration Product Product: Morpholino-Aniline RedElim->Product SideProduct Impurity: Reduced Arene (Ar-H) + Imine BetaElim->SideProduct

Caption: The kinetic competition between Reductive Elimination (Product) and Beta-Hydride Elimination (Impurity). Bulky ligands accelerate the green path.

Troubleshooting & Optimization Guide
SymptomRoot CauseCorrective Action
High % of Reduced Arene (Ar-H)

-hydride elimination is faster than reductive elimination.
Switch to RuPhos or XPhos. These bulky biaryl phosphines sterically crowd the Pd center, accelerating the reductive elimination step (C-N bond formation) significantly over the

-elimination pathway.
Low Conversion / Pd Black Catalyst decomposition due to oxidation or lack of stabilization.Use Pre-catalysts (e.g., RuPhos Pd G4). Avoid mixing Pd(OAc)2 and ligand in situ. G4 precatalysts ensure a strict 1:1 Pd:Ligand ratio and protect the Pd(0) source until activation.
Dimer Formation (Ar-Ar) Homocoupling of the aryl halide.Degas solvents thoroughly. Oxygen promotes homocoupling. Use sparging (Argon bubbling) for 15 mins or freeze-pump-thaw cycles.
Self-Validating Protocol: RuPhos Pd G4 Coupling

This protocol uses a "colorimetric check" to validate catalyst activation.

  • Setup: In a vial, combine Aryl Halide (1.0 equiv), Morpholine (1.2 equiv), and Sodium tert-butoxide (NaOtBu) (1.4 equiv).

  • Catalyst Addition: Add RuPhos Pd G4 (1-3 mol%).

    • Why G4? It contains a pre-formed active species that activates at low temperatures, minimizing thermal decomposition.

  • Solvent: Add anhydrous THF or Toluene (0.2 M concentration).

  • Activation Check: Seal and heat to 60°C.

    • Validation: The reaction should turn a distinct orange/brown (active catalytic species). If it turns black immediately (Pd precipitating), your solvent was wet or oxygenated.

  • Monitoring: Monitor via UPLC/HPLC. If Ar-H > 5%, lower temperature and increase catalyst loading to 5 mol% to outcompete the elimination side reaction.

Module B: Strategies (The Green Route)

For electron-deficient rings (e.g., fluoropyridines, nitrobenzenes), Nucleophilic Aromatic Substitution is preferred. The main side products here are hydrolysis phenols (from water) and regioisomers .

Decision Tree: Method Selection

Use this logic flow to determine if you can avoid Pd-catalysis entirely.

MethodSelect Start Substrate Analysis EWG Electron Withdrawing Groups? (NO2, CN, Pyridine N) Start->EWG Halogen Leaving Group? EWG->Halogen Yes Buchwald Route: Buchwald-Hartwig (Pd-Catalyzed) EWG->Buchwald No (Electron Rich) SNAr Route: SNAr (No Metal) Halogen->SNAr F > Cl >> Br Halogen->Buchwald Br, I, OTf

Caption: Selection logic. Note that Fluorine is the best leaving group for SNAr, but the worst for Pd-coupling.

Troubleshooting Impurities

Q: My reaction is sluggish, but increasing heat creates tar. What do I do?

  • A: Switch the leaving group to Fluoride .

    • Reasoning: In

      
      , the rate-determining step is the nucleophilic attack.[1] Fluorine is highly electronegative, lowering the energy of the LUMO and stabilizing the Meisenheimer intermediate. A chloro-substrate might require 120°C (causing tar), while the fluoro-analog often reacts at 60°C.
      

Q: I see a hydroxyl impurity (Ar-OH) instead of the amine.

  • A: This is hydrolysis caused by wet solvent or hygroscopic bases.

    • Fix: Use DIPEA (Hünig's base) instead of inorganic carbonate bases (

      
      ). Carbonates generate water when they neutralize acid; DIPEA does not.
      

Module C: Purification & Workup (Removing Excess Morpholine)

Morpholine is water-miscible but difficult to remove completely by rotary evaporation due to its boiling point (129°C) and tendency to "streak" on silica columns.

Protocol: The Copper Sulfate Scavenge

This is a highly specific, visual method for removing secondary amines without chromatography.

  • Dilution: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc).

  • Wash 1: Wash with water to remove bulk salts.

  • The Scavenge: Wash the organic layer with 10% aqueous CuSO4 (Copper Sulfate) solution.[2][3]

    • Visual Validation: The aqueous layer will turn Deep Purple/Blue (formation of

      
       complex).
      
  • Repeat: Repeat the CuSO4 wash until the aqueous layer remains light blue (no purple hue).

  • Final Wash: Wash with brine, dry over

    
    , and concentrate.
    
Alternative: SCX Cartridge (Solid Phase Extraction)

For small-scale (<100 mg) purification:

  • Dissolve crude in MeOH.

  • Load onto an SCX-2 (Strong Cation Exchange) cartridge.

  • Wash with MeOH (elutes non-basic impurities).

  • Elute product with

    
     in MeOH (releases the morpholino-aniline).
    

References

  • Buchwald-Hartwig Mechanism & Side Reactions

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • RuPhos Pd G4 & Precatalyst Utility

    • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4(3), 916-920.
  • 
     Reactivity of Fluorides: 
    
    • Rohrbach, S., et al. (2019). Nucleophilic Aromatic Substitution on Heterocycles: Mechanisms and Applications.
  • Workup Strategies (CuSO4 Method)

    • Pangborn, A. B., et al. (1996). Safe and Convenient Procedure for Solvent Purification. Organometallics, 15(5), 1518–1520.

Sources

Optimization

Technical Support Center: Purification of 3-[1-(Morpholin-4-yl)ethyl]aniline

Ticket ID: PUR-ANIL-MOR-001 Subject: Troubleshooting & Protocol Optimization for Basic Aniline Derivatives Status: Open Assigned Specialist: Senior Application Scientist Executive Summary & Chemical Profile You are attem...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-ANIL-MOR-001 Subject: Troubleshooting & Protocol Optimization for Basic Aniline Derivatives Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Chemical Profile

You are attempting to purify 3-[1-(Morpholin-4-yl)ethyl]aniline , a bifunctional molecule containing a primary aromatic amine (aniline) and a tertiary aliphatic amine (morpholine).

The Core Challenge: "The Dual-Base Trap"

Standard silica gel chromatography often fails for this molecule because of its two distinct basic centers.

  • The Aniline (pKa ~4.6): Weakly basic but prone to oxidation (browning) on the column.

  • The Morpholine (pKa ~8.3): Moderately basic. This nitrogen will protonate upon contact with acidic silanols (pKa ~3.5–4.5) on the silica surface, acting as a "cation exchange" anchor.

Result: Without intervention, you will experience severe peak tailing (streaking), irreversible adsorption (yield loss), and co-elution with impurities.

Pre-Run Diagnostics: The TLC Stress Test

Do not run a column until you have solved the separation on a Thin Layer Chromatography (TLC) plate.

Protocol: The "TEA" Dip

Standard TLC plates are acidic. You must neutralize them to mimic the column conditions.

  • Prepare the Chamber: Use Dichloromethane (DCM) : Methanol (MeOH) (95:5) as a starting point.

  • The Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to the mobile phase.

    • Why? The modifier saturates the acidic sites on the plate, allowing your morpholine group to migrate freely.

  • Visualization:

    • UV (254 nm): The aniline ring is UV active.

    • Ninhydrin Stain: Will turn the primary aniline reddish/brown upon heating.

    • Iodine Chamber: Universal detection for the morpholine moiety.

ObservationDiagnosisAction
Rf < 0.2 Too polar.Increase MeOH to 10%.
Rf > 0.8 Too non-polar.Switch to Hexane:EtOAc (1:1) with 1% TEA.
Streaking (Comet tail) Silanol interaction.Increase TEA to 2% or switch to NH₄OH.
Dark spot at origin Decomposition.Aniline is oxidizing. Degas solvents.

Mobile Phase Engineering

Decision Logic: Selecting the Right System

Use the following logic flow to select your purification strategy.

MobilePhaseStrategy Start Start: Crude Mixture Solubility Is it soluble in Hexane/EtOAc? Start->Solubility PolarSystem Use DCM / MeOH (Start 98:2) Solubility->PolarSystem No NonPolarSystem Use Hexane / EtOAc (Start 80:20) Solubility->NonPolarSystem Yes ModifierCheck Add 1% Triethylamine (TEA) (Crucial Step) PolarSystem->ModifierCheck NonPolarSystem->ModifierCheck TLC_Check Check TLC Rf & Shape ModifierCheck->TLC_Check GoodSep Proceed to Column TLC_Check->GoodSep Round Spots BadSep Streaking Persists? TLC_Check->BadSep Tailing AltPhase Switch to Amine-Functionalized Silica (KP-NH) BadSep->AltPhase Yes

Figure 1: Decision matrix for mobile phase selection. Note that TEA is mandatory for standard silica.

Execution: The Column Protocol

Method A: Standard Silica (The "Blocked" Column)

Best for: Cost-effective purification of <5g crude material.

Reagents:

  • Silica Gel 60 (40–63 µm).

  • DCM, MeOH.[1]

  • Triethylamine (TEA).

Step-by-Step:

  • Slurry Preparation: Mix silica with DCM containing 1% TEA . Let it sit for 10 minutes. This "pre-blocks" the active sites.

  • Packing: Pour the slurry into the column. Flush with 2 column volumes (CV) of the starting solvent (e.g., DCM + 1% TEA).

  • Sample Loading:

    • Liquid Load: Dissolve crude in minimum DCM.

    • Dry Load (Recommended): Adsorb crude onto Celite 545 or basic alumina. Evaporate solvent, then pour the powder on top of the silica bed. Reason: Prevents precipitation of the amine at the solvent interface.

  • Elution: Run the gradient (e.g., 0% to 10% MeOH in DCM) maintaining 1% TEA constant throughout the run.

  • Fraction Collection: Collect small fractions. Aniline derivatives can oxidize in solution; rotavap fractions immediately.

Method B: Amine-Functionalized Silica (KP-NH)

Best for: High-value intermediates or acid-sensitive anilines.

  • Mechanism: The silica surface is bonded with propyl-amine groups. The surface is basic (pH ~9.5).

  • Advantage: No TEA required in the mobile phase. No "smell" issues.

  • Solvents: Use Hexane/EtOAc or DCM/MeOH directly.[1]

  • Protocol: Pack and run like a standard column. The basic surface repels the morpholine and aniline, ensuring sharp bands.

Stability & Post-Run Handling

Issue: Aniline Oxidation ("The Brown Oil" Phenomenon). 3-[1-(Morpholin-4-yl)ethyl]aniline is electron-rich. Exposure to air and light on the high-surface-area silica accelerates oxidation to azo-compounds or quinones.

Corrective Actions:

  • Speed is Key: Do not leave the compound on the column overnight.

  • Degas Solvents: Sonicate mobile phases to remove dissolved oxygen.

  • Darkness: Wrap the column in aluminum foil if the run time exceeds 2 hours.

  • Storage: Store the purified oil under Argon/Nitrogen at -20°C.

Troubleshooting (FAQ)

Q: My compound elutes, but the fractions are brown/black. Is it ruined? A: Not necessarily. Anilines form trace oxidation products that are highly colored (quinoid structures).

  • Fix: Filter the fraction through a small pad of charcoal or perform a quick wash with sodium dithionite (reducing agent) solution if the compound is stable to water.

Q: I see two spots on TLC that merge on the column. Is it the enantiomers? A: Standard silica cannot separate enantiomers (the chiral ethyl center).

  • If you see two distinct spots, they are likely the product and a regioisomer or a byproduct (e.g., des-ethyl aniline).

  • Fix: Flatter gradient (e.g., 0.5% MeOH increments).

Q: The pressure is building up, and the column is cracking. A: Morpholine salts may be precipitating.

  • Cause: If you used HCl or TFA in a previous step, your amine is a salt. Salts do not dissolve in DCM/Hexane.

  • Fix: You must "Free Base" the crude before the column. Wash the crude organic layer with Sat. NaHCO₃ or 1M NaOH, dry over Na₂SO₄, then load.

Q: Can I use Acetone instead of Methanol? A: No. Primary amines (anilines) react with ketones (acetone) to form imines (Schiff bases) . You will synthesize a new impurity inside your column. Stick to MeOH or EtOH.

References

  • Biotage. (2023).[1][2] Is there an easy way to purify organic amines? Retrieved from [Link]

  • Reich, H. J., & Bordwell, F. G. (n.d.). Bordwell pKa Table (Acidity in DMSO).[3] Organic Chemistry Data.[3] Retrieved from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

Sources

Troubleshooting

Technical Support Center: Stability of 3-[1-(Morpholin-4-yl)ethyl]aniline

Welcome to the technical support center for 3-[1-(Morpholin-4-yl)ethyl]aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this molecul...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-[1-(Morpholin-4-yl)ethyl]aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this molecule, with a specific focus on its stability under acidic conditions. As your dedicated support partner, we aim to provide not only troubleshooting solutions but also the underlying scientific principles to empower your experimental success.

Section 1: Understanding the Molecule and Potential Acidic Instability

3-[1-(Morpholin-4-yl)ethyl]aniline is a molecule possessing three key functional groups that dictate its chemical behavior: a primary aromatic amine (the aniline moiety), a tertiary aliphatic amine (the morpholine nitrogen), and an ether linkage within the morpholine ring. Under acidic conditions, these sites are susceptible to protonation and subsequent chemical reactions that can lead to degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites of acid-catalyzed degradation on 3-[1-(Morpholin-4-yl)ethyl]aniline?

A1: The primary sites susceptible to acid-catalyzed degradation are the nitrogen atoms of the aniline and morpholine groups, and the ether linkage of the morpholine ring. The lone pair of electrons on these nitrogen atoms makes them basic and readily protonated in acidic environments. The ether oxygen can also be protonated, which can facilitate ring-opening reactions under harsh acidic conditions.

Q2: What are the expected degradation pathways for this molecule in an acidic medium?

A2: While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, based on the functional groups present, we can anticipate several potential degradation routes. These include:

  • Protonation of the Amines: Both the aniline and morpholine nitrogens will be protonated to varying degrees depending on the pH. This can alter the molecule's solubility, polarity, and reactivity.

  • Hydrolysis of the Morpholine Ring: Although morpholine is generally stable, under strong acidic conditions and elevated temperatures, the ether linkage could undergo hydrolysis, leading to ring-opening.[1]

  • Oxidation of the Aniline Moiety: Aniline and its derivatives can be susceptible to oxidation, which can be exacerbated under certain acidic conditions, especially in the presence of oxidizing agents.[2] This can lead to the formation of colored impurities.

  • Rearrangement Reactions: Acid catalysis can sometimes promote molecular rearrangements, although this is less common for this type of structure under typical experimental conditions.

Q3: I am observing a change in the color of my sample when I acidify it. What could be the cause?

A3: A color change upon acidification is often indicative of the formation of conjugated systems or oxidation of the aniline moiety. Protonation of the aniline nitrogen can sometimes lead to a shift in the UV-Vis absorption spectrum, which might be perceived as a color change. More significantly, aniline derivatives are prone to oxidation, which can be accelerated in acidic conditions, forming highly colored polymeric or quinone-like structures. It is crucial to ensure your acidic solutions are de-gassed and free of any oxidizing contaminants.

Q4: My HPLC analysis shows a decrease in the main peak of 3-[1-(Morpholin-4-yl)ethyl]aniline and the appearance of new, more polar peaks after acid treatment. What are these new peaks likely to be?

A4: The appearance of more polar peaks on a reverse-phase HPLC column is a classic sign of degradation. Given the structure of your molecule, these new peaks could correspond to:

  • Ring-opened morpholine derivatives: If the morpholine ring has undergone hydrolysis, the resulting product would contain a hydroxyl group and an amino group, making it significantly more polar.

  • Oxidized aniline derivatives: Oxidation of the aniline ring can introduce hydroxyl or carbonyl groups, increasing polarity.

  • Fragments of the molecule: If a C-N bond has cleaved, you might be seeing smaller, more polar fragments.

To identify these degradants, it is recommended to use mass spectrometry (LC-MS) to obtain molecular weight information for the new peaks.[3]

Section 2: Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered when working with 3-[1-(Morpholin-4-yl)ethyl]aniline in acidic environments.

Observed Issue Potential Cause Recommended Action
Poor recovery of the compound after acidic workup. 1. Protonation of the amine groups leading to increased water solubility. 2. Degradation of the compound.1. Before extraction with an organic solvent, basify the aqueous solution to deprotonate the amine groups, thereby reducing their water solubility. 2. Perform a stability study under your specific acidic conditions to quantify the extent of degradation.
Inconsistent results in bioassays performed in acidic buffers. 1. The protonated form of the compound may have different activity. 2. The compound may be degrading over the time course of the assay.1. Characterize the activity of the compound at different pH values. 2. Assess the stability of the compound in the assay buffer over the duration of the experiment by HPLC analysis.
Formation of precipitates upon addition of acid. 1. The salt form of the compound may have lower solubility in the chosen solvent system. 2. A degradation product may be insoluble.1. Try a different acid for salt formation or use a co-solvent to improve solubility. 2. Isolate and characterize the precipitate to determine if it is the desired salt or a degradant.
Logical Flow for Troubleshooting Stability Issues

Caption: A systematic approach to troubleshooting stability issues.

Section 3: Experimental Protocols

To formally assess the stability of 3-[1-(Morpholin-4-yl)ethyl]aniline, a forced degradation study is recommended.[4][5] This involves subjecting the compound to a variety of stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.

Protocol 1: Acidic Stress Testing

Objective: To determine the degradation of 3-[1-(Morpholin-4-yl)ethyl]aniline under acidic conditions.

Materials:

  • 3-[1-(Morpholin-4-yl)ethyl]aniline

  • Hydrochloric acid (HCl) solutions (0.1 M, 1 M)

  • Sodium hydroxide (NaOH) solution (for neutralization)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV detector or LC-MS system

  • pH meter

Procedure:

  • Sample Preparation: Prepare a stock solution of 3-[1-(Morpholin-4-yl)ethyl]aniline in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • To a known volume of the stock solution, add an equal volume of 0.1 M HCl.

    • In a separate experiment, to a known volume of the stock solution, add an equal volume of 1 M HCl.

    • Prepare a control sample by adding an equal volume of water to the stock solution.

  • Incubation: Incubate the samples at a controlled temperature (e.g., 50 °C) for a defined period (e.g., 24, 48, 72 hours).

  • Time Points: At each time point, withdraw an aliquot of the sample.

  • Neutralization: Neutralize the aliquot with an appropriate amount of NaOH solution.

  • Analysis: Dilute the neutralized sample with mobile phase to a suitable concentration and analyze by a validated stability-indicating HPLC method.

  • Data Analysis: Compare the peak area of the parent compound in the stressed samples to the control sample to calculate the percentage of degradation. Identify and quantify any degradation products.

Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome Acid Acidic (e.g., 0.1M HCl, 50°C) HPLC HPLC-UV (Quantification) Acid->HPLC Base Basic (e.g., 0.1M NaOH, 50°C) Base->HPLC Oxidative Oxidative (e.g., 3% H2O2, RT) Oxidative->HPLC Thermal Thermal (e.g., 80°C, solid state) Thermal->HPLC Photolytic Photolytic (ICH Q1B guidelines) Photolytic->HPLC LCMS LC-MS (Identification) HPLC->LCMS Stability Stability Profile HPLC->Stability Degradants Degradation Products Identified LCMS->Degradants

Sources

Optimization

Overcoming steric hindrance in reactions involving 3-substituted anilines

User Status: Authenticated (Senior Researcher) Current Module: Organic Synthesis / Methodology Troubleshooting Topic: Overcoming Steric and Electronic Barriers in 3-Substituted Aniline Reactions Executive Summary: The "M...

Author: BenchChem Technical Support Team. Date: February 2026

User Status: Authenticated (Senior Researcher) Current Module: Organic Synthesis / Methodology Troubleshooting Topic: Overcoming Steric and Electronic Barriers in 3-Substituted Aniline Reactions

Executive Summary: The "Meta" Paradox

Welcome to the Aniline Reactivity Hub. You are likely here because a reaction involving a 3-substituted aniline (meta-substituted) is failing or low-yielding.

The Diagnostic Trap: Researchers often assume 3-substituted anilines are "safe" from steric hindrance compared to their 2-substituted (ortho) counterparts. However, 3-substituted anilines present a dual challenge:

  • The Buttressing Effect (Steric): A bulky substituent at the 3-position (e.g., -tBu, -CF3) can physically push the adjacent 2-hydrogen atom toward the nitrogen lone pair, narrowing the reactive cone angle.

  • Electronic Deactivation (The "Steric" Masquerade): Many 3-substituents are electron-withdrawing (EWG) by induction (e.g., -F, -Cl, -CF3). This dramatically lowers the HOMO energy of the nitrogen lone pair, making the molecule a poor nucleophile. This is often misdiagnosed as steric hindrance.

This guide provides the protocols to overcome both barriers.

Troubleshooting Module: Pd-Catalyzed C-N Coupling (Buchwald-Hartwig)

Issue: Low conversion or catalyst death when coupling 3-substituted anilines with aryl halides.

Mechanistic Insight

In Pd-catalysis, 3-substituted anilines can slow down the reductive elimination step. If the 3-substituent is bulky, it increases the steric bulk of the Pd-Amine complex. If the substituent is an EWG, it weakens the Pd-N bond strength, making the amine liable to dissociate before bond formation.

Decision Matrix: Ligand Selection

To solve this, you must switch from general-purpose phosphines (like BINAP or Xantphos) to Dialkylbiaryl Monophosphines (Buchwald Ligands) designed to stabilize the Pd(0) center while facilitating reductive elimination.

LigandSelection start Start: Select Aniline Type primary Primary Aniline (3-Sub) start->primary secondary Secondary Aniline (N-Alkyl-3-Sub) start->secondary base_check Is the substrate base-sensitive? primary->base_check ruphos Use RuPhos (Gold Standard for 2° Amines) secondary->ruphos brett Use BrettPhos or tBuBrettPhos (Standard for 1° Amines) base_check->brett No (Use NaOtBu) weak_base Use BrettPhos with K2CO3 (Requires higher T/longer time) base_check->weak_base Yes (Esters/Nitriles present) fail Still Low Yield? brett->fail ruphos->fail admix Switch to Pd-Precatalyst G3/G4 (Avoid Pd2(dba)3 mixing issues) fail->admix

Figure 1: Ligand selection strategy for Buchwald-Hartwig amination of substituted anilines.

Protocol A: The "Bulletproof" Buchwald Coupling

Use this protocol for 3-substituted anilines that fail with standard conditions.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8]Role
Catalyst Source BrettPhos Pd G4 (Primary) or RuPhos Pd G4 (Secondary)0.01 - 0.05Pre-activated precatalyst ensures 1:1 L:Pd ratio and rapid initiation.
Base NaOtBu (Sodium tert-butoxide)1.4Strong base is required for rapid transmetallation.
Solvent t-Amyl Alcohol or Dioxane N/At-Amyl alcohol allows higher temps (100°C+) without pressure vessels.
Additive None initially-If conversion stalls, add 0.5 equiv of water (activates boronic acid pathways) or switch to LHMDS if base-sensitive.

Step-by-Step:

  • Inert Atmosphere: Flame-dry a reaction vial and cool under Argon.

  • Solids: Add Aryl Halide (1.0 equiv), Aniline (1.2 equiv), Base (1.4 equiv), and Pd-Precatalyst (1-5 mol%) to the vial.

  • Purge: Seal vial and purge with Argon for 5 minutes.

  • Solvent: Add anhydrous solvent (concentration 0.2 M).

  • Heat: Stir at 80–100°C. Monitor by LCMS.

    • Checkpoint: If the aniline remains but halide is consumed (dehalogenation), lower temperature and increase catalyst loading.

Troubleshooting Module: Amide Coupling (The Nucleophilicity Trap)

Issue: Standard coupling (EDC/HOBt or HATU) fails or stalls with 3-substituted anilines.

The Hidden Problem

If your 3-substituent is an EWG (e.g., 3-CF3, 3-NO2), the pKa of the anilinium ion drops significantly (often < 3.0). Standard coupling reagents like HATU generate an active ester that is not electrophilic enough to capture these deactivated anilines before hydrolysis occurs.

Solution: High-Energy Electrophiles

You must abandon standard active esters and move to Acid Chlorides or Mixed Anhydrides .

Protocol B: T3P (Propylphosphonic Anhydride) Coupling

T3P is superior to HATU for deactivated anilines because it generates a highly reactive mixed anhydride intermediate and acts as a water scavenger.

ParameterSpecification
Reagent T3P (50% wt in EtOAc or DMF)
Base Pyridine (2.5 - 5.0 equiv)
Solvent EtOAc or 2-MeTHF
Temp 0°C to Room Temp (Heat to 60°C if stubborn)

Step-by-Step:

  • Dissolve Carboxylic Acid (1.0 equiv) and 3-Substituted Aniline (1.1 equiv) in EtOAc (0.5 M).

  • Add Pyridine (3.0 equiv). Note: Pyridine acts as both base and nucleophilic catalyst.

  • Cool to 0°C.

  • Add T3P solution (1.5 equiv) dropwise.

  • Allow to warm to RT.

    • Troubleshooting: If no reaction after 4 hours, heat to 60°C. T3P is thermally stable and low-epimerizing.

Protocol C: The "Nuclear Option" (Ghosez’s Reagent)

When T3P fails, generate the acid chloride in situ using Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine). This works for acid-sensitive substrates where thionyl chloride is too harsh.

  • Dissolve Acid (1.0 equiv) in DCM.

  • Add Ghosez’s Reagent (1.2 equiv) at 0°C. Stir 1h (Forms Acid Chloride).

  • Add 3-Substituted Aniline (1.2 equiv) and DIPEA (2.0 equiv).

  • Stir at RT.

Scientific Deep Dive: The Buttressing Effect

Why does a "meta" group cause steric issues?

In 3-substituted anilines, the substituent (


) at position 3 interacts with the hydrogen at position 2. To relieve this strain, the C2-H bond bends away from the substituent and towards the amine group at position 1.

Consequences:

  • Cone Angle Reduction: The effective space available for the incoming electrophile is reduced.

  • Inversion Barrier: The nitrogen inversion barrier increases, locking the aniline in a conformation that may be unfavorable for nucleophilic attack.

ButtressingEffect sub3 3-Sub (Bulky) H2 H (C2) sub3->H2 Steric Repulsion N1 NH2 (C1) H2->N1 Buttressing: H pushed toward N Reaction Incoming Electrophile N1->Reaction Blocked Access

Figure 2: The Buttressing Effect. The 3-substituent pushes the 2-H, which in turn crowds the reactive Nitrogen center.

Frequently Asked Questions (FAQs)

Q: I am using a 3-CF3 aniline. Is the issue steric or electronic? A: It is primarily electronic . The -CF3 group is a strong inductive withdrawer (


). While it has bulk, the failure of nucleophilic attack is due to the nitrogen's low HOMO. Use Protocol B (T3P)  or Protocol C (Acid Chloride) . Do not rely on standard EDC/NHS coupling.

Q: Can I use Pd2(dba)3 + Ligand instead of Precatalysts? A: It is risky. Pd2(dba)3 often contains varying amounts of Pd nanoparticles and the dba ligand can inhibit the reaction by competing with your phosphine ligand. For hindered/deactivated anilines, Pd-G3/G4 precatalysts (e.g., XPhos Pd G4) are strictly recommended to guarantee the active catalytic species is formed immediately.

Q: My Buchwald reaction works but gives 50% yield and 50% dehalogenated starting material. Why? A: This indicates


-hydride elimination  or protodepalladation is faster than reductive elimination.
  • Fix: Increase the concentration of the aniline.

  • Fix: Switch to a bulkier ligand (e.g., from BrettPhos to tBuBrettPhos ) to accelerate the reductive elimination step.

References
  • Buchwald-Hartwig Ligand Selection

    • Title: Rational Ligand Design for the Aryl
    • Source:J. Am. Chem. Soc.[5] 2015, 137, 9, 3085–3092.

    • URL:[Link]

  • T3P Amide Coupling

    • Title: General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[3][8]

    • Source:Org.[3][5][8][9][10][11] Lett. 2011, 13, 19, 5048–5051.[3]

    • URL:[Link]

  • Buttressing Effects

    • Title: Steric Effects of Substituents in the Ortho and Meta Positions.[10][12]

    • Source:Chem. Rev.[5] (Classic mechanistic context on steric transmission).

    • Context: See also "The Buttressing Effect" in J. Org. Chem.
  • Ghosez's Reagent

    • Title: Use of 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's Reagent)
    • Source:Organic Syntheses, Coll.[11] Vol. 6, p.282.

    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Optimizing Structural Verification: A Comparative NMR Analysis of 3-[1-(Morpholin-4-yl)ethyl]aniline

Executive Summary 3-[1-(Morpholin-4-yl)ethyl]aniline represents a critical pharmacophore in kinase inhibitor development, bridging a polar solubilizing tail (morpholine) with a reactive warhead attachment point (aniline)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-[1-(Morpholin-4-yl)ethyl]aniline represents a critical pharmacophore in kinase inhibitor development, bridging a polar solubilizing tail (morpholine) with a reactive warhead attachment point (aniline). Its structural verification presents unique challenges due to the interplay between the chiral ethyl linker and the flexible morpholine ring.

This guide moves beyond standard spectral listing to compare solvent performance (CDCl₃ vs. DMSO-d₆) and process monitoring strategies . It is designed for medicinal chemists requiring definitive structural proof during scale-up or SAR (Structure-Activity Relationship) studies.

Part 1: Strategic Solvent Selection (CDCl₃ vs. DMSO-d₆)

The choice of deuterated solvent fundamentally alters the appearance of this molecule's spectrum.[1] While CDCl₃ is the standard for lipophilic intermediates, DMSO-d₆ offers superior resolution for the aniline protons and polar conformers.

Comparative Chemical Shift Data (¹H NMR, 400 MHz)
Proton GroupMultiplicityApprox.[1][2] Shift (CDCl₃)Approx. Shift (DMSO-d₆)Diagnostic Note
-NH₂ (Aniline) Broad Singlet3.40 – 3.70 ppm4.95 – 5.10 ppm Critical Difference: In DMSO, H-bonding slows exchange, sharpening the peak and shifting it downfield.
Ar-H (Ortho to NH₂) Doublet/Multiplet6.55 – 6.65 ppm6.45 – 6.55 ppmShielded by the electron-donating -NH₂ group.
Ar-H (Meta/Para) Multiplet6.90 – 7.10 ppm6.85 – 7.00 ppmOverlap is common; requires 2D COSY for full resolution.
-CH- (Methine) Quartet (J~6.8Hz)3.25 – 3.35 ppm3.20 – 3.40 ppm Warning: In DMSO, this often overlaps with the residual H₂O signal (3.33 ppm).
Morpholine O-CH₂ Triplet/Multiplet3.65 – 3.75 ppm3.50 – 3.60 ppmDistinctive deshielded region due to oxygen electronegativity.
Morpholine N-CH₂ Multiplet2.35 – 2.55 ppm2.25 – 2.40 ppmComplex splitting possible due to the adjacent chiral center.
-CH₃ (Ethyl) Doublet (J~6.8Hz)1.30 – 1.35 ppm1.20 – 1.25 ppmThe cleanest quantitative handle for concentration determination.
Operational Insight: The "Water Trap" in DMSO

While DMSO-d₆ is superior for confirming the presence of the primary amine (-NH₂), it introduces a significant risk for the methine proton assignment.

  • The Conflict: The methine quartet typically resonates at ~3.3 ppm. Residual water in DMSO-d₆ appears as a singlet at 3.33 ppm.

  • The Solution: If using DMSO, you must use anhydrous DMSO-d₆ (ampoules) or rely on the methyl doublet (1.2 ppm) for integration, ignoring the methine region.

Part 2: Structural Assignment & "Fingerprinting"

Verifying this structure requires tracing the spin system from the rigid aromatic core to the flexible morpholine tail. The presence of the chiral center at the ethyl linker (


) induces magnetic non-equivalence in the morpholine ring.
The Chiral Impact (Diastereotopicity)

Unlike simple N-ethylmorpholine, the methyl group at the


-position creates a chiral environment.
  • Consequence: The four protons on the morpholine ring adjacent to nitrogen (

    
    ) are technically diastereotopic.
    
  • Observation: At 400 MHz in CDCl₃ at room temperature, ring inversion is usually fast enough to average these into a broad triplet. However, cooling the sample or using higher fields (600+ MHz) may resolve these into complex multiplets (AA'BB' systems). Do not interpret this splitting as an impurity.

Assignment Workflow Diagram

The following logic flow illustrates how to systematically assign the protons using scalar coupling networks.

NMR_Assignment_Logic Start Start: 1H Spectrum Step1 1. Identify Methyl Doublet (~1.3 ppm, 3H) Start->Step1 Step2 2. Locate Methine Quartet (~3.3 ppm, 1H) Step1->Step2 J-Coupling (~7Hz) Step3 3. Confirm Connectivity (COSY Correlation) Step2->Step3 Aromatic 6. Aromatic Region (6.5-7.1 ppm) Step2->Aromatic HMBC Link MorphN 4. Morpholine N-CH2 (~2.4 ppm, 4H) Step3->MorphN Spatial/Through-Space MorphO 5. Morpholine O-CH2 (~3.7 ppm, 4H) MorphN->MorphO Ring System Amine 7. NH2 Validation (D2O Shake) Aromatic->Amine Exchangeable

Figure 1: Step-by-step logic for assigning the spin system of 3-[1-(Morpholin-4-yl)ethyl]aniline. Note the critical reliance on the methyl doublet as the starting anchor.

Part 3: Process Control (Precursor vs. Product)

In a drug discovery context, this molecule is frequently synthesized via reductive amination of 3-aminoacetophenone (or its nitro analogue). Monitoring this reaction requires tracking specific diagnostic peaks.

Reaction Monitoring Table
FeaturePrecursor: 3-AminoacetophenoneProduct: 3-[1-(Morpholin-4-yl)ethyl]aniline
Methyl Group Singlet (~2.5 ppm)Doublet (~1.3 ppm)
Carbonyl Linker No proton signal (C=O)Quartet (~3.3 ppm, C-H)
Aromatic Shift Ortho-proton deshielded by C=O (>7.2 ppm)Ortho-proton shielded by alkyl group (<6.8 ppm)

Experimental Protocol: In-Process Check (IPC)

  • Aliquot: Take 50 µL of reaction mixture.

  • Workup: Mini-extraction (Ethyl Acetate/Water) to remove inorganic salts/reducing agents. Do not skip this; boron salts from reductive amination broaden NMR peaks.

  • Solvent: Dissolve the organic layer residue in CDCl₃ .

  • Endpoint Criteria: Full disappearance of the singlet at 2.5 ppm and emergence of the doublet at 1.3 ppm.

Part 4: Experimental Methodology

To ensure reproducibility and data integrity (ALCOA+ principles), follow this acquisition protocol.

Sample Preparation[3][4]
  • Mass: 5–10 mg of solid product.

  • Volume: 600 µL solvent (Standard 5mm tube).

  • Filtration: Filter through a cotton plug if any turbidity is observed (crucial for accurate integration of the broad NH₂ peak).

Acquisition Parameters (Standard 400 MHz)
  • Pulse Angle: 30° (ensures quantitative relaxation).

  • Relaxation Delay (D1): 5.0 seconds .

    • Reasoning: The aromatic protons and the methyl group have different T1 relaxation times. A short D1 (1s) will under-integrate the aromatic ring relative to the methyl group, leading to incorrect purity calculations.

  • Scans (NS): 16 (CDCl₃) or 64 (DMSO-d₆ due to higher viscosity/noise).

  • Apodization: Exponential multiplication with Line Broadening (LB) = 0.3 Hz.

Verification Workflow

Experimental_Workflow Sample Solid Sample (5-10mg) Solvent_Decision Select Solvent Sample->Solvent_Decision CDCl3 CDCl3 (Routine Purity) Solvent_Decision->CDCl3 Standard DMSO DMSO-d6 (NH2 Confirmation) Solvent_Decision->DMSO Polar/Amine Acquisition Acquisition (D1 = 5s, ns = 16+) CDCl3->Acquisition DMSO->Acquisition Processing Processing (Phase, Baseline, Integrate) Acquisition->Processing Check Check Integrals: Methyl (3H) vs Aromatic (4H) Processing->Check Pass Pass: Release Data Check->Pass Ratio ~ 0.75 Fail Fail: Check Water/Salts Check->Fail Ratio Deviation >10%

Figure 2: Decision tree for experimental acquisition and quality control.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Fulmer, G. R., et al. (2010).[4] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shifts of Amines and Anilines. University of Wisconsin-Madison Chemistry Department. [Link]

  • AIST. (2024). Spectral Database for Organic Compounds (SDBS).[5] National Institute of Advanced Industrial Science and Technology. [Link][5]

Sources

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 3-[1-(Morpholin-4-yl)ethyl]aniline

For researchers and professionals in drug development and analytical chemistry, understanding the mass spectrometric behavior of novel compounds is paramount for structural elucidation and impurity profiling. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and analytical chemistry, understanding the mass spectrometric behavior of novel compounds is paramount for structural elucidation and impurity profiling. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-[1-(Morpholin-4-yl)ethyl]aniline. In the absence of a publicly available experimental spectrum, this guide synthesizes established fragmentation principles of its constituent chemical moieties—aniline, morpholine, and the ethyl bridge—to provide a robust predictive framework. Furthermore, we will compare its predicted fragmentation with that of its structural isomers to highlight the utility of mass spectrometry in differentiating closely related compounds.

Predicted Fragmentation Pathways of 3-[1-(Morpholin-4-yl)ethyl]aniline

The structure of 3-[1-(Morpholin-4-yl)ethyl]aniline suggests several predictable fragmentation pathways under electron ionization. The molecular ion (M⁺˙) is expected to undergo a series of characteristic cleavages.

Molecular Ion: C₁₂H₁₈N₂O, Molecular Weight = 206.28 g/mol

The primary fragmentation events are anticipated to be alpha-cleavages adjacent to the nitrogen atoms and cleavages within the morpholine ring, driven by the formation of stable radical cations and neutral losses.

Alpha-Cleavage: The Dominant Fragmentation Route

Alpha-cleavage is a characteristic fragmentation pathway for amines, involving the cleavage of a bond adjacent to the nitrogen atom.[1][2] For 3-[1-(Morpholin-4-yl)ethyl]aniline, two primary alpha-cleavage sites exist.

  • Cleavage 'a': Loss of a methyl radical (•CH₃) from the ethyl bridge is a highly probable event, leading to the formation of a stable, resonance-stabilized ion at m/z 191. This fragment is expected to be a prominent peak in the spectrum.

  • Cleavage 'b': Cleavage of the C-C bond between the ethyl group and the aniline ring would result in the formation of the morpholinomethyl cation at m/z 100 and a neutral 3-vinylaniline radical. The m/z 100 ion is a common fragment for N-substituted morpholines.

The following diagram illustrates these initial alpha-cleavage pathways.

G M M⁺˙ (m/z 206) loss_a - •CH₃ M->loss_a loss_b - C₈H₈N• M->loss_b frag_a m/z 191 frag_b m/z 100 loss_a->frag_a loss_b->frag_b

Caption: Primary alpha-cleavage fragmentation of 3-[1-(Morpholin-4-yl)ethyl]aniline.

Fragmentation of the Morpholine Ring

The morpholine ring itself can undergo characteristic fragmentation.[3][4] Following the initial alpha-cleavage, the resulting ions can undergo further fragmentation. The ion at m/z 100, for instance, can lose ethylene (C₂H₄) to form an ion at m/z 72, or lose a CH₂O group to form an ion at m/z 70.

Moreover, direct cleavage of the molecular ion can involve the morpholine ring. A common pathway for morpholine-containing compounds is the loss of the entire morpholine moiety.

G M M⁺˙ (m/z 206) loss_c - C₄H₈NO• M->loss_c frag_c m/z 119 loss_c->frag_c

Caption: Fragmentation involving the loss of the morpholine ring.

Fragmentation of the Aniline Moiety

The ethylaniline portion of the molecule will also contribute to the fragmentation pattern. Aromatic compounds are known for their stable molecular ions.[1] The fragmentation of substituted anilines often involves cleavages in the side chain.[5][6][7] A key fragmentation pathway for ethylanilines is the benzylic cleavage, leading to the loss of a methyl radical to form a stable ion.[6][7][8] In our case, this is represented by cleavage 'a'. Further fragmentation of the aromatic ring itself is less common but can occur, leading to smaller aromatic fragments.

Comparison with Structural Isomers

The predicted fragmentation pattern of 3-[1-(Morpholin-4-yl)ethyl]aniline can be effectively compared with its structural isomers, 2-[1-(Morpholin-4-yl)ethyl]aniline and 4-[1-(Morpholin-4-yl)ethyl]aniline, and the isomeric N-[2-(morpholin-4-yl)ethyl]aniline. Mass spectrometry is a powerful tool for differentiating such isomers.

CompoundKey Differentiating Fragments (Predicted)Rationale
3-[1-(Morpholin-4-yl)ethyl]aniline m/z 191 (prominent), m/z 100Alpha-cleavage is the dominant pathway.
2-[1-(Morpholin-4-yl)ethyl]aniline m/z 191 (less prominent), potential for ortho-effect interactionsThe ortho-substituent may lead to unique fragmentation pathways through interactions with the amino group, potentially suppressing the simple alpha-cleavage.
4-[1-(Morpholin-4-yl)ethyl]aniline m/z 191 (very prominent), formation of a stable quinoidal ionThe para-position allows for the formation of a highly stable, resonance-delocalized ion at m/z 191, likely making this the base peak.
N-[2-(morpholin-4-yl)ethyl]aniline m/z 119 (base peak), m/z 86The primary cleavage is expected to be the benzylic C-N bond, leading to the formation of the stable C₈H₁₀N⁺ ion at m/z 119. The morpholinoethyl fragment would be at m/z 86.

This comparative table highlights how the position of the substituent on the aniline ring and the point of attachment of the morpholinoethyl group significantly influence the fragmentation pattern, allowing for their unambiguous identification.

Experimental Protocol for Mass Spectrometry Analysis

To validate these predictions and obtain an experimental spectrum, the following protocol is recommended.

Objective: To acquire the electron ionization (EI) mass spectrum of 3-[1-(Morpholin-4-yl)ethyl]aniline.

Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS)

Methodology:

  • Sample Preparation:

    • Dissolve 1 mg of 3-[1-(Morpholin-4-yl)ethyl]aniline in 1 mL of a suitable volatile solvent (e.g., methanol or dichloromethane).

    • Perform serial dilutions to obtain a final concentration of approximately 10 µg/mL.

  • Gas Chromatography (GC) Conditions:

    • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: Increase to 280 °C at a rate of 15 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 400.

    • Solvent Delay: 3 minutes.

Data Analysis:

  • Identify the peak corresponding to 3-[1-(Morpholin-4-yl)ethyl]aniline in the total ion chromatogram.

  • Extract the mass spectrum for this peak.

  • Identify the molecular ion and major fragment ions.

  • Compare the experimental fragmentation pattern with the predicted pathways outlined in this guide.

The following diagram illustrates the experimental workflow.

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis dissolve Dissolve in Solvent dilute Serial Dilution dissolve->dilute inject Inject Sample dilute->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize analyze Mass Analysis ionize->analyze tic Identify Peak in TIC analyze->tic extract Extract Mass Spectrum tic->extract compare Compare with Predictions extract->compare

Caption: Experimental workflow for GC-MS analysis.

Conclusion

References

  • Mass spectra of morpholine cation and fragment ions which are... - ResearchGate. Available at: [Link]

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - CORE. Available at: [Link]

  • Fragmentation studies on metastable diethylaniline derivatives using mass-analyzed ion kinetic energy spectrometry - PubMed. Available at: [Link]

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - IRIS Unibas. Available at: [Link]

  • Morpholine - NIST WebBook. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC. Available at: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. Available at: [Link]

  • Fragmentation pathways of odd- and even-electron n-alkylated synthetic cathinones - Glen Jackson - West Virginia University. Available at: [Link]

  • mass spectra - fragmentation patterns - Chemguide. Available at: [Link]

  • Mass Spectrometry: Fragmentation Patterns | PDF | Ester | Amine - Scribd. Available at: [Link]

  • Fragmentation Pathways of Odd- and Even-electron N-alkylated Synthetic Cathinones. Available at: [Link]

  • Electronic Supplementary Information (ESI) - The Royal Society of Chemistry. Available at: [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - MDPI. Available at: [Link]

  • 4-[1-(morpholin-4-yl)ethyl]aniline - PubChem. Available at: [Link]

  • Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies. Available at: [Link]

  • Aniline, 3-ethyl- - NIST WebBook. Available at: [Link]

  • Aniline, 3-ethyl- - NIST WebBook. Available at: [Link]

  • N-[2-(morpholin-4-yl)ethyl]aniline - PubChem. Available at: [Link]

  • MSBNK-Fac_Eng_Univ_Tokyo-JP009538 - MassBank. Available at: [Link]

  • 4-Ethylaniline | C8H11N - PubChem. Available at: [Link]

Sources

Validation

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

An In-Depth Guide to HPLC Method Development for the Purity Analysis of 3-[1-(Morpholin-4-yl)ethyl]aniline In pharmaceutical synthesis, the purity of starting materials and intermediates is not merely a quality metric; i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to HPLC Method Development for the Purity Analysis of 3-[1-(Morpholin-4-yl)ethyl]aniline

In pharmaceutical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a fundamental pillar of drug safety and efficacy. The compound 3-[1-(Morpholin-4-yl)ethyl]aniline, a substituted aniline derivative, serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Even trace-level impurities can carry through to the final drug product, potentially altering its pharmacological profile or introducing toxicity. High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for this gatekeeping role, offering the high resolution and sensitivity required to separate and quantify the target compound from process-related impurities and potential degradants.[1][2]

This guide, written from the perspective of a senior application scientist, eschews a rigid, one-size-fits-all template. Instead, it provides a comparative exploration of the strategic decisions involved in developing a robust, stability-indicating HPLC method for 3-[1-(Morpholin-4-yl)ethyl]aniline. We will dissect the "why" behind each experimental choice, from column chemistry to mobile phase composition, grounding our protocol in the principles of chromatographic science and the rigorous standards of regulatory guidelines.

Part 1: Foundational Strategy and Analyte Characterization

The first step in any method development is to understand the analyte. 3-[1-(Morpholin-4-yl)ethyl]aniline possesses distinct chemical features that guide our strategy:

  • Aromatic Aniline Moiety: Provides a strong chromophore, making UV detection a suitable and straightforward choice.

  • Basic Amine Groups: The aniline (primary amine) and morpholine (tertiary amine) groups are basic. This is the most critical characteristic, as basic compounds are prone to undesirable secondary interactions with acidic silanol groups on the surface of silica-based HPLC columns, leading to poor peak shape (tailing).[3]

  • Polarity: The presence of nitrogen and oxygen atoms imparts a degree of polarity, influencing its retention behavior in reversed-phase systems.

Given these properties, Reversed-Phase HPLC (RP-HPLC) is the logical starting point, as it separates compounds primarily based on hydrophobicity.[1] Our overall development and validation strategy is a systematic process designed to achieve a specific goal: a method that is not only precise and accurate but also stability-indicating. This means the method must be able to resolve the active compound from any potential degradation products that may form under stress conditions.[4]

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Specificity & Stability cluster_2 Phase 3: Method Validation (ICH Q2 R1) Analyte Analyte Characterization (Polarity, pKa, UV Spectra) Column Comparative Column Screening (C18, Phenyl, etc.) Analyte->Column Guides initial choices Mobile Mobile Phase Optimization (pH, Organic Modifier) Column->Mobile Selects best candidates Final Final Method Selection Mobile->Final Refines separation Forced Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) Final->Forced Applies optimized method Specificity Peak Purity Analysis & Resolution Assessment Forced->Specificity Generates degradants Validation Linearity & Range Accuracy & Precision Robustness Specificity->Validation ValidatedMethod Validated Purity Method Validation->ValidatedMethod

Caption: Overall HPLC Method Development and Validation Workflow.

Part 2: Comparative Column Selection for a Basic Analyte

The choice of stationary phase is paramount for achieving symmetrical peak shapes for basic compounds. The primary issue to overcome is the interaction between the protonated amine groups of the analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the silica surface. This ionic interaction causes peak tailing, which compromises resolution and quantification accuracy.[5] Let's compare three viable column alternatives.

ParameterStandard C18 (e.g., L1 packing)Modern End-Capped C18 (High-purity silica)Phenyl-Hexyl (e.g., L11 packing)
Primary Interaction HydrophobicHydrophobicHydrophobic & π-π interactions
Pros Widely available, extensive literature.Excellent peak shape for bases due to minimal silanol activity. High efficiency.Alternative selectivity for aromatic compounds. Can resolve isomers that co-elute on C18.
Cons Prone to severe peak tailing for basic analytes without mobile phase modifiers.Higher cost.Generally less retentive than C18 for non-aromatic compounds.
Expected Tailing Factor > 1.8< 1.2< 1.5

Experimental Rationale:

  • A Standard C18 column is often the first choice due to its versatility, but for 3-[1-(Morpholin-4-yl)ethyl]aniline, it is expected to perform poorly without significant mobile phase optimization (e.g., ion-pairing agents or amine additives), which can complicate the method.

  • A Phenyl-Hexyl column offers a different separation mechanism. The phenyl rings in the stationary phase can engage in π-π stacking interactions with the aniline ring of the analyte, providing a unique selectivity that is different from the purely hydrophobic interactions of an alkyl chain.[6] This can be advantageous for separating structurally similar impurities.

  • A Modern, high-purity, end-capped C18 column is the most promising candidate. These columns are manufactured with silica that has a very low metal content and are exhaustively end-capped (reacting residual silanols with a small silylating agent) to create a more inert surface. This "shielding" of the silanols dramatically reduces the sites available for secondary ionic interactions, resulting in superior peak shape for basic compounds.

Part 3: Mobile Phase Optimization: A Game of pH and Polarity

With a suitable column selected, the mobile phase must be optimized to achieve adequate retention (k' between 2 and 10), good resolution between the main peak and any impurities, and a reasonable run time.

G Start Initial Conditions: ACN:Water Gradient End-capped C18 Column CheckRetention Is Retention Factor (k') in 2-10 range? Start->CheckRetention CheckTailing Is Tailing Factor < 1.5? CheckRetention->CheckTailing Yes AdjustGradient Adjust Gradient Slope or % Organic CheckRetention->AdjustGradient No CheckResolution Is Resolution (Rs) > 2.0 for all peaks? CheckTailing->CheckResolution Yes AdjustpH Lower Mobile Phase pH (e.g., to pH 3.0) CheckTailing->AdjustpH No Optimized Method Optimized CheckResolution->Optimized Yes ChangeOrganic Switch Organic Modifier (e.g., ACN to MeOH) CheckResolution->ChangeOrganic No AdjustGradient->CheckRetention AdjustpH->CheckTailing ChangeOrganic->CheckResolution

Caption: Decision workflow for mobile phase optimization.

Comparative Analysis of Mobile Phase Parameters
ParameterChoice A: Acetonitrile (ACN) Choice B: Methanol (MeOH) Rationale & Recommendation
Organic Modifier Lower viscosity, lower UV cutoff, generally higher elution strength.Higher viscosity, can offer different selectivity through hydrogen bonding.ACN is typically the preferred starting point due to better column efficiency.[7][8] Methanol should be evaluated if ACN fails to provide the required selectivity for critical impurity pairs.
Aqueous Phase pH Low pH (2.5 - 3.5): Protonates the analyte (NH₃⁺) and suppresses silanol ionization (Si-OH), minimizing tailing.Mid pH (6.0 - 7.0): Analyte may be partially protonated, and silanols are fully ionized, leading to significant tailing.A low pH is essential for this basic analyte.[3][9] An aqueous phase buffered to ~pH 3.0 with formic acid or potassium phosphate is the recommended approach. This ensures the analyte is in a single, stable, protonated state and peak shape is sharp.

Recommended Starting Point: A gradient elution from a low to a high percentage of acetonitrile, with the aqueous phase consisting of a buffer at pH 3.0. This combination directly addresses the primary challenges associated with the analyte's structure.

Part 4: Proposed Method and Forced Degradation Protocol

Based on the comparative analysis, the following method is proposed as a robust starting point for purity analysis.

Proposed HPLC Method Protocol
  • HPLC System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD).

  • Column: Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ≈ 2.7).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 80% B

    • 15-18 min: 80% B

    • 18-18.1 min: 80% to 10% B

    • 18.1-25 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: DAD, 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in Mobile Phase A to a final concentration of approximately 0.5 mg/mL.

Forced Degradation (Stress Testing) Protocol

To ensure the method is stability-indicating, the drug substance must be subjected to stress conditions to produce potential degradation products. The goal is to achieve 5-20% degradation of the parent compound.[4][10]

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of 3-[1-(Morpholin-4-yl)ethyl]aniline in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 4 hours. Cool and neutralize with 0.1 M NaOH before dilution and injection.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 M HCl before dilution and injection.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 6 hours.

  • Thermal Degradation: Store the solid powder in a hot air oven at 105 °C for 24 hours. Dissolve the stressed powder for analysis.

  • Photolytic Degradation: Expose the solid powder to a photostability chamber providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (per ICH Q1B guidelines).

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the proposed HPLC method. The chromatograms should demonstrate clear resolution between the parent peak and all degradation product peaks. Peak purity analysis using a DAD should be performed to confirm that the parent peak is spectrally homogeneous in all conditions.

Part 5: Method Validation Protocol (ICH Q2 R1)

Once the method is developed and shown to be specific and stability-indicating, it must be formally validated according to the International Council for Harmonisation (ICH) Q2(R1) guideline to prove its suitability for the intended purpose.[11][12][13]

Validation Parameters and Acceptance Criteria
ParameterProtocolAcceptance Criteria
Specificity Analyze blank, placebo (if in formulation), and stressed samples. Perform peak purity analysis on the analyte peak.No interference at the retention time of the analyte. Analyte peak is resolved from all impurity/degradant peaks (Resolution > 2.0). Peak purity angle should be less than the purity threshold.
Linearity Prepare at least five concentrations of the analyte, from the reporting limit to 150% of the target concentration (e.g., 0.05 µg/mL to 7.5 µg/mL for a 0.5 mg/mL assay).Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero.
Range Confirmed by the linearity study.The range for which the method is precise, accurate, and linear.
Accuracy Perform recovery studies by spiking a known amount of analyte and known impurities into a blank matrix at three levels (e.g., 50%, 100%, 150%) in triplicate.Mean recovery for the analyte and impurities should be within 98.0% - 102.0%.
Precision Repeatability: Six replicate injections of the same sample. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.Relative Standard Deviation (RSD) ≤ 2.0% for repeatability. RSD ≤ 3.0% for intermediate precision.
Robustness Intentionally vary method parameters (e.g., Flow Rate ±0.1 mL/min, Column Temp ±2 °C, Mobile Phase pH ±0.2).System suitability parameters (tailing factor, resolution, plate count) must remain within acceptable limits. No significant change in results.

Conclusion

The development of a purity method for a basic pharmaceutical intermediate like 3-[1-(Morpholin-4-yl)ethyl]aniline is a systematic process rooted in understanding the analyte's chemistry. By comparing column technologies and mobile phase strategies, we rationally arrived at a proposed method using a modern, end-capped C18 column with a low-pH mobile phase. This approach directly mitigates the common issue of peak tailing associated with basic compounds. The subsequent protocols for forced degradation and ICH-compliant validation provide a self-validating system, ensuring the final method is specific, reliable, and stability-indicating. This comprehensive strategy guarantees that the method is not just scientifically sound but also fit for its critical purpose in a regulated drug development environment.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link][11]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link][12]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link][13]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]

  • Infographic: What's the Best Column for Polar Compound Retention? Waters Blog. [Link]

  • How to choose reversed-phase HPLC column C18, C8, C4. GALAK Chromatography. [Link][6]

  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. American Pharmaceutical Review. [Link]

  • Reversed Phase HPLC Columns. Phenomenex. [Link][1]

  • Column Selection for Reversed-Phase HPLC. LCGC International. [Link][5]

  • Using amines or amino acids as mobile phase modifiers in chromatography.
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link][7]

  • For HPLC, what different mobile phases are best to start with for methods development? ResearchGate. [Link][8]

  • Effect of pH on LC-MS Analysis of Amines. Waters Corporation. [Link][3]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. [Link][9]

  • Forced degradation and impurity profiling. ScienceDirect. [Link][14]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Longdom Publishing. [Link][4]

  • 4-[1-(morpholin-4-yl)ethyl]aniline. PubChem. [Link]

  • Mullani and Nargatti, IJPSR, 2021; Vol. 12(5): 2683-2691. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link][10]

  • 3-(MORPHOLIN-4-YL)ANILINE | CAS 159724-40-0. Matrix Fine Chemicals. [Link]

  • Aniline, m-ethyl-. ChemBK. [Link]

  • 3-Fluoro-4-morpholinoaniline. PubChem. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Research and Applications. [Link]

  • A Stability Demonstrating HPLC Method Development and Validation for Related Substances in Oxtriphylline using Quality by Design. Impact Factor. [Link]

Sources

Comparative

Comparative Guide: FTIR Characteristic Peaks of Morpholine vs. Aniline

Executive Summary In pharmaceutical synthesis and quality control, distinguishing between morpholine (a secondary aliphatic cyclic amine/ether) and aniline (a primary aromatic amine) is a frequent analytical challenge. W...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical synthesis and quality control, distinguishing between morpholine (a secondary aliphatic cyclic amine/ether) and aniline (a primary aromatic amine) is a frequent analytical challenge. While both contain nitrogen, their vibrational signatures differ fundamentally due to hybridization (


 vs. 

)
, symmetry (singlet vs. doublet N-H) , and the presence of the ether linkage in morpholine.

This guide provides a definitive spectral comparison, grounded in vibrational spectroscopy principles, to enable rapid and accurate identification. The critical differentiator is the N-H stretching region (3500–3300 cm⁻¹) —where aniline displays a doublet and morpholine a singlet—and the fingerprint region (~1100 cm⁻¹) , where morpholine’s ether functionality dominates.

Theoretical Basis & Vibrational Modes[1]

To interpret the spectra accurately, one must understand the causality behind the peak positions.

Morpholine (Aliphatic Heterocycle)

Morpholine contains a secondary amine (


) and an ether oxygen (

) within a six-membered chair conformation.[1]
  • N-H Stretch: Lacks the symmetry of a primary amine; exhibits a single vibrational mode.

  • Electronic Effect: The nitrogen is

    
     hybridized. The C-N bond is purely aliphatic, appearing at lower wavenumbers than aromatic counterparts.
    
  • Ether Linkage: The C-O-C antisymmetric stretch is highly polar, resulting in a strong dipole change and an intense IR band.

Aniline (Aromatic Primary Amine)

Aniline features an amino group attached directly to a phenyl ring.

  • N-H Stretch: The primary amine (

    
    ) possesses two hydrogen atoms, allowing for Symmetric  and Asymmetric  stretching modes.[2] This results in a characteristic "doublet."[3]
    
  • Conjugation: The lone pair on the nitrogen participates in resonance with the benzene ring, increasing the C-N bond order (partial double bond character). This shifts the C-N stretch to higher wavenumbers.

Comparative Spectral Analysis

The following table synthesizes field-validated data for differentiating these moieties.

Table 1: Critical FTIR Peak Comparison
Functional Group ModeMorpholine (Secondary Aliphatic)Aniline (Primary Aromatic)Mechanistic Explanation
N-H Stretch Singlet, Weak-Medium ~3300–3350 cm⁻¹Doublet, Medium ~3440 cm⁻¹ (Asym)~3360 cm⁻¹ (Sym)Primary amines have two modes (sym/asym).[2][3][4] Secondary amines have only one N-H bond, yielding one peak.[3]
C-H Stretch < 3000 cm⁻¹ ~2800–2980 cm⁻¹ (

C-H)
> 3000 cm⁻¹ ~3030–3070 cm⁻¹ (

C-H)
Hybridization dictates bond stiffness;

C-H bonds are shorter and stiffer than

.
C-N Stretch 1100–1150 cm⁻¹ (Often overlapped by C-O-C)1250–1350 cm⁻¹ Strong IntensityResonance in aniline strengthens the C-N bond (partial double bond), shifting it to higher energy.
Ether (C-O-C) ~1070–1120 cm⁻¹ Strong, BroadAbsent The C-O-C stretch is the "fingerprint" of the morpholine ring, absent in pure aniline.
N-H Bend (Scissoring) Absent (Only weak wagging ~700-900)~1600–1650 cm⁻¹ Medium-StrongOnly primary amines (

) have a scissoring mode.[2]
Aromatic Ring Absent ~1500 & 1600 cm⁻¹ SharpSkeletal vibrations of the benzene ring.

Decision Logic & Identification Workflow

When analyzing an unknown sample or monitoring a reaction (e.g., an


 reaction converting a chlorobenzene to a morpholine derivative), follow this logic path.

IdentificationLogic Start Unknown Spectrum Analysis CheckNH Check 3300-3500 cm⁻¹ Region Start->CheckNH Doublet Doublet Observed (Asym & Sym) CheckNH->Doublet Two Peaks Singlet Singlet Observed (Single Band) CheckNH->Singlet One Peak CheckCN Check C-N Region (1250-1350 cm⁻¹) Doublet->CheckCN CheckEther Check 1050-1150 cm⁻¹ Region Singlet->CheckEther StrongEther Strong Broad Band (~1100 cm⁻¹) CheckEther->StrongEther Confirmed ResultMorpholine Conclusion: Secondary Cyclic Ether/Amine (MORPHOLINE) StrongEther->ResultMorpholine StrongCN Strong Band >1250 cm⁻¹ CheckCN->StrongCN Confirmed ResultAniline Conclusion: Primary Aromatic Amine (ANILINE) StrongCN->ResultAniline

Figure 1: Logical decision tree for differentiating morpholine and aniline based on spectral features.

Experimental Protocol: High-Fidelity Acquisition

Equipment & Reagents[6]
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Diamond or ZnSe ATR Crystal (Diamond is preferred for durability).

  • Solvent: Isopropanol or Ethanol (for cleaning).

Step-by-Step Methodology
  • System Preparation & Background:

    • Clean the ATR crystal with isopropanol and a lint-free wipe. Ensure no residue remains.[5][6]

    • Acquire a Background Spectrum (Air) with the same parameters as the sample (typically 4 cm⁻¹ resolution, 16-32 scans).

    • Why: This subtracts atmospheric

      
       (~2350 cm⁻¹) and 
      
      
      
      vapor, which can interfere with the N-H region.
  • Sample Application:

    • Using a clean glass pipette, place one drop (approx. 10-20 µL) of the neat liquid onto the center of the crystal.

    • Note: For volatile amines like morpholine, cover the sample with the ATR pressure arm or a cap immediately to prevent evaporation and compositional changes during scanning.

  • Acquisition:

    • Scan range: 4000–600 cm⁻¹.

    • Accumulate 32 scans to improve Signal-to-Noise (S/N) ratio.

    • Self-Validation: Check the absorbance of the strongest peak. If it exceeds 1.5 - 2.0 AU, the detector may be saturating (rare in ATR, but possible).

  • Post-Processing:

    • Apply ATR Correction (if quantitative comparison is needed). ATR penetration depth is wavelength-dependent (

      
      ), making low-wavenumber peaks appear stronger than in transmission spectra.
      
    • Perform Baseline Correction if the baseline drifts.

ProtocolWorkflow Clean 1. Clean Crystal (Isopropanol) Background 2. Background Scan (Air/Ambient) Clean->Background Sample 3. Apply Sample (Neat Liquid, 10µL) Background->Sample Scan 4. Acquire Spectrum (32 Scans, 4cm⁻¹) Sample->Scan Process 5. ATR Correction & Peak Picking Scan->Process

Figure 2: Standard Operating Procedure (SOP) for ATR-FTIR analysis of liquid amines.

Troubleshooting & Interferences

  • Water Interference: Both morpholine and aniline are hygroscopic. Absorbed water introduces a broad O-H stretch at ~3400 cm⁻¹, which can obscure the N-H singlet of morpholine or merge the N-H doublet of aniline into a blob.

    • Solution: Dry samples over molecular sieves (

      
       or 
      
      
      
      ) before analysis if peak definition is poor.
  • Salt Formation: If the amine is in its salt form (e.g., Morpholine HCl), the spectrum changes drastically. The N-H stretch becomes a broad "ammonium" band (~2500–3200 cm⁻¹) and the characteristic N-H doublet/singlet is lost.

    • Solution: Perform a "free-basing" extraction (add NaOH, extract with DCM, evaporate) to recover the neutral amine for definitive ID.

References

  • NIST Chemistry WebBook. Aniline Infrared Spectrum. National Institute of Standards and Technology.[7] [Link]

  • NIST Chemistry WebBook. Morpholine Infrared Spectrum. National Institute of Standards and Technology.[7] [Link]

  • LibreTexts Chemistry. Infrared Spectroscopy: Amines. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Elemental Analysis Standards for C12H18N2O Compounds in Pharmaceutical Development

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. For an organic compound with a molecular formula such as C12H18N2O, confirming its elemen...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. For an organic compound with a molecular formula such as C12H18N2O, confirming its elemental composition is a foundational step that underpins all subsequent investigations into its purity, stability, and ultimately, its efficacy and safety as a potential therapeutic agent. This guide provides an in-depth comparison of elemental analysis standards, offering practical insights and experimental protocols tailored for researchers, scientists, and drug development professionals.

The Imperative of Elemental Analysis in Drug Development

Elemental analysis, specifically the determination of carbon (C), hydrogen (H), and nitrogen (N) content, serves as a critical quality control measure throughout the drug development lifecycle.[1][2] From the initial synthesis and characterization of an active pharmaceutical ingredient (API) to its formulation and final product verification, accurate elemental composition data is non-negotiable.[1][2] This analysis provides the empirical formula of a pure organic compound, which is a fundamental piece of evidence in establishing its chemical identity.[3][4] Regulatory bodies such as the International Council for Harmonisation (ICH) require comprehensive elemental analysis data in new drug applications to validate the molecular formula.[1]

For a compound like C12H18N2O, the theoretical elemental composition is:

  • Carbon (C): 69.87%

  • Hydrogen (H): 8.80%

  • Nitrogen (N): 13.58%

  • Oxygen (O): 7.75%

Any significant deviation from these theoretical values can indicate the presence of impurities, residual solvents, or errors in the proposed molecular structure, all of which can have profound implications for the drug's performance and safety.[5][6]

A Comparative Overview of Elemental Analysis Standards

While pharmacopeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide extensive guidance on elemental impurities (trace metals), specific standards for the bulk CHN composition of a drug substance are often rooted in broader analytical principles and validation requirements.[6][7] The most widely accepted method for determining the CHN content of organic compounds is combustion analysis.[3][4][8]

The validation of the analytical procedure itself is governed by guidelines such as ICH Q2(R1), which outlines the necessary parameters to be assessed, including accuracy, precision, specificity, linearity, and range.[5]

Standard/GuidelineKey Requirements & FocusApplicability to C12H18N2O
Theoretical Calculation Based on the proposed molecular formula (C12H18N2O).The primary benchmark against which all experimental results are compared.
Pharmacopeial Standards (e.g., USP General Chapters) While no specific chapter dictates the acceptable range for C, H, and N for all APIs, the general principle is that the experimentally determined values should be in close agreement with the theoretical values, typically within a narrow margin (e.g., ±0.4%). The focus is on the purity of the substance.The acceptance criteria for the elemental composition of a new C12H18N2O entity would be established during its development and registration, based on the demonstrated purity of reference batches.
ASTM D5291 This standard provides test methods for the instrumental determination of carbon, hydrogen, and nitrogen in petroleum products and lubricants.[9][10][11] It specifies procedures for instrument calibration, sample handling, and calculation of results.Although developed for a different industry, the principles of instrumental analysis using combustion are directly transferable and provide a robust framework for methodology in the absence of a specific pharmaceutical standard for CHN composition.[9][10]
ICH Q2(R1) - Validation of Analytical Procedures This guideline requires the validation of any analytical method used for testing pharmaceutical products.[5] For elemental analysis, this would involve demonstrating the method's accuracy, precision (repeatability and intermediate precision), specificity, limit of detection, limit of quantitation, linearity, and range.[5]Adherence to ICH Q2(R1) is mandatory to ensure that the chosen analytical method for determining the elemental composition of C12H18N2O is reliable and fit for its intended purpose.
The Gold Standard: Combustion Analysis

The cornerstone of modern CHN analysis is the combustion method, a technique that has been refined over centuries and is now highly automated.[3][4][8] This method involves the complete and instantaneous oxidation of the sample in a high-temperature, oxygen-rich environment.[12][13]

The fundamental principle is the conversion of the constituent elements into simple, detectable gases:

  • Carbon is converted to Carbon Dioxide (CO2)

  • Hydrogen is converted to Water (H2O)

  • Nitrogen is converted to Nitrogen gas (N2) or nitrogen oxides (NOx), which are then reduced to N2.

These combustion products are then separated and quantified by a detector, typically a thermal conductivity detector (TCD).[1]

Experimental Workflow: CHN Analysis via Combustion

The following diagram illustrates the typical workflow for the elemental analysis of a C12H18N2O compound using a modern CHN analyzer.

Elemental_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Combustion & Reduction cluster_2 Separation & Detection cluster_3 Data Analysis Sample 1. Weigh Sample (1-3 mg of C12H18N2O) Encapsulate 2. Encapsulate in Tin Foil Sample->Encapsulate Precise weighing is critical Combustion 3. Combustion (High Temp & O2) Encapsulate->Combustion Automated sample introduction Reduction 4. Reduction of NOx to N2 Combustion->Reduction Conversion to analyzable gases GC_Column 5. Gas Separation (Chromatography) Reduction->GC_Column Separation of CO2, H2O, N2 TCD 6. Detection (Thermal Conductivity Detector) GC_Column->TCD Quantification of each gas Integration 7. Signal Integration TCD->Integration Peak area corresponds to concentration Calculation 8. % Composition Calculation Integration->Calculation Comparison with standards

Caption: Workflow for CHN Elemental Analysis by Combustion.

Step-by-Step Experimental Protocol for CHN Analysis

This protocol outlines the key steps for determining the elemental composition of a C12H18N2O compound.

4.1. Instrumentation and Materials

  • CHN Elemental Analyzer

  • Microbalance (readable to 0.001 mg)

  • Certified Reference Materials (CRMs), e.g., Acetanilide, Atropine.[14]

  • High-purity helium and oxygen

  • Tin capsules for solid samples

4.2. Instrument Calibration

  • Rationale: Calibration is crucial to establish the relationship between the detector signal and the known elemental concentrations of a standard.

  • Procedure:

    • Select a CRM with a known and stable elemental composition that is similar in nature to the analyte, if possible. Acetanilide is a common standard.

    • Accurately weigh several replicates of the CRM (e.g., 1-3 mg).

    • Analyze the CRM replicates according to the instrument's operating procedure.

    • The instrument's software will generate a calibration curve or response factor for each element (C, H, N). The calibration should be verified with a check standard.

4.3. Sample Analysis

  • Rationale: The sample must be weighed accurately and handled carefully to ensure that the analyzed portion is representative of the bulk material.

  • Procedure:

    • Accurately weigh 1-3 mg of the C12H18N2O sample into a tin capsule.

    • Crimp the capsule to ensure no sample is lost.

    • Place the encapsulated sample into the instrument's autosampler.

    • Initiate the analysis sequence. The instrument will automatically drop the sample into the combustion furnace.

    • The resulting gases (CO2, H2O, N2) are separated and detected.

    • The instrument software calculates the percentage of C, H, and N in the sample based on the calibration.

    • Analyze each sample in triplicate to ensure precision.

Interpreting the Results: A Hypothetical Case Study

Let's consider three different batches of a newly synthesized compound purported to be C12H18N2O.

Batch IDAnalyst% Carbon (C)% Hydrogen (H)% Nitrogen (N)Deviation from Theoretical (%)Assessment
Theoretical -69.87 8.80 13.58 --
Batch A Scientist 169.798.8313.55C: -0.08H: +0.03N: -0.03Pass: Excellent agreement with theoretical values, well within the typical acceptance criterion of ±0.4%.
Batch B Scientist 268.959.1213.40C: -0.92H: +0.32N: -0.18Fail: Significant deviation in carbon content. The higher hydrogen percentage may suggest the presence of a solvent impurity with a high H/C ratio (e.g., residual hexane). Further investigation by other analytical techniques (e.g., NMR, TGA) is required.
Batch C Scientist 169.818.7813.05C: -0.06H: -0.02N: -0.53Fail: While C and H are acceptable, the nitrogen content is significantly low. This could indicate the presence of an impurity lacking nitrogen or an incomplete reaction during synthesis.

Self-Validation System: The trustworthiness of this protocol is ensured by:

  • System Suitability: Before running samples, a check standard is analyzed to confirm the instrument is performing correctly.

  • Use of CRMs: Calibration with CRMs traceable to national standards ensures accuracy.[15][16]

  • Replicate Analysis: Analyzing samples in triplicate allows for the assessment of method precision.

Conclusion: A Pillar of Pharmaceutical Quality

Elemental analysis is a fundamental and indispensable technique in the pharmaceutical industry.[12][13] For a compound such as C12H18N2O, it provides a rapid, cost-effective, and reliable method for confirming its elemental composition and purity.[12][13] By adhering to robust, validated analytical procedures and comparing results against established standards and theoretical values, researchers and drug development professionals can ensure the quality and integrity of their chemical entities, laying a solid foundation for the development of safe and effective medicines.

References

  • ASTM D5291-02 - Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants.
  • Combustion analysis - Wikipedia.
  • D5291 Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants - ASTM.
  • A Look at Elemental Analysis for Organic Compounds - AZoM.
  • Application Research of Elemental Analysis (EA) in Drug Development and Quality Control.
  • Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants1.
  • The Science of Elemental Analysis: Benefits and Applic
  • Chapter 6 Elemental Analysis and Biological Characterization - ResearchG
  • Elemental Analysis for the Pharmaceutical Industry Q&A - Smithers.
  • Trace Metals Testing and Elemental Analysis for Pharmaceuticals - Intertek.
  • Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS - Agilent.
  • Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis - VELP Scientifica.
  • Elemental Analysis CHNS (O) - Testing Methods - Auriga Research.
  • AN42306 - Elemental Analysis: CHNS/O characterization of pharmaceutical products by the Thermo Scientific FlashSmart EA.
  • Certified Reference Materials (CRMs) - Analytical Chemical Products - Alfa Chemistry.
  • Certified reference materials - N
  • Standards and CRMs - Elemental Microanalysis.

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Comparative

A Senior Application Scientist's Guide to the LC-MS Validation of 3-[1-(Morpholin-4-yl)ethyl]aniline Purity

Abstract: In the synthesis of Active Pharmaceutical Ingredients (APIs), the quality of chemical intermediates is a critical determinant of the final product's safety and efficacy.[1][2][3] This guide provides a comprehen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: In the synthesis of Active Pharmaceutical Ingredients (APIs), the quality of chemical intermediates is a critical determinant of the final product's safety and efficacy.[1][2][3] This guide provides a comprehensive, scientifically-grounded protocol for validating the purity of 3-[1-(Morpholin-4-yl)ethyl]aniline, a common building block in medicinal chemistry, using Liquid Chromatography-Mass Spectrometry (LC-MS). We move beyond a simple recitation of steps to explain the underlying rationale for each experimental choice, establishing a self-validating protocol in line with international regulatory expectations.[4][5] This document is structured to serve as a practical, in-depth resource for analytical scientists, researchers, and quality control professionals in the pharmaceutical industry, complete with comparative data and workflow visualizations.

Introduction: The Strategic Importance of Intermediate Purity

3-[1-(Morpholin-4-yl)ethyl]aniline is a key precursor in the synthesis of numerous therapeutic agents, including kinase inhibitors.[6] The presence of impurities—arising from starting materials, side-reactions, or degradation—can compromise the quality, safety, and efficacy of the final drug product.[7][8] Therefore, rigorous analytical monitoring of such intermediates is not merely a procedural step but a strategic imperative that shifts quality control upstream, reducing downstream risks and manufacturing costs.[2]

LC-MS is the preeminent technique for this task, offering a powerful combination of high-resolution chromatographic separation and highly specific mass-based detection.[9][10] This dual capability allows for the precise quantification of the target compound while simultaneously detecting and aiding in the identification of unknown impurities.[11] This guide details a complete method validation protocol, grounded in the principles outlined by the International Council for Harmonisation (ICH), to ensure the analytical procedure is fit for its intended purpose.[4][5]

The Analytical Framework: A Self-Validating LC-MS Protocol

The methodology described herein is designed as a self-validating system. It begins with system suitability tests to ensure the instrumentation is performing correctly, followed by a series of validation experiments that challenge the method's performance characteristics. This approach ensures the generation of reliable and reproducible data.

Essential Instrumentation and Reagents
  • LC-MS System: A High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) system coupled to a single quadrupole or, preferably, a tandem quadrupole (MS/MS) or high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF).

  • Chromatographic Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is an excellent starting point for achieving efficient separation of the analyte and its potential impurities.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade water. The acid serves to protonate the basic nitrogen sites on the analyte, promoting good peak shape and enhancing ionization efficiency.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade acetonitrile. Acetonitrile is a common organic solvent that provides good separation for a wide range of compounds.

  • Sample Diluent: A mixture of 50:50 (v/v) water and acetonitrile is typically suitable for dissolving the analyte and ensuring compatibility with the mobile phase.

  • Reference Standard: A certified, high-purity reference standard of 3-[1-(Morpholin-4-yl)ethyl]aniline.

  • Control Sample: A batch of 3-[1-(Morpholin-4-yl)ethyl]aniline known to contain typical process-related impurities, if available.

Experimental Workflow: A Visual Overview

The validation process follows a logical sequence, beginning with preparation and system checks, proceeding through the core validation experiments, and concluding with data analysis and reporting.

Caption: A systematic workflow for the LC-MS purity validation of pharmaceutical intermediates.

Detailed Method Parameters and Validation Protocol

The following parameters serve as a robust starting point for method development.

Table 1: Recommended LC-MS Parameters

ParameterSettingRationale
Column C18 Reversed-Phase, 100 x 2.1 mm, 1.8 µmProvides high-efficiency separation for aromatic amines and related impurities.
Mobile Phase A 0.1% Formic Acid in WaterEnsures protonation of the analyte for good peak shape and ESI+ ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the analyte and impurities from the column.
Gradient 5% to 95% B over 10 minutesA wide gradient is crucial for separating compounds with diverse polarities, which is essential for impurity profiling.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, balancing analysis time and efficiency.
Column Temp. 40 °CImproves peak shape and reduces system backpressure for better reproducibility.
Injection Vol. 2 µLA small volume minimizes potential column overload and peak distortion.
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic nitrogen atoms in the aniline and morpholine groups are readily protonated, making ESI+ the ideal mode.
Scan Mode Full Scan (m/z 100-500) & SIM/MRMFull scan is used for impurity discovery. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is used for sensitive quantification of the main analyte and known impurities.
Capillary Voltage 3.5 - 4.0 kVOptimizes the electrospray process for efficient ion generation.
Drying Gas Temp. 325 °CFacilitates the desolvation of ions entering the mass spectrometer.

The following validation tests are performed in accordance with ICH Q2(R2) guidelines to demonstrate the method is fit for purpose.[4][5]

  • System Suitability Testing (SST):

    • Procedure: Make five replicate injections of a standard solution (e.g., 10 µg/mL).

    • Purpose: To verify that the LC-MS system is operating with adequate precision and efficiency before any sample analysis.

    • Acceptance Criteria:

      • Relative Standard Deviation (RSD) of peak areas: ≤ 2.0%

      • RSD of retention times: ≤ 1.0%

      • Tailing factor: 0.8 - 1.5

      • Theoretical plates: ≥ 5000

  • Specificity (Forced Degradation Study):

    • Procedure: Subject the analyte to stress conditions: acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light). Analyze the stressed samples.

    • Purpose: To demonstrate that the method can separate the main analyte from potential degradation products, proving it is "stability-indicating".[7][12][13][14]

    • Acceptance Criteria: The analyte peak should be chromatographically resolved from all degradation peaks. Peak purity should be confirmed using mass spectral data across the peak.

  • Linearity and Range:

    • Procedure: Prepare a calibration curve with at least five concentration levels (e.g., from 0.5 µg/mL to 50 µg/mL).

    • Purpose: To confirm that the method's response is directly proportional to the analyte concentration across a defined range.

    • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.995.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Procedure: Determine based on the signal-to-noise ratio (S/N), typically S/N of 3 for LOD and 10 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

    • Purpose: To establish the lowest concentration of the analyte that can be reliably detected and quantified.

    • Acceptance Criteria: The LOQ must be sufficiently low to quantify impurities at the required reporting threshold (e.g., 0.05% as per ICH Q3A).

  • Accuracy:

    • Procedure: Analyze a sample matrix spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.

    • Purpose: To determine the closeness of the measured value to the true value.

    • Acceptance Criteria: Mean percent recovery should be within 98.0% to 102.0%.[15]

  • Precision:

    • Procedure:

      • Repeatability (Intra-day): Analyze six replicate samples at the target concentration on the same day.

      • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.

    • Purpose: To assess the method's consistency and reproducibility.

    • Acceptance Criteria: RSD should be ≤ 2.0% for both repeatability and intermediate precision.[5][16]

Data Interpretation and Comparative Analysis

Purity Calculation

For routine analysis, purity is often calculated using an area percent normalization method. This assumes that all eluted compounds have a similar response factor in the detector.

% Purity = (Area of Main Analyte Peak / Sum of All Peak Areas) x 100%

It is critical to confirm with mass spectral data that all integrated peaks are genuine impurities and not system-related artifacts.

Comparison with Alternative Analytical Techniques

While LC-MS is superior for this application, understanding its performance relative to other techniques provides valuable context.

Table 2: Comparative Overview of Purity Analysis Techniques

TechniqueAdvantagesDisadvantagesSuitability for this Application
LC-MS High Specificity & Sensitivity: Provides molecular weight data for impurity identification. Excellent for trace-level analysis.Higher Cost & Complexity: Requires skilled operators. Susceptible to matrix effects that can cause ion suppression.[10]Excellent: The gold standard for definitive purity analysis and impurity profiling of pharmaceutical intermediates.
HPLC-UV Robust & Cost-Effective: Widely available, reliable for routine quantitative analysis of the main component.Low Specificity: Cannot identify unknown impurities. Co-eluting compounds without a chromophore will be missed.Good (for Assay): Suitable for quantifying the main component but inadequate for comprehensive impurity profiling.
GC-MS Excellent for Volatile Compounds: Provides high-resolution separation for thermally stable and volatile substances.Not Suitable for Non-Volatile Analytes: 3-[1-(Morpholin-4-yl)ethyl]aniline is not sufficiently volatile for direct GC analysis without derivatization.Poor: Not a practical choice for this specific analyte due to its low volatility.
NMR Definitive Structure Elucidation: Unparalleled for identifying the structure of the main component and major impurities. Inherently quantitative for the main component.Low Sensitivity: Not suitable for detecting impurities at the levels required by regulatory bodies (e.g., <0.1%).Complementary: Excellent for characterizing the reference standard and identifying major unknown impurities isolated by preparative LC, but not for routine purity testing.

Conclusion

The validated LC-MS method presented in this guide provides a robust, sensitive, and specific tool for ensuring the purity of 3-[1-(Morpholin-4-yl)ethyl]aniline. By systematically evaluating parameters such as specificity, linearity, accuracy, and precision, analytical laboratories can generate data of the highest integrity, directly supporting the development of safe and effective pharmaceuticals. The integration of forced degradation studies ensures the method is stability-indicating, a key requirement for regulatory compliance. While other techniques have their place, the comprehensive data delivered by LC-MS makes it the indispensable technology for this critical quality control application.

References

  • Vertex AI Search. (n.d.). Forced degradation and impurity profiling. Retrieved February 14, 2026.
  • Mhaske, P., & Todkar, D. (n.d.). Force Degradation And Stability Indicating Method For Impurity Profiling. IJCRT.org. Retrieved February 14, 2026.
  • Kannan, K., et al. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. PubMed. Retrieved February 14, 2026.
  • Sigma-Aldrich. (n.d.). LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. Retrieved February 14, 2026.
  • Thermo Fisher Scientific. (2016, February 4). Measuring Primary Aromatic Amine Migration into Foods by Targeted LC-HRMS. Retrieved February 14, 2026.
  • Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Retrieved February 14, 2026.
  • ResolveMass Laboratories. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved February 14, 2026.
  • Agilent Technologies, Inc. (2019, September 16). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved February 14, 2026.
  • AMSbiopharma. (2024, July 16). Pharma Intermediates 7 Must-Know Tips for Quality Control. Retrieved February 14, 2026.
  • Tianming Pharmaceuticals. (2026, January 20). Analytical Method Development for Intermediate Purity & Impurities. Retrieved February 14, 2026.
  • Blessy, M., et al. (2013, December 15). Forced degradation and impurity profiling: recent trends in analytical perspectives. PubMed. Retrieved February 14, 2026.
  • de Oliveira, A. C., et al. (2016, February 1). Impurities and Forced Degradation Studies: A Review. Bentham Science Publishers. Retrieved February 14, 2026.
  • International Council for Harmonisation (ICH). (2022, March 24). Validation of Analytical Procedure Q2(R2). Retrieved February 14, 2026.
  • NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. Retrieved February 14, 2026.
  • Pathogenia. (n.d.). Purity Assay (Pharmaceutical Testing). Retrieved February 14, 2026.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 12). The Importance of Purity in Pharmaceutical Intermediates: A Case Study. Retrieved February 14, 2026.
  • Sisu@UT. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. Retrieved February 14, 2026.
  • European Medicines Agency (EMA). (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5. Retrieved February 14, 2026.
  • Montagnani, I., et al. (n.d.). Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. PMC. Retrieved February 14, 2026.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved February 14, 2026.
  • PubChem. (n.d.). 4-[1-(morpholin-4-yl)ethyl]aniline. Retrieved February 14, 2026.
  • Sigma-Aldrich. (n.d.). 3-Morpholin-4-ylaniline AldrichCPR. Retrieved February 14, 2026.
  • Matrix Fine Chemicals. (n.d.). 3-(MORPHOLIN-4-YL)ANILINE | CAS 159724-40-0. Retrieved February 14, 2026.
  • Cheméo. (n.d.). Chemical Properties of Aniline, 3-ethyl- (CAS 587-02-0). Retrieved February 14, 2026.
  • BLD Pharm. (n.d.). 1082549-24-3|3-(1-Morpholinoethyl)aniline. Retrieved February 14, 2026.
  • Wang, Y., et al. (n.d.). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. PMC. Retrieved February 14, 2026.
  • ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved February 14, 2026.
  • PrepChem.com. (n.d.). Synthesis of N-ethylaniline. Retrieved February 14, 2026.

Sources

Safety & Regulatory Compliance

Safety

A Senior Scientist's Guide to the Safe Disposal of 3-[1-(Morpholin-4-yl)ethyl]aniline

This document provides a comprehensive, step-by-step protocol for the proper handling and disposal of 3-[1-(Morpholin-4-yl)ethyl]aniline. As a substituted aromatic amine containing a morpholine moiety, this compound requ...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the proper handling and disposal of 3-[1-(Morpholin-4-yl)ethyl]aniline. As a substituted aromatic amine containing a morpholine moiety, this compound requires careful management to ensure personnel safety, environmental protection, and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this or structurally similar compounds in a laboratory setting. The procedures outlined herein are grounded in established safety protocols and regulatory frameworks, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[1][2][3][4]

Hazard Profile & Risk Assessment: The "Why" Behind the Procedure

The aromatic amine group is frequently associated with toxicity and potential mutagenicity. The morpholine group, while common in medicinal chemistry, is classified as a flammable liquid and can cause severe skin and eye damage.[7] Therefore, 3-[1-(Morpholin-4-yl)ethyl]aniline must be treated as a hazardous substance.

Hazard Class & Category Hazard Statement Rationale & Implication for Handling
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[6][8]All handling must be conducted in a chemical fume hood with appropriate PPE to prevent ingestion, skin contact, and inhalation.
Skin Corrosion/Irritation Causes skin irritation.[6][8]Chemical-resistant gloves are mandatory. Any skin contact must be washed immediately.
Serious Eye Damage/Irritation Causes serious eye irritation/damage.[6][7][8]Safety goggles or a face shield are essential to prevent irreversible eye damage.
Environmental Hazard Potentially toxic to aquatic life.[9]Direct discharge to the environment or sewer system is strictly prohibited.[10]

Immediate Spill Management Protocol

Accidents happen. A prepared response is critical to mitigate exposure and contamination. The immediate actions taken depend on the scale of the spill.

Step-by-Step Spill Cleanup (Small Spills < 100 mL)
  • Alert & Isolate: Immediately alert personnel in the vicinity. Restrict access to the spill area.

  • Don PPE: At a minimum, don a lab coat, chemical-resistant gloves (nitrile is often acceptable, but check for your specific glove type's compatibility), and safety goggles.

  • Ventilate: Ensure the chemical fume hood is operational or that the area is well-ventilated.[11]

  • Contain & Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical spill kit absorbent.[9] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated, properly labeled hazardous waste container.[11][12]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., soapy water, followed by a water rinse), collecting the rinsate and cleaning materials as hazardous waste.

  • Dispose of PPE: Contaminated gloves and other disposable PPE must be placed in the hazardous waste container.

  • Wash Hands: Thoroughly wash hands with soap and water after the cleanup is complete.

For large spills, the priority shifts from cleanup to personnel safety.

Spill Response Decision Workflow

SpillResponse spill Spill Occurs assess Assess Spill Volume spill->assess small_spill < 100 mL (Manageable) assess->small_spill Small large_spill > 100 mL (Unmanageable) assess->large_spill Large don_ppe Don Full PPE small_spill->don_ppe evacuate Evacuate Immediate Area large_spill->evacuate absorb Absorb with Inert Material don_ppe->absorb collect Collect as Hazardous Waste absorb->collect decontaminate Decontaminate Area collect->decontaminate notify_ehs Notify EHS / Safety Officer evacuate->notify_ehs secure Secure Area & Await Response notify_ehs->secure

Caption: Decision workflow for responding to a chemical spill.

Standard Operating Procedure (SOP) for Disposal

The disposal of 3-[1-(Morpholin-4-yl)ethyl]aniline is governed by hazardous waste regulations like RCRA, which mandates a "cradle-to-grave" management system.[3][4] The generator of the waste is legally responsible for its proper handling from generation to final disposal.[1][13]

Step 1: Waste Characterization

Treat all materials containing 3-[1-(Morpholin-4-yl)ethyl]aniline—including neat compound, solutions, reaction mixtures, and contaminated materials (e.g., silica gel, gloves, absorbent pads)—as hazardous waste .[14] Do not attempt to neutralize or treat the waste in the lab unless it is a validated and approved procedure.

Step 2: Segregation of Waste

Proper segregation is critical to prevent dangerous chemical reactions.[15]

  • DO: Collect waste 3-[1-(Morpholin-4-yl)ethyl]aniline in a dedicated hazardous waste container.

  • DO NOT: Mix this waste with other streams, especially strong acids or oxidizing agents, with which it may react.[10][16]

  • DO NOT: Pour any amount of this chemical down the drain.[10]

Waste Segregation Logic

WasteSegregation cluster_correct Correct Procedure cluster_incorrect Incorrect & Unsafe waste Waste containing 3-[...]-aniline hw_container Designated, Labeled Hazardous Waste Container waste->hw_container ehs_pickup EHS Pickup hw_container->ehs_pickup trash Regular Trash sink Sink Drain other_waste Incompatible Waste (e.g., Acid Waste) waste_source Waste containing 3-[...]-aniline waste_source->waste Correct waste_source->trash Incorrect waste_source->sink Incorrect waste_source->other_waste Incorrect

Caption: Correct vs. incorrect waste segregation paths.

Step 3: Containerization and Labeling
  • Select a Compatible Container: Use a chemically resistant container (e.g., borosilicate glass or high-density polyethylene) with a tightly sealing screw cap.[15][17] Ensure the container is free of damage.

  • Label Correctly: The moment you add the first drop of waste, the container must be labeled. Use your institution's official hazardous waste tag. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "Waste 3-[1-(Morpholin-4-yl)ethyl]aniline." List all components and their approximate percentages.

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").

    • The date accumulation started.

    • The name and contact information of the generating researcher/lab.

Step 4: Accumulation and Storage

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the lab. This area should be:

  • At or near the point of generation.

  • Under the control of the lab personnel.

  • In a secondary container (like a plastic tub) to contain any potential leaks.

  • Away from incompatible materials.

Step 5: Final Disposal

Do not transport hazardous waste yourself. Your institution's Environmental Health & Safety (EHS) department is responsible for the collection and ultimate disposal of the waste.[14]

  • Once the waste container is nearly full (leave ~10% headspace for expansion), seal it tightly.

  • Submit a chemical waste collection request to your EHS office following their specific procedures.

  • EHS personnel or their licensed contractors will collect the waste for transport to a permitted Treatment, Storage, and Disposal Facility (TSDF).[13]

Decontamination of Equipment

Proper decontamination prevents unintentional exposure and cross-contamination.

  • Glassware and Equipment: Rinse items with a suitable solvent (one that dissolves the compound, like acetone or ethanol) three times. The first rinseate must be collected and disposed of as hazardous waste.[18] Subsequent rinses may be managed as non-hazardous depending on institutional policy, but collecting all rinses as hazardous waste is the most prudent practice.

  • Empty Reagent Bottles: An empty container that held this compound must be triple rinsed with a suitable solvent.[14][19] The rinsate must be collected as hazardous waste. After triple rinsing, deface the original label and dispose of the container according to your facility's guidelines for clean glassware or plastic.[14]

By adhering to this comprehensive guide, laboratory professionals can manage 3-[1-(Morpholin-4-yl)ethyl]aniline waste safely, responsibly, and in full compliance with environmental regulations, ensuring a culture of safety and scientific integrity.

References

  • RCRA: Resource Conservation & Recovery Act. HazChem Environmental. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. US EPA. [Link]

  • RCRA Hazardous Waste: Requirements, Training, and Certification. National Environmental Trainers. [Link]

  • RCRA Resource Conservation And Recovery Act Complete Guide. Compliance Solutions. [Link]

  • SDS 2001 - Aromatic Amine DECONtamination Solution. SKC Inc. [Link]

  • Chemical Waste Disposal Guidelines. University of Missouri-St. Louis. [Link]

  • BioGro, Inc. SAFETY DATA SHEET. Amazon S3. [Link]

  • Material Safety Data Sheet. ScienceLab.com. [Link]

  • Morpholine - SAFETY DATA SHEET. Penta Chemicals. [Link]

  • Hazardous Substance Fact Sheet - Morpholine. New Jersey Department of Health. [Link]

  • Safety Data Sheet Morpholine. Redox. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Material Safety Data Sheet - 3,5-Diamino-1,2,4-Triazole 98%. Cole-Parmer. [Link]

  • Safety Data Sheet: Morpholine. Chemos GmbH & Co.KG. [Link]

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Handling

Personal protective equipment for handling 3-[1-(Morpholin-4-yl)ethyl]aniline

Executive Summary: The "Silent Vector" Hazard As researchers, we often treat solid intermediates as benign until dissolved. This complacency is dangerous with 3-[1-(Morpholin-4-yl)ethyl]aniline .

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent Vector" Hazard

As researchers, we often treat solid intermediates as benign until dissolved. This complacency is dangerous with 3-[1-(Morpholin-4-yl)ethyl]aniline . This compound fuses the systemic toxicity of an aniline (methemoglobinemia, skin absorption) with the potential irritancy of a morpholine moiety.

The Critical Risk: The primary vector of injury for this compound is transdermal absorption . Standard laboratory nitrile gloves often provide insufficient protection against aromatic amines in solution, leading to "silent permeation" where the chemical reaches the skin without visible glove degradation.

This guide moves beyond generic "wear gloves" advice to provide a permeation-based PPE strategy.

Hazard Characterization & Risk Assessment

Before selecting PPE, we must define the enemy. This compound exhibits a dual-hazard profile:

Hazard DomainPrimary DriverPhysiological ImpactWarning Signs
Systemic Toxicity Aniline MoietyMethemoglobinemia : Oxidizes hemoglobin to methemoglobin, inhibiting oxygen transport.Cyanosis (blue lips/nails), headache, dizziness, fatigue.
Local Toxicity Morpholine/AmineCaustic/Irritant : High pH potential; mucous membrane inflammation.Redness, burning sensation, respiratory distress.
Sensitization Aromatic AmineAllergic Dermatitis : Potential for long-term sensitization after repeated low-level exposure.Itching, rash, vesicles (delayed onset).

The PPE Firewall: A Self-Validating System

To ensure safety, we employ a Redundant Barrier Strategy . Single layers are single points of failure.

A. Hand Protection (The Critical Control Point)

Do not rely on standard 4-mil nitrile gloves alone. Aromatic amines can permeate thin nitrile in <15 minutes when in organic solvents.

The Protocol: Double-Gloving with Laminate Interlayer

  • Inner Layer: 4-mil Nitrile (Dexterity & sweat management).

  • Middle Layer (High Risk): Silver Shield® / 4H® (PE/EVOH Laminate) . Mandatory if handling solutions >100mL or concentrated oils.

  • Outer Layer: 5-8 mil Nitrile (Mechanical protection & grip).

Glove Selection Matrix:

State of MatterRecommended Glove SystemEstimated Breakthrough Time
Dry Solid (Powder) Double Nitrile (Total 8-10 mil)> 480 mins (Solid state limits permeation)
Solution (Alcohol/DCM) Silver Shield® Liner + Nitrile Outer> 240 mins (Laminate barrier is key)
Pure Oil / Melt Silver Shield® Liner + Nitrile Outer> 480 mins
B. Respiratory Protection[1][2][3][4][5][6][7]
  • Solid Handling: N95 or P100 particulate respirator. The morpholine moiety can be irritating to the upper respiratory tract.

  • Synthesis/Solution: If heating or using volatile solvents, a Half-Face Respirator with Multi-Gas/Vapor Cartridges (Organic Vapor + Ammonia/Methylamine) is required. Aniline vapors have poor warning properties (high olfactory fatigue).

C. Body & Eye Defense[2][3][4][6][7][8]
  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient due to the risk of splash migration.

  • Body: Tyvek® Lab Coat or Apron. Cotton lab coats absorb aromatic amines, holding the toxin against the skin.

Logical Decision Frameworks (Visualization)

Diagram 1: PPE Selection Logic

This decision tree guides you to the correct PPE configuration based on the physical state and solvent context.

PPE_Selection Start Start: Handling 3-[1-(Morpholin-4-yl)ethyl]aniline State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Solid_Risk Risk: Dust Inhalation & Surface Contamination Solid->Solid_Risk Liquid_Risk Risk: Rapid Skin Absorption & Vapor Generation Liquid->Liquid_Risk PPE_Solid PPE Protocol A: 1. N95/P100 Mask 2. Double Nitrile Gloves 3. Tyvek Sleeves/Apron Solid_Risk->PPE_Solid Solvent_Check Solvent Type? Liquid_Risk->Solvent_Check Volatile Volatile/Penetrating (DCM, MeOH, THF) Solvent_Check->Volatile NonVolatile Non-Volatile (Water, Oil) Solvent_Check->NonVolatile PPE_Liquid_High PPE Protocol B (High Risk): 1. Fume Hood (Mandatory) 2. Silver Shield® Liners 3. Organic Vapor Respirator (if outside hood) Volatile->PPE_Liquid_High PPE_Liquid_Med PPE Protocol C: 1. Fume Hood 2. Double Nitrile (Change every 15m) 3. Splash Goggles NonVolatile->PPE_Liquid_Med

Caption: Logic flow for selecting PPE based on physical state and solvent carrier risks.

Operational Protocol: The "Safe Loop"

Phase 1: Preparation (Donning)
  • Inspection: Check fume hood flow (Face velocity > 100 fpm).

  • Barrier Setup: Place a disposable absorbent pad (pig mat) on the work surface. This captures invisible aniline dust/drips.

  • Donning: Put on Tyvek sleeves → Inner Gloves → Outer Gloves. Tape the gap between sleeve and outer glove if handling large volumes.

Phase 2: Active Handling
  • Weighing: Use a static-free spatula. If the balance is outside the hood, use a tarred closed vessel to transport the solid. Never weigh open powder on an open bench.

  • Transfer: When adding solvent, assume immediate permeation risk. If a drop hits your glove, do not wipe it . Remove the outer glove immediately, wash the inner glove (if exposed) or replace the outer glove.

  • Heating: If heating the reaction, ensure a reflux condenser is active. Aniline derivatives can codistill with solvents.

Phase 3: Decontamination & Doffing
  • Wipe Down: Clean all tools (spatulas, flask necks) with a methanol-dampened wipe inside the hood. Dispose of the wipe as solid hazardous waste.

  • Outer Glove Removal: Peel outer gloves off inside the hood.

  • Hand Wash 1: Wash inner gloves with soap and water (removes invisible residue).

  • Doffing: Remove inner gloves and Tyvek.

  • Hand Wash 2: Wash bare hands thoroughly with cool water and soap (warm water opens pores, increasing absorption risk).

Diagram 2: Operational Workflow Loop

Safe_Loop Prep PREP Check Hood Lay Absorbent Pads Don DONNING Double Glove (Laminate if Solvated) Prep->Don Work WORK Keep in Hood Change Outer Glove on Splash Don->Work Decon DECON Wipe Tools Seal Waste Work->Decon Doff DOFFING Wash Inner Glove Remove PPE Decon->Doff Doff->Prep

Caption: The continuous safety loop required for handling toxic aromatic amines.

Emergency Response & Waste Disposal

Emergency Procedures
  • Skin Contact: Immediately wash with Polyethylene Glycol 300 (PEG 300) or Ethanol if available, followed by copious soap and water. Reason: Anilines are lipophilic; water alone is slow to remove them.

  • Inhalation: Move to fresh air. If victim has blue lips (cyanosis), administer oxygen and seek medical attention for methemoglobinemia.

  • Spill: Do not use paper towels (they spread the material). Use vermiculite or sand. Scoop into a sealed container.

Disposal Strategy (Cradle-to-Grave)
  • Stream: Segregate as "Toxic Organic Waste" .

  • Incompatibility: NEVER mix with strong oxidizers (Nitric acid, Peroxides) in the waste stream. Aniline derivatives can ignite or explode upon contact with strong oxidizers.

  • Labeling: Explicitly write "Contains Aniline Derivative - Skin Toxin" on the tag.

References

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). Aniline: Systemic Toxicity and Skin Absorption. CDC. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: Morpholine Derivatives and Safety.[1] National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Dermal Exposure and Methemoglobinemia. United States Department of Labor. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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